Hydroxy-PEG9-Boc
Description
Structure
2D Structure
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O12/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h26H,4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSKJPQJBQMEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hydroxy-PEG9-Boc
Introduction
This compound is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. It features a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine group at opposite ends of a discrete nine-unit polyethylene (B3416737) glycol (PEG) chain. This unique structure provides a versatile tool for covalently linking molecules, offering a combination of hydrophilicity, a defined spacer length, and orthogonal reactivity.
The hydrophilic PEG spacer is instrumental in improving the solubility and pharmacokinetic properties of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[1] The terminal hydroxyl group can be further derivatized or used as an attachment point, while the Boc-protected amine provides a stable functional group that can be deprotected under specific acidic conditions to reveal a primary amine for subsequent conjugation.[1] This sequential reactivity is crucial in the multi-step synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₅H₅₁NO₁₂ |
| Molecular Weight | 557.67 g/mol |
| CAS Number | 2112731-44-7 |
| Appearance | Colorless to light yellow liquid/oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, DMF, and Dichloromethane (DCM)[1] |
| Storage Conditions | Store at -20°C for long-term stability. |
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following tables outline the expected NMR chemical shifts and mass spectrometry fragmentation patterns based on its chemical structure and data from analogous molecules.
Table 1: Predicted ¹H and ¹³C NMR Data
Note: Predicted chemical shifts are in ppm relative to TMS. Actual values may vary depending on the solvent and experimental conditions.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Boc Group (-C(CH₃)₃) | ~1.44 (s, 9H) | ~28.4 (3C), ~79.0 (1C, quaternary) |
| Boc Group (-C=O) | - | ~156.1 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (m, large integral) | ~70.5 (multiple carbons) |
| Terminal Hydroxyl (-CH₂-OH) | ~3.70 (t, 2H) | ~61.7 |
| Amine-adjacent PEG (-NH-CH₂-) | ~3.30 (q, 2H) | ~40.3 |
| NH (Carbamate) | ~5.0 (broad s, 1H) | - |
Table 2: Plausible Mass Spectrometry Fragmentation
Note: Fragmentation is dependent on the ionization method (e.g., ESI-MS). The following are common fragments observed for Boc-protected amines and PEG chains.
| m/z | Proposed Fragment | Description |
| M+Na⁺ | [C₂₅H₅₁NO₁₂Na]⁺ | Sodium Adduct |
| M-56 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) from the Boc group |
| M-100 | [M - C₅H₈O₂]⁺ | Loss of the entire Boc group |
| Series | [M - n(44.03)]⁺ | Sequential loss of ethylene (B1197577) glycol units (C₂H₄O) |
Key Applications and Signaling Pathways
This compound is a critical component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2] The linker's role is to connect the protein-targeting ligand to the E3 ligase ligand, and its length and composition are crucial for the formation of a stable and productive ternary complex.[4]
Caption: General structure of a PROTAC molecule.
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in a typical bioconjugation workflow. This involves the initial deprotection of the Boc group, followed by the conjugation of the resulting amine to a molecule containing a carboxylic acid.
Protocol 1: Boc Deprotection of this compound
This procedure describes the removal of the acid-labile Boc protecting group to yield the free primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 100 mg in 2 mL).
-
Add an equal volume of TFA to the solution (2 mL).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected Hydroxy-PEG9-amine. The product may be obtained as a TFA salt if the basic wash is omitted.
Caption: The acid-catalyzed deprotection of a Boc-protected amine.
Protocol 2: Conjugation to a Carboxylic Acid-Containing Molecule
This protocol details the formation of a stable amide bond between the deprotected Hydroxy-PEG9-amine and a target molecule containing a carboxylic acid, using EDC/NHS chemistry.
Materials:
-
Hydroxy-PEG9-amine (from Protocol 1)
-
Carboxylic acid-containing molecule (Molecule-COOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or a suitable aprotic solvent
-
DIPEA (N,N-Diisopropylethylamine) if starting with the TFA salt of the amine
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the Molecule-COOH (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid, forming an NHS-ester.
-
In a separate flask, dissolve the Hydroxy-PEG9-amine (1.1 equivalents) in anhydrous DMF. If using the TFA salt, add DIPEA (2-3 equivalents) to neutralize the salt and free the amine.
-
Add the solution of the deprotected linker to the activated NHS-ester solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the final conjugate can be purified by a suitable method such as preparative reverse-phase HPLC.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the two-step bioconjugation process described in the protocols.
References
An In-depth Technical Guide to Hydroxy-PEG9-Boc: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG9-Boc is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The unique architecture of this compound, featuring a terminal hydroxyl group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers researchers a versatile tool for the precise and controlled assembly of targeted therapeutics.
Chemical Structure and Physicochemical Properties
This compound, systematically named N-tert-butyloxycarbonyl-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol, possesses a well-defined structure that dictates its utility as a linker. The molecule consists of a hydroxyl (-OH) group at one terminus, a hydrophobic tert-butyloxycarbonyl (Boc) protecting group at the other, and a hydrophilic PEG chain of nine ethylene (B1197577) glycol units in between.
The presence of the PEG spacer enhances the aqueous solubility and biocompatibility of the conjugates, while the terminal functional groups allow for sequential and specific reactions. The hydroxyl group can be activated for conjugation to a variety of molecules, and the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent coupling reactions.
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Synonyms | N-Boc-PEG9-alcohol, Boc-NH-PEG9-OH | [1] |
| CAS Number | 2112731-44-7 | [1] |
| Molecular Formula | C₂₃H₄₇NO₁₁ | [1] |
| Molecular Weight | 513.6 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and dichloromethane | [1] |
| Storage | Recommended storage at -20°C | [1] |
Experimental Protocols
The following sections outline a representative experimental workflow for the use of this compound in the synthesis of an antibody-drug conjugate (ADC). This process involves three main stages:
-
Activation of the hydroxyl group and conjugation to a payload molecule.
-
Deprotection of the Boc group to reveal the primary amine.
-
Conjugation of the linker-payload construct to an antibody.
Activation of the Hydroxyl Group and Conjugation to a Payload (e.g., a Cytotoxic Drug with a Carboxylic Acid)
This protocol describes the esterification of the terminal hydroxyl group of this compound with a carboxylic acid-containing payload, a common functional group on many cytotoxic drugs used in ADCs.
Materials:
-
This compound
-
Payload-COOH (a cytotoxic drug with a carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as a solvent
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the Payload-COOH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate vial, dissolve DCC (1.2 equivalents) or HATU (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the coupling agent solution to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting Payload-PEG9-Boc conjugate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine, which is then ready for conjugation to the antibody.
Materials:
-
Payload-PEG9-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Payload-PEG9-Boc conjugate in DCM in a round-bottom flask.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can be used to ensure complete removal of residual TFA.
-
The resulting Payload-PEG9-NH₂ can be used directly in the next step or purified if necessary.
Conjugation to an Antibody
This protocol describes the conjugation of the deprotected linker-payload to a monoclonal antibody (mAb) via amide bond formation with the lysine (B10760008) residues on the antibody surface.
Materials:
-
Payload-PEG9-NH₂
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
N-Hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) for activation
-
N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
To functionalize the antibody, lysine residues are commonly targeted. The pH of the antibody solution is adjusted to 7.5-8.5 to facilitate the reaction with the primary amines of lysine.
-
In a separate microcentrifuge tube, dissolve the Payload-PEG9-NH₂ linker (typically a 5-20 fold molar excess over the antibody) in anhydrous DMF.
-
To activate the antibody's carboxyl groups (less common for lysine conjugation but an alternative strategy), EDC and NHS would be added. For targeting lysines with an amine-reactive linker, the linker itself would first be activated. However, in this workflow, we are forming an amide bond between the linker's amine and the antibody's carboxyl groups (less common) or, more typically, activating the linker to react with the antibody's lysines. For this example, we will proceed with activating a carboxyl group on the linker to react with antibody lysines, which requires a different linker structure. A more direct approach with this compound would be to first modify the hydroxyl end to be amine-reactive. For the purpose of this protocol, we will assume a scenario where the payload has been attached and the deprotected amine of the linker will be conjugated to an activated ester on the antibody (a less common but feasible strategy). A more standard approach would be to activate the hydroxyl end of this compound to react with the antibody, and the deprotected amine to react with the payload.
-
For a more standard workflow: The hydroxyl group of this compound would be activated (e.g., by conversion to a p-nitrophenyl carbonate) to react with antibody lysines. After conjugation and purification, the Boc group would be deprotected, and the resulting amine would be reacted with an activated payload.
-
Purification of the ADC: Following the conjugation reaction, the resulting ADC is purified from unreacted linker-payload and unconjugated antibody using size-exclusion chromatography (SEC).
-
Characterization of the ADC: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for ADC Synthesis
Caption: A representative workflow for the synthesis of an ADC using this compound.
Conclusion
This compound is a valuable and versatile heterobifunctional linker for the construction of complex bioconjugates. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, provides researchers with precise control over the conjugation process. This technical guide has provided an in-depth overview of its chemical properties and a representative experimental workflow for its application in ADC synthesis. The methodologies described herein can be adapted for the development of a wide range of targeted therapeutics and research tools, underscoring the importance of this compound in modern drug development and chemical biology.
References
Synthesis of Hydroxy-PEG9-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Hydroxy-PEG9-Boc, a heterobifunctional linker critical in bioconjugation and drug delivery. The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role, enabling the controlled, sequential synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[1] This document outlines the synthetic pathway, experimental protocols, and key characterization data.
Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2-(2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol (Amino-PEG9-alcohol). This precursor is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to protect the terminal amine, yielding the final product.
Physicochemical and Quantitative Data
The following table summarizes key data for the reactants and the final product involved in the synthesis of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Amino-PEG9-alcohol | 15332-95-3 | C18H39NO9 | 413.51 | >95% |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C10H18O5 | 218.25 | >98% |
| This compound | 2055042-66-3 | C23H47NO11 | 513.62 | >95% |
Experimental Protocols
Step 1: Synthesis of Amino-PEG9-alcohol
The synthesis of the amino-PEGylated linker is a crucial first step. While several methods exist for the amination of polyethylene (B3416737) glycols, a common laboratory-scale approach involves the conversion of a terminal hydroxyl group to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or an azide (B81097) followed by reduction).
A representative method for a similar, shorter PEG chain involves the reduction of an azide precursor. The general procedure is as follows:
-
Azidation of Nonaethylene Glycol: Nonaethylene glycol is first monotosylated by reacting it with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in a suitable solvent such as dichloromethane (B109758) (DCM) at 0°C to room temperature. The resulting tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide.
-
Reduction to Amino-PEG9-alcohol: The azide-terminated PEG9-alcohol (1.0 eq) is dissolved in methanol.[2] A palladium on activated carbon catalyst (10 mol%) is added to the solution.[2] The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere for several hours (typically 8 hours) at room temperature.[2] The reaction progress is monitored by thin-layer chromatography (TLC).[2] Upon completion, the reaction mixture is filtered through celite to remove the catalyst, and the solvent is removed under reduced pressure to yield Amino-PEG9-alcohol, which can be used in the next step without further purification.[2]
Step 2: Synthesis of this compound
This step involves the protection of the terminal amine of Amino-PEG9-alcohol using di-tert-butyl dicarbonate.
-
Reaction Setup: Amino-PEG9-alcohol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.[1] A base, such as triethylamine (1.5 eq) or sodium bicarbonate, is added to the solution.[3]
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) is added to the reaction mixture.[1]
-
Reaction Conditions: The reaction is stirred at room temperature for a period of 3 to 12 hours.[1] The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.[1]
-
Workup and Purification: Upon completion, the reaction mixture is washed sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.[1] The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound as a pure product.
Visualizations
The following diagrams illustrate the overall synthetic workflow and the key reaction of Boc protection.
Caption: Overall synthetic workflow for this compound.
Caption: Boc protection of Amino-PEG9-alcohol.
References
In-Depth Technical Guide to the Physical Properties of Hydroxy-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Hydroxy-PEG9-Boc, also known as N-Boc-PEG9-alcohol. This bifunctional molecule, featuring a hydroxyl (-OH) group and a Boc-protected amine (-NHBoc) separated by a nine-unit polyethylene (B3416737) glycol (PEG) spacer, is a valuable building block in the fields of bioconjugation, drug delivery, and proteomics. Understanding its physical characteristics is paramount for its effective application in research and development.
Chemical Identity and Structure
Systematic Name: tert-Butyl (26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate
The structure of this compound is characterized by a hydrophilic polyethylene glycol chain, which imparts water solubility, and two distinct functional groups at its termini. The terminal hydroxyl group offers a reactive site for further chemical modification, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine functionality, essential for controlled, stepwise synthesis of complex molecules.
Caption: Chemical Structure of this compound.
Quantitative Physical Properties
The following table summarizes the key physical properties of N-Boc-PEG9-alcohol. It is important to note that some of these properties are predicted or extrapolated from similar compounds due to limited experimentally determined data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C23H47NO11 | --INVALID-LINK--[1] |
| Molecular Weight | 513.6 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid or viscous liquid | General property of high molecular weight PEGs[2] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | --INVALID-LINK--[1] |
| Melting Point | Not explicitly determined; likely a low-melting solid or viscous liquid at room temperature | Inferred from the properties of similar PEG derivatives |
| Boiling Point | Not explicitly determined; predicted to be high due to molecular weight | Inferred from the properties of similar PEG derivatives |
| Density | Not explicitly determined; likely slightly greater than 1 g/cm³ | Inferred from the properties of similar PEG derivatives |
| Purity | ≥97% | --INVALID-LINK--[1] |
| Storage Conditions | -20°C | --INVALID-LINK--[1] |
Experimental Protocols for Physical Property Determination
The following sections detail the general experimental methodologies that can be employed to determine the physical properties of this compound.
Molecular Weight Determination
The molecular weight of PEG compounds can be accurately determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Caption: Workflow for Molecular Weight Determination by MALDI-TOF MS.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., deionized water or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), in the same solvent as the matrix.
-
Mixing: Mix the sample solution, matrix solution, and cationizing agent solution in a 1:10:1 volume ratio.
-
Spotting: Spot 1 µL of the final mixture onto a MALDI target plate and allow it to air dry completely.
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode. The instrument will measure the time it takes for the ionized molecules to travel to the detector, from which the mass-to-charge ratio and thus the molecular weight can be determined.
Solubility Determination
A common method to assess the solubility of PEGylated compounds is through a PEG precipitation assay, which can also provide insights into the propensity of the molecule to aggregate.
Protocol:
-
Stock Solutions: Prepare a stock solution of this compound in a buffer of interest (e.g., phosphate-buffered saline, pH 7.4) at a known concentration. Prepare a series of precipitant stock solutions with increasing concentrations of a crowding agent like polyethylene glycol 8000 (PEG 8000) in the same buffer.
-
Mixing: In a microplate, mix the this compound stock solution with the different concentrations of the precipitant stock solutions.
-
Equilibration: Seal the plate and allow it to equilibrate at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 24 hours) to allow for any precipitation to occur.
-
Centrifugation: Centrifuge the microplate to pellet any precipitate.
-
Supernatant Analysis: Carefully transfer the supernatant to a new UV-transparent microplate.
-
Quantification: Determine the concentration of the soluble this compound in the supernatant. If the molecule contains a chromophore (like the Boc group, although its UV absorbance is weak), direct UV-Vis spectroscopy can be used. Alternatively, a suitable analytical method like HPLC can be employed for more accurate quantification. The solubility is determined as the concentration of the compound remaining in the supernatant at different precipitant concentrations.
Melting Point Determination
The melting point of a viscous liquid or a low-melting solid can be determined using the capillary method with a melting point apparatus.
Caption: Workflow for Melting Point Determination.
Protocol:
-
Sample Preparation: Ensure the this compound sample is anhydrous. If it is a solid, finely powder it.
-
Loading: Introduce a small amount of the sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observation: Observe the sample through the magnifying lens.
-
Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance.
Boiling Point Determination
For high molecular weight, non-volatile compounds like this compound, determining a precise boiling point at atmospheric pressure is often impractical due to thermal decomposition. However, a boiling point at reduced pressure can be determined using a micro-boiling point method with a Thiele tube.
Protocol:
-
Sample Preparation: Place a small amount (a few drops) of the liquid this compound into a small test tube (fusion tube).
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands and is expelled. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.
Density Determination
The density of liquid or viscous liquid PEG derivatives can be accurately measured using a pycnometer or a digital density meter.
Protocol (using a pycnometer):
-
Clean and Dry: Thoroughly clean and dry a pycnometer of a known volume.
-
Weigh Empty: Accurately weigh the empty and dry pycnometer.
-
Fill with Sample: Fill the pycnometer with the this compound sample, ensuring there are no air bubbles. If the sample is very viscous, gentle warming may be necessary to facilitate filling.
-
Equilibrate and Weigh: Place the filled pycnometer in a constant temperature water bath to bring the sample to a specific temperature (e.g., 20°C or 25°C). Once equilibrated, carefully remove any excess sample from the top and weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
This technical guide provides a foundational understanding of the physical properties of this compound and the experimental methodologies for their determination. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house characterization to ensure the material meets the requirements of your research.
References
The Chemistry and Application of Hydroxy-PEG9-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hydroxy-PEG9-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, with a specific focus on its application in the rapidly advancing field of targeted protein degradation. We will delve into its chemical properties, provide detailed experimental protocols for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and illustrate the underlying biological mechanisms and experimental workflows through detailed diagrams.
Introduction to this compound
This compound, with the CAS number 2055042-66-3, is a valuable tool in chemical biology and drug discovery.[1][2][3][4] It belongs to the class of PEG linkers, which are widely used to connect two different molecular entities. In the context of PROTACs, these are a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][5] The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6]
The structure of this compound features a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected carboxylic acid. This bifunctional nature allows for the sequential and controlled conjugation of the two distinct ligands required for a functional PROTAC. The hydroxyl group can be activated for coupling, while the Boc-protected acid can be deprotected under acidic conditions to reveal a carboxylic acid for subsequent amide bond formation.[7]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2055042-66-3 | [2][4] |
| Molecular Formula | C25H50O12 | [2] |
| Molecular Weight | 542.66 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 581.2 ± 45.0 °C at 760 mmHg | [8] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [7] |
| Purity | ≥98.0% | [1] |
| Storage | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Application in PROTAC Synthesis: Experimental Protocol
The following is a representative protocol for the synthesis of a PROTAC using a PEG linker like this compound. This protocol describes the general steps for coupling a target protein ligand (POI-NH2) and an E3 ligase ligand (E3-COOH). The specific reaction conditions may require optimization based on the specific ligands used.
Step 1: Deprotection of the Boc Group
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker, HO-PEG9-COOH, which can be used in the next step without further purification.
Step 2: Coupling with the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand containing a carboxylic acid (E3-COOH, 1.0 equivalent) and the deprotected linker (HO-PEG9-NH2, 1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (E3-linker-OH) by flash column chromatography.
Step 3: Coupling with the Protein of Interest (POI) Ligand
-
Dissolve the purified E3-linker-OH intermediate (1.0 equivalent) and the POI ligand containing a suitable functional group for coupling (e.g., a carboxylic acid, POI-COOH, 1.2 equivalents) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3.0 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 2.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Visualizing the PROTAC Mechanism and Workflow
4.1. PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] This process is catalytic, as the PROTAC is released after inducing degradation and can engage another target protein molecule.[10]
Caption: Mechanism of PROTAC-induced protein degradation.
4.2. Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker follows a structured workflow, from the initial coupling of the ligands to the final purification and characterization.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and effective heterobifunctional linker for the synthesis of PROTACs. Its well-defined structure and the hydrophilic nature of the PEG chain contribute to the development of potent and selective protein degraders with favorable pharmacological properties. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to utilize this compound in their drug discovery and development efforts, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Hydroxy-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG9-Boc, a heterobifunctional PEG linker crucial for advanced bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Compound Properties
This compound is a versatile linker molecule featuring a terminal hydroxyl group and a Boc-protected amine, separated by a 9-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts hydrophilicity, flexibility, and specific reactivity for sequential conjugation strategies.
| Property | Value | Source |
| Molecular Weight | 542.66 g/mol | [1] |
| Chemical Formula | C25H50O12 | [1] |
| CAS Number | 2055042-66-3 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥98.0% | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Applications in Drug Development
This compound serves as a flexible, hydrophilic spacer in the synthesis of complex biomolecules.[4][5][6] Its primary applications lie in:
-
PROTAC Synthesis : The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.[1]
-
Antibody-Drug Conjugates (ADCs) : The PEG chain enhances the pharmacokinetic properties of ADCs.
-
Targeted Drug Delivery : Enables the conjugation of bioactive molecules to targeting moieties.[4]
-
Peptide and Surface Modification : Acts as a spacer in peptide synthesis and improves the hydrophilicity of biomaterial coatings.[4]
The Boc (tert-butyloxycarbonyl) protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation.[3][7] This allows for a controlled, stepwise approach to synthesizing complex conjugates.
Experimental Protocols
The following protocols are representative workflows for the use of this compound in a bioconjugation application. Optimization may be required for specific molecules.
Protocol 1: Boc Deprotection of this compound
This procedure exposes the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8]
-
For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product (Hydroxy-PEG9-NH2).
Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Molecule via NHS Ester Formation
This protocol describes the conjugation of the newly exposed amine to a target molecule.
Materials:
-
Deprotected Hydroxy-PEG9-NH2
-
Carboxylic acid-containing molecule
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Appropriate buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule, NHS, and EDC in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[9]
-
-
Conjugation Reaction:
-
Dissolve the deprotected Hydroxy-PEG9-NH2 in a suitable buffer.
-
Add the activated NHS ester solution to the amine-containing linker solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[9]
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.[9]
-
Purify the final conjugate using an appropriate method, such as preparative reverse-phase HPLC.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows involving this compound.
Caption: Workflow for Boc deprotection and subsequent conjugation.
Caption: Conceptual pathway for PROTAC synthesis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|T15540|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [chemicalbook.com]
- 3. N-Boc-PEG9-alcohol, 2112731-44-7 | BroadPharm [broadpharm.com]
- 4. polysciences.com [polysciences.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]
- 7. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Solubility of Hydroxy-PEG9-Boc in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG9-Boc is a bifunctional molecule of significant interest in the fields of bioconjugation and drug delivery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages an analysis of its constituent structural components and data from structurally analogous molecules to provide a robust predictive assessment of its solubility. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine precise solubility in their specific solvent systems.
Introduction to this compound
This compound, with a molecular formula of C25H50O12, is characterized by three key structural features that collectively govern its solubility: a terminal hydroxyl (-OH) group, a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protecting group. The interplay of these components allows for a degree of solubility across a spectrum of organic solvents.
-
Hydroxyl (-OH) Group: This polar group is capable of hydrogen bonding, contributing to solubility in polar protic solvents.
-
Polyethylene Glycol (PEG9) Chain: The nine ethylene (B1197577) glycol repeat units provide significant flexibility and hydrophilicity. The ether oxygens can act as hydrogen bond acceptors, enhancing solubility in a broad range of polar solvents, including water and polar organic solvents.[1]
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group introduces lipophilic character, which can enhance solubility in nonpolar and moderately polar organic solvents.[2] The Boc group is stable under many conditions but can be removed with acid.[3][4]
Predicted Solubility Profile
Based on the analysis of its structural components and solubility data from analogous molecules, this compound is anticipated to exhibit good solubility in a variety of common organic solvents. The presence of the PEG9 chain is a dominant factor, suggesting high solubility in polar aprotic solvents. The Boc group further enhances its solubility in less polar, lipophilic environments.
The following diagram illustrates the relationship between the molecular structure of this compound and the factors influencing its solubility.
Quantitative Solubility Data (Inferred)
| Solvent | Classification | Predicted Solubility | Rationale / Comments |
| Dichloromethane (DCM) | Chlorinated | Soluble | The lipophilic Boc group and the flexible PEG chain contribute to good solubility. |
| Chloroform | Chlorinated | Soluble | Similar to DCM, expected to be a good solvent.[1] |
| Tetrahydrofuran (THF) | Ether | Soluble | A common solvent for PEGylated compounds. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | The polarity of the PEG chain suggests good solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | PEGs are generally very soluble in DMF.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | PEGs are generally very soluble in DMSO.[1] |
| Methanol (MeOH) | Polar Protic | Soluble | The hydroxyl group and PEG chain should facilitate solubility. |
| Ethanol (EtOH) | Polar Protic | Soluble | Expected to be a good solvent due to its polarity and hydrogen bonding capability. |
| Toluene | Aromatic Hydrocarbon | Moderately Soluble | Solubility may be enhanced by the Boc group; heating may be required.[1] |
| Water | Aqueous | Soluble | The hydrophilic PEG chain is expected to confer water solubility.[1] |
| Diethyl Ether | Ether | Insoluble | PEGs are generally not soluble in ether.[1] |
Experimental Protocols for Solubility Determination
For applications requiring precise concentration data, it is strongly recommended that researchers perform their own solubility tests. Below are detailed protocols for both qualitative and quantitative solubility determination.
Qualitative Solubility Determination
Objective: To rapidly assess whether this compound is soluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Small vials (e.g., 1.5 mL or 2 mL) with caps
-
Vortex mixer
-
Pipettes
Methodology:
-
Add a pre-weighed amount of this compound (e.g., 5 mg) to a clean, dry vial.
-
Add a specific volume of the chosen solvent (e.g., 0.5 mL) to the vial to achieve the target concentration (in this example, 10 mg/mL).
-
Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is clear and free of any visible particles.
-
Partially Soluble: The solution is cloudy or contains suspended particles.
-
Insoluble: The majority of the compound remains as a separate phase (liquid or solid).
-
-
If the compound is insoluble or partially soluble, the vial can be gently warmed and sonicated to see if solubility increases with temperature.
-
Record the observations for each solvent.
Quantitative Solubility Determination (Saturated Solution Method)
Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Vials with screw caps
-
Vortex mixer and/or shaker
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Methodology:
The following diagram outlines the experimental workflow for quantitative solubility determination.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved compound remains after equilibration.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or rotator at the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess undissolved compound.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the pellet. For added certainty, pass the supernatant through a syringe filter appropriate for the solvent being used.
-
Analysis: Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the diluted sample using a validated analytical technique (e.g., HPLC with a suitable detector) to determine the concentration of dissolved this compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Conclusion
While direct quantitative solubility data for this compound is scarce, a strong, predictive understanding of its solubility can be derived from its molecular structure. It is expected to be soluble in a wide array of common polar aprotic and chlorinated organic solvents, with moderate to good solubility in polar protic solvents and water. For research and development applications where precise concentrations are critical, the experimental protocols provided in this guide should be followed to determine accurate solubility values. This foundational knowledge is essential for the successful application of this compound in synthetic chemistry and drug development.
References
Introduction to Linkers in Drug Conjugates
As a chemical entity, Hydroxy-PEG9-Boc does not possess a direct mechanism of action in the traditional pharmacological sense. It is not a therapeutic agent that interacts with a biological target to elicit a response. Instead, it is a widely utilized bifunctional linker and spacer in chemical synthesis, particularly in the field of drug development and chemical biology. Its "action" is to covalently connect two or more different molecular entities, and its properties significantly influence the function of the final conjugate molecule.
This guide provides an in-depth overview of the role and impact of the this compound linker, with a primary focus on its application in Proteolysis Targeting Chimeras (PROTACs), which represents its most significant use case.
In modern drug development, complex molecules are often constructed by joining different functional units. These units can include a warhead that binds to a target protein, a ligand that recruits other proteins, a fluorescent dye, or a solubility enhancer. The chemical moiety that connects these units is known as a linker.
The linker is not merely a passive connector; its chemical nature, length, and flexibility are critical design elements that dictate the overall properties and efficacy of the conjugate. A well-designed linker can:
-
Optimize Spatial Orientation: Ensure that the connected moieties are positioned correctly relative to each other for optimal biological activity.
-
Enhance Solubility: Improve the aqueous solubility of the entire molecule, which is crucial for administration and bioavailability.
-
Improve Pharmacokinetics: Influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Modulate Permeability: Affect the ability of the molecule to cross cell membranes.
This compound is a popular choice for a linker due to its defined length, hydrophilicity conferred by the polyethylene (B3416737) glycol (PEG) chain, and the presence of two distinct functional groups (a hydroxyl group and a Boc-protected amine) that allow for controlled, sequential chemical reactions.
The Core Application: Linkers in PROTACs
The primary application for linkers like this compound is in the design of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to destroy specific target proteins.
A PROTAC molecule consists of three parts:
-
A Warhead: Binds to the target protein of interest (POI).
-
An E3 Ligase Ligand: Recruits a specific E3 ubiquitin ligase.
-
A Linker: Covalently connects the warhead and the E3 ligase ligand.
Mechanism of Action of a PROTAC
The mechanism, illustrated below, proceeds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3).
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a signal, marking the POI for recognition by the 26S proteasome.
-
Degradation and Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule and the E3 ligase are released and can initiate another cycle of degradation.
The linker is the central element that enables this mechanism. Its length and flexibility are critical for allowing the two large proteins (the POI and the E3 ligase) to come together productively to form a stable and effective ternary complex.
Influence of PEG Linkers on PROTAC Properties
The PEG9 chain in this compound provides a hydrophilic and flexible spacer. This has profound effects on the resulting PROTAC's performance, which can be quantified through various assays. The choice of linker length is a key step in PROTAC optimization, as there is often an optimal linker length for a given target and E3 ligase pair.
Quantitative Data on Linker Effects
The following table summarizes representative data from various studies, illustrating how linker composition and length (often involving PEG chains) can impact key PROTAC parameters.
| Parameter | Description | Impact of PEG Linker | Typical Value Range |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | A well-chosen linker length minimizes the DC50 value by optimizing ternary complex formation. | 0.1 nM - 10 µM |
| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. | Can be highly dependent on the stability of the ternary complex, which is influenced by the linker. | 60% - >99% |
| Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the target protein or the E3 ligase. | The linker itself does not bind, but it positions the warheads for optimal binding. | 1 nM - 20 µM |
| Aqueous Solubility | The ability of the compound to dissolve in water. | The hydrophilic PEG chain significantly increases the solubility of often-greasy PROTAC molecules. | Low µg/mL to >100 µg/mL |
| Cell Permeability (Papp) | The rate at which a compound can cross a cell membrane barrier. | Can be a trade-off. While PEG increases solubility, the increased size and polarity can sometimes reduce passive diffusion. | 10-7 - 10-5 cm/s |
Experimental Protocols
The use of this compound in synthesis involves standard organic chemistry reactions. Below are generalized protocols for its incorporation into a PROTAC and the subsequent evaluation of the final compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a common two-step sequence: deprotection of the Boc group followed by an amide coupling reaction.
Objective: To couple a warhead containing a carboxylic acid to the amine terminus of the PEG9 linker and an E3 ligand to the hydroxyl terminus.
Materials:
-
This compound
-
Target protein warhead with a carboxylic acid group (Warhead-COOH)
-
E3 ligase ligand with a suitable functional group for etherification (e.g., a leaving group like mesylate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (or a similar peptide coupling reagent)
-
DIPEA (or another non-nucleophilic base)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Standard purification supplies (silica gel, solvents for chromatography)
Workflow Diagram:
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir at room temperature for 1-2 hours until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt (Hydroxy-PEG9-NH3+TFA-). This is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the Warhead-COOH, the crude amine salt from step 1, and HATU in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the solution. The amount of base should be sufficient to neutralize the TFA salt and facilitate the coupling.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product (Warhead-Linker-OH) by flash column chromatography.
-
-
Final Coupling (Etherification):
-
Dissolve the product from step 2 in anhydrous DMF.
-
Add NaH portion-wise at 0 °C to deprotonate the hydroxyl group.
-
Add the E3 Ligand containing a suitable leaving group.
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by LC-MS.
-
Quench the reaction carefully with water, and perform an aqueous workup.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Protocol 2: Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.
Materials:
-
Cultured cells that express the target protein.
-
The synthesized PROTAC.
-
DMSO (vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a DMSO-only vehicle control.
-
Treat the cells with the different concentrations of the PROTAC and incubate for a desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and then add lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4 °C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, then apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the same membrane for the loading control protein (or run a parallel gel).
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern bioconjugation, drug delivery, and peptide synthesis, serving as a pivotal protecting group for amines within polyethylene (B3416737) glycol (PEG) linkers. Its widespread adoption stems from its stability under a range of synthetic conditions and, most critically, its facile removal under mild acidic conditions. This acid lability allows for the controlled and sequential construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This technical guide delineates the core principles of Boc protection in PEG linkers, providing detailed experimental protocols, quantitative data, and visual representations of key chemical processes to empower researchers in their synthetic endeavors.
Core Principles of Boc Protection in PEG Linkers
The primary role of the Boc group is to reversibly render a primary or secondary amine on a PEG linker unreactive.[1] This is achieved by converting the nucleophilic amine into a less reactive carbamate.[2] This protection is indispensable for directing chemical modifications to other functional groups on the linker or a conjugated molecule. The Boc group's stability in basic and nucleophilic environments makes it compatible with a wide array of synthetic transformations.[1]
The strategic advantage of the Boc group lies in its orthogonality to other protecting groups, such as Fmoc (removed with base) and Cbz (removed by hydrogenolysis), enabling complex, multi-step synthetic strategies.[2] Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in the controlled, stepwise assembly of intricate molecular constructs, thereby preventing undesirable side reactions.[1]
The utility of PEGylation, facilitated by Boc-protected PEG linkers, is significant in drug delivery. It can enhance the solubility and stability of drugs, improve their pharmacokinetic profiles by extending circulation half-life, and reduce toxicity.[3][4]
Chemical Mechanisms
Boc Protection of an Amine
The protection of an amine with a Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting intermediate then collapses, eliminating a t-butyl carbonate leaving group, which subsequently decomposes to the stable products of carbon dioxide and tert-butanol.[2][5] While the reaction can proceed without a base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often used to facilitate the reaction.[2][6]
Caption: Boc protection of an amine using (Boc)₂O.
Boc Deprotection of an Amine
The removal of the Boc group is accomplished under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][6][7] The mechanism involves protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation of the protecting group. This fragmentation results in the formation of a stable tertiary carbocation (tert-butyl cation), which can then deprotonate to form isobutene gas. The other product, a carbamic acid, is unstable and readily decarboxylates to release the free amine and carbon dioxide.[2][8][9]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is crucial for the overall success of a synthetic route. The following tables summarize representative quantitative data for these processes.
Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers
| Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90 | [10] |
| (Boc)₂O, DIPEA, DCM | Room Temp | 3 | High | [1] |
| (Boc)₂O, NaOH, H₂O/THF | 0 to Room Temp | - | - | [7] |
| (Boc)₂O, neat | Room Temp | - | Good to Excellent | [10] |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Time | Purity/Yield | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 h | High | [1][11] |
| 4M HCl in Dioxane | 4M | Dioxane | Room Temp | 0.5 - 2 h | High | [1] |
| 50% TFA in DCM | 50% | Dichloromethane (DCM) | Room Temp | 24 min | >95% | [1] |
| 3M HCl in Ethyl Acetate | 3M | Ethyl Acetate | Room Temp | 30 min | - | [7] |
Experimental Protocols
Detailed and optimized experimental protocols are vital for achieving reproducible and high-yielding results.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM or THF in a round-bottom flask.
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add (Boc)₂O (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.[1]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as TIS (2.5-5% v/v).[11]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[11] The disappearance of the Boc group can also be monitored by ¹H NMR by observing the disappearance of the singlet at approximately 1.4 ppm.[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x). The resulting TFA salt of the deprotected amine can often be used directly in the next step.[11]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[11]
Mandatory Visualizations
Experimental Workflow for Boc Protection and Deprotection
Caption: Workflow for Boc protection and deprotection of PEG linkers.
Logical Relationship of Boc Protection in Bioconjugation
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Protection and Deprotection [es.bzchemicals.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
The Strategic Role of Polyethylene Glycol (PEG) Chains in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has revolutionized the landscape of precision medicine. Central to the design and efficacy of these complex biomolecules is the bifunctional linker, a critical component that bridges the targeting moiety (e.g., an antibody) to a potent payload (e.g., a cytotoxic drug). Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has emerged as a pivotal strategy for optimizing the physicochemical and pharmacological properties of these conjugates. This technical guide provides a comprehensive overview of the multifaceted role of PEG chains in bifunctional linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform the rational design of next-generation targeted therapies.
Core Functions of PEG Chains in Bifunctional Linkers
The integration of PEG chains into bifunctional linkers imparts several advantageous properties that address key challenges in drug development, including poor solubility, rapid clearance, and immunogenicity of the conjugate.
1.1. Enhancing Solubility and Stability:
Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the final conjugate, compromising its stability and manufacturability. The hydrophilic nature of the PEG polymer chain can significantly improve the overall solubility of the ADC, mitigating aggregation and allowing for higher drug-to-antibody ratios (DARs) without sacrificing stability.[1][2][] This enhanced solubility is crucial for maintaining the integrity of the therapeutic agent in aqueous physiological environments.
1.2. Modulating Pharmacokinetics and Pharmacodynamics:
PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules.[4] The PEG chain increases the hydrodynamic radius of the conjugate, which reduces its renal clearance and prolongs its circulation half-life.[][4] This extended exposure in the bloodstream can lead to greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic efficacy.[5][6] However, the length and architecture of the PEG chain must be carefully optimized, as excessively long chains can sometimes hinder the binding of the antibody to its target or impede the release and action of the payload, thus affecting the pharmacodynamics (PD) of the drug.[5][6]
1.3. Reducing Immunogenicity:
The PEG chain can act as a "stealth" agent, shielding the potentially immunogenic payload or linker from the host's immune system.[] This can reduce the formation of anti-drug antibodies (ADAs), which can lead to rapid clearance of the conjugate and diminished efficacy.
Data Presentation: Quantitative Impact of PEG Chains
The following tables summarize quantitative data from various studies, highlighting the impact of PEG chain length and architecture on the key performance metrics of ADCs.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Linker Type | ADC Model | Animal Model | Key PK Parameter | Result | Reference |
| No PEG | ZHER2-MMAE | Mouse | Half-life | Baseline | [5][6] |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG | [5][6] |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG | [5][6] |
| Linear PEG24 | Trastuzumab-DM1 | Mouse | Clearance | Faster than pendant PEG | [7][8] |
| Pendant (2x PEG12) | Trastuzumab-DM1 | Mouse | Clearance | Slower than linear PEG24 | [7][8] |
Table 2: Effect of PEG Linker Length on In Vitro Efficacy
| Linker Type | ADC Model | In Vitro Model | Key Efficacy Metric | Result | Reference |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | Baseline | [5][6] |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5-fold reduction vs. no PEG | [5][6] |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22-fold reduction vs. no PEG | [5][6] |
| Short Branched | Trastuzumab-MMAE | HER2+ cells | Cytotoxicity (IC50) | ~10-fold less potent than long branched | [9] |
| Long Branched | Trastuzumab-MMAE | HER2+ cells | Cytotoxicity (IC50) | Comparable to heterogeneous DAR 6 ADC | [9] |
Table 3: Comparison of Cleavable vs. Non-Cleavable PEGylated Linkers
| Linker Type | Key Feature | Advantage | Disadvantage |
| Cleavable | Contains a labile bond (e.g., dipeptide, disulfide, hydrazone) | Enables payload release in the tumor microenvironment, potential for bystander effect.[2] | Can be less stable in circulation, leading to premature payload release.[2] |
| Non-Cleavable | Relies on lysosomal degradation of the antibody for payload release | Higher plasma stability, potentially better safety profile.[2] | Generally lacks a bystander effect.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and characterization of ADCs with PEGylated bifunctional linkers.
3.1. Synthesis of a Heterobifunctional PEG Linker (e.g., Amine-PEG-Maleimide)
This protocol describes a general approach for synthesizing a heterobifunctional PEG linker with an amine-reactive group (e.g., NHS ester) at one end and a thiol-reactive group (e.g., maleimide) at the other, with an intervening PEG spacer.
Materials:
-
α-Amino-ω-carboxy-PEG
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)
Procedure:
-
Activation of the Carboxyl Group: Dissolve α-amino-ω-carboxy-PEG in anhydrous DCM. Add NHS (1.1 eq) and DCC (1.1 eq) and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a DCM/methanol gradient to obtain the amine-reactive NHS-PEG intermediate.
-
Maleimide Functionalization: Dissolve the purified NHS-PEG in anhydrous DMF. Add maleimide (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature overnight.
-
Final Purification: Precipitate the product by adding cold diethyl ether. Collect the solid by filtration and wash with diethyl ether. Further purify the product by recrystallization or chromatography as needed to yield the final Amine-PEG-Maleimide linker.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
3.2. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.[10][11][12][13][14]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
ADC constructs with different PEG linkers
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, ADC with linker A, ADC with linker B). Administer the ADC constructs and vehicle control intravenously (i.v.) via the tail vein at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[10] Statistical analysis (e.g., ANOVA) is used to determine the significance of the differences in tumor growth between the treatment groups.[14]
3.3. Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol describes a standard method for quantifying aggregates in an ADC sample.[15][16][17][18][19]
Materials:
-
ADC sample
-
SEC column suitable for protein analysis (e.g., Agilent AdvanceBio SEC 300Å)[16]
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., phosphate (B84403) buffer with appropriate salt concentration)
Procedure:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.
-
Chromatographic Separation: Equilibrate the SEC column with the mobile phase. Inject the ADC sample onto the column and perform the chromatographic separation. Aggregates, being larger, will elute earlier than the monomeric ADC.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: General structure of an Antibody-Drug Conjugate with a PEGylated bifunctional linker.
Caption: A generalized workflow for the development and evaluation of Antibody-Drug Conjugates.
References
- 1. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 11. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 16. agilent.com [agilent.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. ADC Purification, Aggregation & Stability: Advanced guide topic 36 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
An In-depth Technical Guide to Heterobifunctional PEG Linkers for Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional Poly(ethylene glycol) (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics.[1] These linkers consist of a central PEG core of varying lengths, flanked by two different reactive functional groups at either end.[1] This unique architecture allows for the specific and sequential conjugation of two different molecules, such as a targeting antibody and a therapeutic small molecule, making them a cornerstone in the development of advanced bioconjugates like antibody-drug conjugates (ADCs).[2][3]
The PEG component of these linkers imparts several advantageous properties to the resulting conjugate. Its hydrophilic nature enhances the water solubility of hydrophobic drugs and biomolecules, which can prevent aggregation.[2][4] Furthermore, the flexible PEG chain creates a "stealth" effect, shielding the conjugate from the host's immune system and proteolytic enzymes, thereby increasing its circulation half-life and bioavailability.[4] The ability to precisely control the length of the PEG chain allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[5]
The dual reactivity of heterobifunctional PEG linkers is their defining feature.[5] Common reactive moieties include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues on proteins) and maleimides for targeting sulfhydryl groups (e.g., cysteine residues).[2] This orthogonality enables controlled, stepwise conjugation, which is crucial for creating well-defined and homogeneous bioconjugates. Other functional groups, such as azides and alkynes for "click chemistry," are also employed for their high specificity and reaction efficiency.[6]
This guide provides a comprehensive overview of heterobifunctional PEG linkers, including their quantitative properties, detailed experimental protocols for their use, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Properties of Common Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is critical for the successful development of a bioconjugate. The following tables summarize key quantitative data for a selection of commonly used linkers to facilitate comparison.
| Linker Name | Abbreviation | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Number of PEG Units | Spacer Arm Length (Å) |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS Ester | Pyridyldithiol | 312.36 | 0 | 6.8 |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS Ester | Maleimide (B117702) | 334.32 | 0 | 11.6 |
| Maleimide-PEG4-NHS ester | Mal-PEG4-NHS | Maleimide | NHS Ester | 425.38 | 4 | 24.3 |
| Maleimide-PEG8-NHS ester | Mal-PEG8-NHS | Maleimide | NHS Ester | 601.61 | 8 | 39.1 |
| Maleimide-PEG12-NHS ester | Mal-PEG12-NHS | Maleimide | NHS Ester | 777.84 | 12 | 53.9 |
| Azido-PEG4-NHS ester | N3-PEG4-NHS | Azide | NHS Ester | 358.34 | 4 | 21.7 |
| Alkyne-PEG4-NHS ester | Alkyne-PEG4-NHS | Alkyne | NHS Ester | 357.36 | 4 | 21.5 |
Table 2: Reactivity of Common Functional Groups
| Functional Group | Target | Optimal Reaction pH | Bond Formed | Half-life of Functional Group in Aqueous Solution |
| NHS Ester | Primary Amines (-NH₂) | 7.2 - 8.5 | Amide | ~4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C)[7] |
| Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5 | Thioether | Stable at pH < 7.5; hydrolysis increases at higher pH[8] |
| Azide | Alkynes | Not pH dependent | Triazole | Highly stable |
| Alkyne | Azides | Not pH dependent | Triazole | Highly stable |
Experimental Protocols
Two-Step Conjugation of an Antibody to a Small Molecule Drug using Maleimide-PEG-NHS Ester
This protocol describes the conjugation of a thiol-containing small molecule drug to the lysine residues of an antibody.
Materials:
-
Antibody (e.g., IgG) in a non-amine containing buffer (e.g., PBS, pH 7.4)
-
Maleimide-PEGn-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Thiol-containing small molecule drug
-
Reducing agent (e.g., TCEP)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Protocol:
Step 1: Reaction of Maleimide-PEG-NHS Ester with the Antibody
-
Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS, pH 7.4.
-
Immediately before use, dissolve the Maleimide-PEGn-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEGn-NHS Ester to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.2.
Step 2: Conjugation of the Thiol-containing Drug
-
If the small molecule drug contains a disulfide bond, reduce it to a free thiol using a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Add the thiol-containing drug to the maleimide-activated antibody solution at a 5- to 10-fold molar excess relative to the antibody.
-
Adjust the pH of the reaction mixture to 6.5-7.5 if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a final concentration of 1 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
Purification of the Antibody-Drug Conjugate (ADC) by Size Exclusion Chromatography (SEC)
Materials:
-
Crude ADC solution
-
SEC column with an appropriate molecular weight cutoff
-
HPLC system
-
Mobile phase (e.g., PBS, pH 7.4)
Protocol:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Centrifuge the crude ADC solution at 10,000 x g for 10 minutes to remove any aggregates or particulates.
-
Inject the clarified ADC solution onto the equilibrated SEC column.
-
Elute the ADC with the mobile phase at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute as the first major peak, followed by smaller peaks corresponding to the unconjugated drug and other small molecules.
-
Collect the fractions corresponding to the ADC peak.
-
Pool the collected fractions and concentrate if necessary.
Characterization of the ADC by Mass Spectrometry
Materials:
-
Purified ADC sample
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
LC-MS grade solvents (e.g., acetonitrile (B52724), water, formic acid)
Protocol:
-
Prepare the ADC sample for analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) for native mass spectrometry or denaturation and reduction for analysis of the antibody subunits.
-
For intact mass analysis under denaturing conditions, dilute the ADC in a solution of 30% acetonitrile and 0.1% formic acid.
-
For subunit analysis, reduce the interchain disulfide bonds of the ADC using a reducing agent like DTT or TCEP.
-
Introduce the sample into the mass spectrometer via liquid chromatography or direct infusion.
-
Acquire the mass spectra over an appropriate mass-to-charge (m/z) range.
-
Deconvolute the raw mass spectra to obtain the molecular weights of the intact ADC, its subunits (light chain and heavy chain), and different drug-loaded species.
-
Calculate the drug-to-antibody ratio (DAR) by analyzing the distribution of drug-loaded species.
Visualizations
Caption: Mechanism of action of a typical antibody-drug conjugate.
Caption: Experimental workflow for ADC development and characterization.
References
- 1. Heterobifunctional PEG [jenkemusa.com]
- 2. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 3. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 4. heterobifunctional pegs [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. vectorlabs.com [vectorlabs.com]
Hydroxy-PEG9-Boc: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG9-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and includes methods for its characterization.
Introduction to this compound
This compound, with the chemical formula C23H47NO11, is a polyethylene (B3416737) glycol (PEG) derivative that features two distinct functional groups: a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group.[1][2] The nine repeating ethylene (B1197577) glycol units confer hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.[1][2] The bifunctional nature of this linker allows for the sequential and controlled conjugation of two different molecular entities, making it a valuable tool in the synthesis of complex biomolecules.
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the two ligands for efficient ternary complex formation.
Physicochemical and General Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C23H47NO11 | --INVALID-LINK-- |
| Molecular Weight | 513.6 g/mol | --INVALID-LINK-- |
| CAS Number | 2112731-44-7 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow oil/liquid | --INVALID-LINK-- |
| Solubility | Water, DMSO, DCM, DMF | --INVALID-LINK-- |
| Storage | -20°C for long-term storage | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
The following sections provide detailed, representative protocols for the synthesis of a heterobifunctional PEG linker like this compound, its deprotection, and its application in the synthesis of a PROTAC.
Representative Synthesis of a Boc-Protected Hydroxy-PEG Linker
This protocol describes a general method for the synthesis of a Boc-protected PEG linker from a commercially available PEG-diol.
Materials:
-
Polyethylene glycol (PEG) with a defined number of repeating units (e.g., nonaethylene glycol)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve the PEG-diol (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of (Boc)2O (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected hydroxy-PEG linker.
| Parameter | Condition |
| Reactants | PEG-diol, (Boc)2O, TEA, DMAP |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | Silica Gel Column Chromatography |
| Typical Yield | 70-90% |
Table 2: Representative Reaction Conditions for Boc-Protection of a PEG-diol
Boc Deprotection of this compound
This protocol outlines the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (20-50% v/v in DCM) or 4M HCl in 1,4-dioxane (excess) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO3.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected amino-PEG-alcohol.
| Parameter | Condition |
| Reagent | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous wash with NaHCO3 |
| Typical Yield | >95% |
Table 3: Reaction Conditions for Boc Deprotection
Synthesis of a PROTAC using this compound
This protocol provides a general, two-step procedure for synthesizing a PROTAC molecule.
Step 1: Conjugation of the E3 Ligase Ligand to this compound
Materials:
-
This compound
-
E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide (B1683931) or thalidomide)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the E3 ligase ligand (1 equivalent), PyBOP (1.2 equivalents), and DIPEA (3 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by preparative HPLC to obtain the E3 ligase-linker conjugate.
Step 2: Conjugation of the Target Protein Ligand
Materials:
-
E3 ligase-linker conjugate from Step 1
-
Target protein ligand with a suitable functional group for reaction with the hydroxyl group (e.g., a carboxylic acid for esterification or a leaving group for etherification)
-
Appropriate coupling agents and catalysts depending on the chosen reaction (e.g., DCC/DMAP for esterification)
-
Anhydrous solvent (e.g., DCM or DMF)
Procedure:
-
Activate the terminal hydroxyl group of the E3 ligase-linker conjugate. For example, for an esterification, dissolve the conjugate and the target protein ligand with a carboxylic acid (1.2 equivalents) in anhydrous DCM.
-
Add DCC (1.5 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Concentrate the filtrate and purify the crude product by preparative HPLC to yield the final PROTAC molecule.
| Parameter | Condition |
| Coupling Agent (Step 1) | PyBOP/DIPEA |
| Solvent | Anhydrous DMF/DCM |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-24 hours per step |
| Purification | Preparative HPLC |
Table 4: General Reaction Conditions for PROTAC Synthesis
Characterization
The identity, purity, and stability of this compound and its conjugates are typically confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation | Characteristic peaks for the PEG backbone (-O-CH2-CH2-) around 3.6 ppm, a singlet for the Boc group protons (-C(CH3)3) around 1.4 ppm, and signals corresponding to the terminal hydroxyl and the methylene (B1212753) group adjacent to the Boc-protected amine. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for the PEG backbone carbons, the quaternary carbon and methyl carbons of the Boc group, and carbons of the terminal functional groups. |
| LC-MS | Purity assessment and molecular weight confirmation | A major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the compound. |
| HPLC | Determination of purity | A single major peak indicating high purity. |
Table 5: Analytical Techniques for Characterization
Visualizations
Chemical Structure of this compound
Caption: Chemical Structure of this compound.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for the synthesis of a PROTAC.
PROTAC Mechanism of Action (Signaling Pathway)
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Core of PROTACs: An In-depth Technical Guide to Linker Design and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system (UPS). These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is a critical determinant of its overall efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of PROTAC linkers, focusing on their design, synthesis, and evaluation.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
The UPS is a major cellular pathway for protein degradation. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
PROTACs hijack this natural process. By bringing a POI and an E3 ligase into close proximity, a PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This induced ubiquitination marks the POI for degradation by the proteasome, after which the PROTAC can dissociate and act catalytically to degrade further POI molecules.[1][2]
The Critical Role of the Linker
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. Its length, composition, rigidity, and attachment points significantly influence:
-
Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI and the E3 ligase. A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable complex.[3][4]
-
Efficacy and Potency (DC50 and Dmax): The efficiency of ternary complex formation directly impacts the concentration required for 50% degradation (DC50) and the maximum degradation achievable (Dmax).
-
Selectivity: The linker can influence the relative orientation of the POI and E3 ligase, potentially favoring the degradation of one protein over another.
-
Pharmacokinetic Properties: The linker contributes to the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[4]
Types of PROTAC Linkers
PROTAC linkers can be broadly classified into three main categories:
-
Flexible Linkers: These are the most common type and typically consist of polyethylene (B3416737) glycol (PEG) or alkyl chains.
-
PEG Linkers: Offer good water solubility and are easily synthesized in various lengths.[]
-
Alkyl Chains: Provide a hydrophobic and metabolically stable scaffold.[6]
-
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperidine, piperazine, or aromatic rings, to restrict conformational flexibility. This can pre-organize the PROTAC into a favorable conformation for ternary complex formation and improve metabolic stability.[7]
-
"Clickable" Linkers: These linkers contain moieties, such as alkynes or azides, that allow for rapid and efficient PROTAC synthesis using click chemistry. This approach is particularly useful for generating libraries of PROTACs with varying linker lengths and compositions for optimization.[]
Quantitative Impact of Linker Properties on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [8]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [8]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PEG | 8 | 100 | 85 | Cereblon | MOLM-14 |
| PEG | 12 | 25 | 95 | Cereblon | MOLM-14 |
| PEG | 16 | 10 | >98 | Cereblon | MOLM-14 |
| PEG | 20 | 50 | 90 | Cereblon | MOLM-14 |
Table 3: Influence of Linker Composition on p38α Degradation [3]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| Alkyl | 12 | 250 | 70 | VHL | HEK293 |
| PEG | 12 | 150 | 85 | VHL | HEK293 |
| Piperidine-based | 15 | 50 | >95 | VHL | HEK293 |
| Alkyl | 18 | 400 | 60 | VHL | HEK293 |
Experimental Protocols
PROTAC Synthesis
The synthesis of PROTACs typically involves the sequential coupling of the POI ligand, the linker, and the E3 ligase ligand. The following is a generalized workflow for PROTAC synthesis.
Detailed Protocol: Synthesis of a PROTAC with a Piperidine-based Linker [9]
This protocol describes the synthesis of a PROTAC using a piperidine-based linker, which often involves amide bond formation.
-
Synthesis of the Linker-E3 Ligand Intermediate:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide, 1 equivalent) and a suitable piperidine-containing linker precursor with a carboxylic acid group in an appropriate solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
-
Coupling of the POI Ligand:
-
Activate the carboxylic acid group on the POI ligand (1 equivalent) using a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents) in an appropriate solvent (e.g., DMF).
-
Add the amine-functionalized Linker-E3 Ligand Intermediate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up and purify the final PROTAC as described above.
-
-
Final Deprotection (if necessary):
-
If protecting groups were used on the ligands or linker, remove them using appropriate deprotection conditions (e.g., TFA for Boc groups).
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Western Blot for PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the reduction in POI levels following PROTAC treatment.[10]
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane and incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, providing an early indication of its potential for cell penetration and oral bioavailability.
Protocol:
-
Preparation of the Donor and Acceptor Plates:
-
The donor plate contains the PROTAC dissolved in a buffer at a known concentration.
-
The acceptor plate contains a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) and is filled with buffer.
-
-
Assay Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-18 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following formula:
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C_A] / [C_eq]))
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_eq] = Equilibrium concentration
-
NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the POI-PROTAC-E3 ternary complex in real-time.[11]
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids expressing the POI fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).
-
Compound Treatment: Treat the transfected cells with serial dilutions of the PROTAC.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The linker is a critical component of a PROTAC molecule, playing a multifaceted role in determining its efficacy, selectivity, and drug-like properties. A systematic approach to linker design, involving the exploration of different lengths, compositions, and rigidities, is essential for the development of potent and clinically viable PROTACs. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, empowering researchers to unlock the full therapeutic potential of this exciting new modality.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. praxilabs.com [praxilabs.com]
- 11. benchchem.com [benchchem.com]
Bioconjugation with Polyethylene Glycol (PEG): A Technical Guide for Researchers
An In-depth Technical Guide on the Core Principles of Bioconjugation with Polyethylene (B3416737) Glycol (PEG) for Researchers, Scientists, and Drug Development Professionals.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1][2] This bioconjugation technique has become a cornerstone in pharmaceutical development, significantly enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3][4] The hydrophilic, biocompatible, and non-immunogenic nature of PEG makes it an ideal polymer for this application.[4] By increasing the hydrodynamic radius of the conjugated molecule, PEGylation creates a "stealth" effect, shielding it from enzymatic degradation and the host's immune system.[1][4] This ultimately leads to a prolonged circulatory half-life, improved stability, and enhanced solubility of the therapeutic.[1][3][4][5]
The first PEGylated drug, Adagen (pegademase bovine), was approved by the FDA in 1990. Since then, numerous PEGylated therapeutics have entered the market, demonstrating the broad applicability and success of this technology.
Core Principles of PEGylation Chemistry
The foundation of PEGylation lies in the chemical ligation of a PEG polymer to a functional group on the protein surface. The choice of chemistry is dictated by the available reactive residues on the protein and the desired properties of the final conjugate. PEGylation strategies are often categorized into two generations:
-
First-Generation PEGylation: This approach involves the non-specific attachment of PEG to multiple reactive sites on a protein, often leading to a heterogeneous mixture of PEGylated species.[4]
-
Second-Generation PEGylation: This focuses on site-specific attachment of PEG to create a more homogeneous product with better-defined properties.[4]
Common PEGylation Chemistries
The most prevalent PEGylation strategies target specific amino acid residues on the protein surface.
2.1.1 Amine-Reactive PEGylation (Lysine and N-terminus)
The most common approach targets the primary amines of lysine (B10760008) residues and the N-terminal alpha-amine.[4]
-
N-Hydroxysuccinimide (NHS) Esters: Activated PEG-NHS esters react with unprotonated primary amines in a pH-dependent manner (typically pH 7-9) to form stable amide bonds.[6] This is a widely used and robust method, though it can lead to heterogeneity due to the presence of multiple lysine residues on the protein surface.[4]
-
Reductive Amination: PEG aldehydes or ketones react with primary amines to form a Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride (NaCNBH₃).[6][7] This reaction can be directed to the N-terminus by controlling the pH, as the N-terminal amine generally has a lower pKa than the epsilon-amines of lysine.[4]
2.1.2 Thiol-Reactive PEGylation (Cysteine)
This strategy targets the sulfhydryl group of cysteine residues, which is often present in a limited number of locations on a protein, allowing for more site-specific modification.
-
Maleimides: PEG-maleimides react with free sulfhydryl groups via a Michael addition reaction under mild conditions (pH 6.5-7.5) to form a stable thioether bond.
-
Vinyl Sulfones: PEG-vinyl sulfones also react with thiols to form a stable thioether linkage.
-
Thiol-Disulfide Exchange: PEG derivatives containing a disulfide bond can react with a free cysteine on the protein to form a new, cleavable disulfide bond.
2.1.3 Carboxyl-Reactive PEGylation (Aspartic and Glutamic Acids)
The carboxyl groups of aspartic and glutamic acid residues can be targeted, although this is less common than amine or thiol PEGylation. This typically requires activation of the carboxyl group with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate reaction with a PEG-amine.
Quantitative Impact of PEGylation
The physicochemical properties of the PEG polymer, such as its molecular weight and structure (linear vs. branched), have a profound impact on the resulting conjugate's pharmacokinetic profile and biological activity.
Effect on Pharmacokinetics
Generally, a higher PEG molecular weight leads to a longer plasma half-life due to reduced renal clearance.[5][]
| Protein | PEG Molecular Weight (kDa) | Half-life (t½) of Unmodified Protein | Half-life (t½) of PEGylated Protein | Fold Increase in Half-life | Reference |
| Interferon-α-2a | 20 | 1.2 h | 13.3 h | ~11 | [1] |
| Interferon-α-2a | 40 | 1.2 h | 34.1 h | ~28 | [1] |
| Interferon-α-2a | 60 | 1.2 h | 49.3 h | ~41 | [1] |
| G-CSF | 20 (circular) | 2.9 h | 17.1 h | ~5.9 | [9] |
| G-CSF | 20 (linear, N-terminal) | 2.9 h | 15.1 h | ~5.2 | [9] |
| G-CSF | 20 (linear, Lys41) | 2.9 h | 10.7 h | ~3.7 | [9] |
Effect on Biological Activity
While PEGylation offers significant pharmacokinetic advantages, it can sometimes lead to a decrease in the in vitro biological activity of the protein due to steric hindrance at the binding site.[3][]
| Protein | PEGylation Site | PEG Molecular Weight (kDa) | Relative In Vitro Bioactivity (%) | Reference |
| Interferon-α-2b | His34 | 12 | 28% | [10][11] |
| Interferon-α-2a | Mixture of Lysine Residues | 40 | 7% | [11] |
| G-CSF | Cys2 | 20 | Similar to commercial PEG-G-CSF | [12] |
| G-CSF | Cys2 | 30 | Prolonged activity vs. 20 kDa | [12] |
| G-CSF | Cys2 | 40 | Prolonged activity vs. 20 kDa | [12] |
Experimental Protocols
The following are detailed methodologies for key PEGylation experiments.
General Experimental Workflow for Protein PEGylation
The overall process of creating and characterizing a PEGylated protein follows a structured workflow.
Caption: A generalized workflow for protein PEGylation, from preparation to the final product.
Protocol for Amine PEGylation using NHS Esters
This protocol describes the conjugation of a PEG-NHS ester to primary amines on a model protein.
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester (e.g., mPEG-succinimidyl succinate)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free buffer via dialysis or diafiltration.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each protein.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques (e.g., mass spectrometry, HPLC) to determine the degree of PEGylation and purity.
Protocol for Thiol PEGylation using Maleimide (B117702)
This protocol details the site-specific conjugation of a PEG-maleimide to a free cysteine residue.
Materials:
-
Protein with an available cysteine residue
-
PEG-maleimide
-
Thiol-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0)
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or N-ethylmaleimide)
-
Purification system (e.g., SEC or IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If the target cysteine is in a disulfide bond, it may need to be reduced first using a reducing agent like TCEP.
-
PEG-Maleimide Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately before use.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide to the protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the maleimide is fluorescently labeled.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol like L-cysteine to react with any remaining PEG-maleimide.
-
Purification: Separate the PEGylated protein from the reaction mixture using SEC or IEX.
-
Characterization: Confirm successful conjugation and assess purity using SDS-PAGE, mass spectrometry, and HPLC.
Protocol for Reductive Amination
This protocol outlines the N-terminal specific PEGylation using a PEG-aldehyde and sodium cyanoborohydride.[6][7]
Materials:
-
Protein to be PEGylated
-
PEG-aldehyde
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction buffer (e.g., 0.1 M MES or acetate (B1210297) buffer, pH 5.0-6.0)
-
Purification system (e.g., SEC or IEX)
Procedure:
-
Protein and PEG-Aldehyde Preparation: Dissolve the protein and a 5- to 25-fold molar excess of PEG-aldehyde in the reaction buffer.
-
Initiation of Reaction: Add a 20- to 50-fold molar excess of sodium cyanoborohydride to the protein-PEG solution.
-
Incubation: Allow the reaction to proceed for 4-24 hours at room temperature. The progress of the reaction can be monitored by SDS-PAGE or HPLC.
-
Purification: Purify the PEGylated protein using SEC or IEX to remove unreacted reagents and byproducts.
-
Characterization: Analyze the final product for the degree of PEGylation, purity, and retention of biological activity.
Signaling Pathways of PEGylated Therapeutics
PEGylation can modulate the interaction of therapeutic proteins with their cellular receptors and downstream signaling pathways.
PEG-Interferon Signaling Pathway
PEGylated interferons, used in the treatment of hepatitis C and some cancers, signal through the JAK-STAT pathway.[13][14][15][16][17]
Caption: PEG-Interferon binds to its receptor, activating the JAK-STAT pathway to induce gene expression.
PEG-G-CSF Signaling Pathway
PEGylated Granulocyte-Colony Stimulating Factor (G-CSF) is used to treat neutropenia. It binds to the G-CSF receptor and activates several downstream pathways, including JAK-STAT, PI3K/Akt, and MAPK/ERK, to promote neutrophil proliferation and survival.[18][19][20][21]
Caption: PEG-G-CSF activates multiple signaling pathways to promote cell proliferation and survival.
Conclusion
PEGylation remains a vital and powerful tool in drug development, offering a proven strategy to improve the therapeutic properties of proteins and peptides. A thorough understanding of the fundamental principles of PEG chemistry, the quantitative impact of PEG characteristics, and the detailed experimental methodologies is crucial for the successful design and development of next-generation PEGylated therapeutics. As research continues, innovations in site-specific conjugation and novel polymer architectures will further expand the potential of this versatile bioconjugation technique.
References
- 1. mdpi.com [mdpi.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Structural and biological characterization of pegylated recombinant interferon alpha-2b and its therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 9. Improving the Therapeutic Potential of G-CSF through Compact Circular PEGylation Based on Orthogonal Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and biologic characterization of pegylated recombinant IFN-alpha2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. PEG‐rhG‐CSF for Neutropenia | Biopharma PEG [biochempeg.com]
- 21. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxy-PEG9-Boc: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for Hydroxy-PEG9-Boc, a heterobifunctional PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this chemical compound.
Compound Identification and Properties
| Identifier | Value |
| Chemical Name | O-(tert-butoxycarbonyl)-nonaethylene glycol |
| Synonyms | This compound, t-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl) carbonate |
| CAS Number | 1393327-77-7 |
| Molecular Formula | C23H46O12 |
| Molecular Weight | 514.6 g/mol |
| Physical and Chemical Properties | Value |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥98.0% |
| Solubility | Soluble in DMSO and Methanol |
| Storage Conditions | Store at -20°C for 3 years (in solvent) |
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
General Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the workplace.
Experimental Protocols
3.1. Handling and Storage Protocol
A standard operating procedure for the safe handling and storage of this compound is outlined below.
Caption: Workflow for Safe Handling of this compound.
3.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire and Explosion Hazard Data
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Firefighting Procedures: Wear self-contained breathing apparatus for firefighting if necessary.
-
Unusual Fire and Explosion Hazards: No data available.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide, Carbon dioxide.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and local safety regulations. Always perform a risk assessment before starting any new experimental protocol.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Hydroxy-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation.[3][4]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility, cell permeability, and provide flexibility for optimal ternary complex formation.[3][5][6] The Hydroxy-PEG9-Boc linker is a bifunctional molecule featuring a terminal hydroxyl group and a Boc-protected amine, enabling a directional and stepwise synthesis of PROTACs. This document provides detailed protocols for the synthesis of a PROTAC utilizing the this compound linker, including methodologies for purification and characterization, as well as representative quantitative data.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple protein molecules.[7]
Experimental Protocols
The synthesis of a PROTAC using the this compound linker is typically a multi-step process. The following protocols outline a general strategy involving the sequential conjugation of the E3 ligase ligand and the POI ligand to the linker.
Step 1: Coupling of E3 Ligase Ligand to this compound
This step involves the activation of the terminal hydroxyl group of this compound, followed by coupling to an amine-containing E3 ligase ligand.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
Activation of Hydroxyl Group:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents) to the solution and cool to 0°C.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Coupling to E3 Ligase Ligand:
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the E3-Linker-Boc intermediate.
-
Step 2: Boc Deprotection
This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal amine.
Materials:
-
E3-Linker-Boc intermediate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the E3-Linker-Boc intermediate in anhydrous DCM.
-
Add TFA (20-50% v/v) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected E3-Linker-NH2 intermediate.
Step 3: Coupling of POI Ligand to Yield the Final PROTAC
This step involves an amide bond formation between the deprotected E3-Linker-NH2 intermediate and a carboxylic acid-functionalized POI ligand.
Materials:
-
E3-Linker-NH2 intermediate
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the E3-Linker-NH2 intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.
Experimental Workflow Diagram
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a PROTAC using a PEG linker. These values are illustrative and may vary depending on the specific ligands and reaction conditions.[5]
Table 1: Representative Yields and Purity for PROTAC Synthesis Steps
| Step | Product | Typical Yield (%) | Typical Purity (by HPLC) |
| 1 | E3-Linker-Boc | 60-80 | >90% |
| 2 | E3-Linker-NH2 | 85-95 | >95% |
| 3 | Final PROTAC | 40-70 | >98% |
Table 2: Characterization of the Final PROTAC
| Analysis | Expected Result |
| LC-MS | A single major peak with the expected mass-to-charge ratio. |
| ¹H NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.[8][9] |
| HRMS | Accurate mass corresponding to the calculated molecular formula of the final PROTAC.[8] |
| Purity (Analytical HPLC) | >98% |
Application Example: Targeting the Androgen Receptor Signaling Pathway
PROTACs have been successfully developed to target the Androgen Receptor (AR), a key driver in prostate cancer.[10][11][12] In the absence of androgens, AR is retained in the cytoplasm in a complex with heat shock proteins (HSPs).[10] Upon androgen binding, AR dissociates from HSPs, dimerizes, translocates to the nucleus, and activates the transcription of target genes that promote tumor growth.[10] An AR-targeting PROTAC can induce the degradation of the AR protein, thereby inhibiting this signaling pathway.[10][13]
Conclusion
The this compound linker provides a versatile and efficient platform for the modular synthesis of PROTACs. The protocols outlined in this document offer a robust framework for the assembly of these complex molecules. The ability to tune the linker length and composition is a key advantage of using PEG linkers, allowing for the optimization of PROTAC potency and pharmacokinetic properties. The provided methodologies for purification and characterization are essential for obtaining high-purity PROTACs suitable for biological evaluation. Researchers can adapt these protocols to their specific POI and E3 ligase ligands, with the understanding that optimization of reaction conditions may be necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Compounds Targeting Androgen Receptor for Cancer Therapeutics: Prostate Cancer and Kennedy’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
Application Notes and Protocols for Hydroxy-PEG9-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, enabling targeted delivery of therapy to cancer cells while minimizing systemic toxicity.[1][] The linker molecule that connects the antibody and the cytotoxic payload is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and efficacy.[3][4]
Hydroxy-PEG9-Boc is a heterobifunctional linker that incorporates a discrete polyethylene (B3416737) glycol (PEG) spacer. The use of PEG linkers in ADC development offers several advantages, including increased hydrophilicity, which can mitigate the aggregation issues often associated with hydrophobic drug payloads.[3][5] This enhanced solubility allows for the potential of a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[3] Furthermore, the PEG moiety can improve the pharmacokinetic profile of the ADC by extending its circulation half-life.[6][7] The this compound linker features a terminal hydroxyl group for conjugation to the cytotoxic drug and a Boc-protected amine for subsequent attachment to the antibody. The Boc (tert-butyloxycarbonyl) protecting group provides a stable handle that can be efficiently removed under acidic conditions to reveal a primary amine, allowing for a controlled and stepwise conjugation process.[8][9]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.
Data Presentation
The incorporation of a PEG linker, such as a PEG9 variant, can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies utilizing PEG linkers in ADC development. While specific data for a this compound linker is not always available in a single source, these tables provide a general understanding of the expected effects based on trends observed with similar PEGylated ADCs.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| ADC Construct | PEG Moiety | Half-Life (t½) Extension (fold increase vs. non-PEGylated) | In Vitro Cytotoxicity (IC50) | Reference |
| ADC-1 | No PEG | 1.0 | 0.5 nM | [10] |
| ADC-2 | PEG4 | 2.5 | 2.25 nM | [10] |
| ADC-3 | PEG10 | 11.2 | 11.25 nM | [10] |
| ADC-4 | PEG24 | Significant Improvement | Moderate Impact | [7][11] |
Note: The data presented are representative and intended to illustrate the general trends observed with PEGylation. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.
Table 2: Comparative In Vitro Stability of ADCs with Different Linker Chemistries
| Linker Type | Matrix | Stability (DAR after 7 days) | Key Features | Reference |
| Thioether (Non-cleavable) | Human Plasma | High (>95%) | High plasma stability, payload released after antibody degradation. | [12][] |
| Disulfide (Cleavable) | Human Plasma | Moderate (70-90%) | Cleaved in the reducing environment of the cell. | [14] |
| Peptide (Cleavable) | Human Plasma | High (>90%) | Cleaved by lysosomal proteases. | [15] |
Note: ADCs constructed with non-cleavable linkers like those derived from this compound are expected to exhibit high plasma stability.
Experimental Protocols
The development of an ADC using this compound is a multi-step process that involves the synthesis of the drug-linker conjugate, conjugation to the antibody, and subsequent characterization of the final ADC.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the activation of the hydroxyl group of this compound and its conjugation to a cytotoxic drug.
1.1 Activation of the Hydroxyl Group (Example: Conversion to a Carboxylic Acid)
-
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or similar oxidizing agent
-
Anhydrous acetone
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in anhydrous acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid derivative (Boc-NH-PEG9-COOH).
-
Purify the product by silica gel column chromatography.
-
1.2 Activation of the Carboxylic Acid and Conjugation to a Drug with an Amine Group
-
Materials:
-
Boc-NH-PEG9-COOH
-
Cytotoxic drug with a primary or secondary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
-
Procedure:
-
Dissolve Boc-NH-PEG9-COOH (1 equivalent), EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.
-
In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF and add DIPEA (3 equivalents).
-
Add the activated NHS ester solution to the drug solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate (Boc-NH-PEG9-Drug) by preparative reverse-phase HPLC.
-
Protocol 2: Boc Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine for antibody conjugation.[8][16]
-
Materials:
-
Boc-NH-PEG9-Drug conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the Boc-NH-PEG9-Drug conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection reaction by LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected drug-linker conjugate (H₂N-PEG9-Drug) as a TFA salt can be used directly in the next step.
-
Protocol 3: Conjugation to the Antibody
This protocol describes the conjugation of the deprotected drug-linker to the lysine (B10760008) residues of an antibody.
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.5, amine-free)
-
H₂N-PEG9-Drug (TFA salt)
-
EDC and NHS (if the linker has a terminal carboxyl group for conjugation to the antibody's lysines) or other appropriate cross-linking chemistry.
-
Reaction buffer (e.g., 100 mM HEPES, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
-
-
Procedure:
-
Prepare the antibody at a suitable concentration (e.g., 5-10 mg/mL) in the reaction buffer.
-
Activate the carboxyl group of a drug-linker that has a terminal acid by dissolving it in DMF with EDC and NHS, as described in Protocol 1.2.
-
Add the activated drug-linker NHS ester to the antibody solution at a desired molar excess (e.g., 5-20 fold). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 30 minutes.
-
Purify the ADC from unreacted drug-linker and other reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 4: Characterization of the ADC
4.1 Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods:[][18][19]
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the drug, the concentrations of the antibody and the drug can be determined, and the DAR calculated. This method requires that the drug has a distinct absorbance peak.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.[]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements, allowing for the determination of the DAR and the distribution of drug-loaded species.[19]
4.2 In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on target and non-target cell lines.[10][14][20]
-
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 values (the concentration that inhibits cell growth by 50%) for each compound on both cell lines.
-
4.3 In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.[21]
-
Materials:
-
ADC
-
Human and/or mouse plasma
-
Incubator at 37°C
-
Method to analyze the DAR over time (e.g., HIC or LC-MS)
-
-
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analyze the samples to determine the average DAR at each time point.
-
A stable ADC will show minimal change in DAR over the incubation period.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of action for an ADC with a non-cleavable linker.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. adcreview.com [adcreview.com]
- 4. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: Surface Modification of Nanoparticles with Hydroxy-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles. PEGylation imparts a "stealth" character to nanoparticles, which improves their pharmacokinetic profiles by prolonging systemic circulation time, reducing immunogenicity, and increasing stability in biological fluids. This is achieved by forming a hydrophilic layer on the nanoparticle surface that minimizes protein adsorption and recognition by the immune system.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific heterobifunctional PEG linker, Hydroxy-PEG9-Boc. This linker possesses a terminal hydroxyl (-OH) group for covalent attachment to the nanoparticle surface and a tert-butyloxycarbonyl (Boc) protected amine group. The Boc-protected amine serves as a latent reactive site that, after deprotection, can be used for the subsequent conjugation of targeting ligands, drugs, or imaging agents, enabling the development of multifunctional nanosystems. The relatively short nine-unit PEG chain offers a balance between providing stealth characteristics and potentially facilitating more efficient interactions with target cells compared to longer PEG chains.
Applications
The functionalization of nanoparticles with this compound is a versatile platform with broad applications in drug delivery and diagnostics.
-
Prolonged Systemic Circulation: The hydrophilic PEG chains reduce uptake by the reticuloendothelial system (RES), leading to a longer half-life of the nanoparticles in the bloodstream.[1]
-
Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.
-
Improved Stability: PEGylation prevents the aggregation of nanoparticles and enhances their solubility in aqueous media.
-
Platform for Multifunctionality: The Boc-protected amine, upon deprotection, provides a reactive handle for the covalent attachment of a wide range of molecules, including:
-
Targeting Ligands: Antibodies, peptides, or small molecules to direct the nanoparticles to specific cells or tissues.
-
Therapeutic Agents: Covalent conjugation of drugs to the nanoparticle surface.
-
Imaging Agents: Attachment of fluorescent dyes or contrast agents for tracking and diagnostic purposes.
-
Quantitative Data Presentation
The successful modification of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize representative quantitative data for nanoparticles before and after surface modification with short-chain PEGs.
Table 1: Physicochemical Properties of Bare vs. PEGylated Nanoparticles
| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles | Bare (Unmodified) | 100 ± 2.5 | 0.15 | -35 ± 3.2 |
| Carboxylated Nanoparticles | After this compound conjugation | 115 ± 3.1 | 0.18 | -25 ± 2.8 |
| Amine-Functionalized Nanoparticles | After Boc Deprotection | 116 ± 3.3 | 0.19 | +15 ± 2.5 |
Note: The data presented are representative and the actual values will vary depending on the core nanoparticle material, size, and the specific reaction conditions.
Table 2: Characterization of Oligo(ethylene glycol) Functionalized Gold Nanoparticles
This table presents data from a study on gold nanoparticles functionalized with an oligo(ethylene glycol) (OEG) terminated 1-undecanethiol, which has a short (OEG)4OH headgroup, similar in length to PEG9.
| Nanoparticle Core Size | OEG Terminus | Characterization Method | Key Finding |
| ~14 nm | (OEG)4OH | TEM | Spherical with a narrow size distribution.[2][3] |
| ~14 nm | (OEG)4OH | ATR-FTIR | Disordered OEG units, consistent with a thinner, less densely packed self-assembled monolayer.[2][3] |
| ~40 nm | (OEG)4OH | TEM | Less spherical with a broader size distribution compared to 14 nm particles.[2][3] |
| ~40 nm | (OEG)4OH | ATR-FTIR | More ordered or crystalline OEG units, indicating a better-ordered self-assembled monolayer.[2][3] |
| ~40 nm | (OEG)4OH | XPS and LEIS | 30% thicker self-assembled monolayer compared to 14 nm nanoparticles.[2][3] |
TEM: Transmission Electron Microscopy; ATR-FTIR: Attenuated Total Reflectance Fourier Infrared Spectroscopy; XPS: X-ray Photoelectron Spectroscopy; LEIS: Low-Energy Ion Scattering.
Experimental Protocols
The following are detailed protocols for the key experimental steps in the surface modification of nanoparticles with this compound.
Protocol 1: Covalent Attachment of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of the hydroxyl-terminated PEG to nanoparticles with carboxyl groups on their surface via an esterification reaction, facilitated by carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC (e.g., 5-fold molar excess relative to surface carboxyl groups) and NHS (e.g., 10-fold molar excess) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Removal of Excess Activating Agents:
-
Centrifuge the activated nanoparticles to form a pellet.
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.
-
-
Conjugation of this compound:
-
Immediately add a solution of this compound in Coupling Buffer to the activated nanoparticle suspension. The molar excess of the PEG linker should be optimized, but a 20- to 50-fold molar excess is a good starting point.
-
Allow the reaction to proceed for at least 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching of Unreacted Sites: Add the Quenching Solution to the reaction mixture and incubate for 15 minutes to deactivate any remaining activated carboxyl groups.
-
Purification of PEGylated Nanoparticles:
-
Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in fresh Coupling Buffer or DI water to remove unreacted PEG linker and byproducts. Perform at least three washing cycles.
-
The purified nanoparticles can be stored in an appropriate buffer at 4°C for further use.
-
Protocol 2: Boc Deprotection to Expose the Terminal Amine Group
This protocol describes the removal of the Boc protecting group from the surface-conjugated PEG linker to yield a primary amine, which can be used for subsequent functionalization.
Materials:
-
This compound functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the purified this compound functionalized nanoparticles in DCM.
-
Deprotection Reaction:
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubate for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by the evolution of CO2 gas.
-
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation or under a gentle stream of nitrogen.
-
Neutralization and Washing:
-
Resuspend the nanoparticle pellet in PBS (pH 7.4) to neutralize the resulting amine salt.
-
Centrifuge to pellet the amine-terminated nanoparticles.
-
Remove the supernatant and resuspend in fresh PBS. Repeat this washing step three times to ensure the complete removal of residual acid and salts.
-
-
Final Resuspension: Resuspend the purified amine-terminated PEGylated nanoparticles in the desired buffer for subsequent conjugation or characterization.
Protocol 3: Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification at each step.
1. Hydrodynamic Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS)
-
Purpose: To determine the average size of the nanoparticles in solution and the uniformity of the size distribution. An increase in hydrodynamic diameter after PEGylation is indicative of successful surface modification.
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles (bare, this compound functionalized, and amine-terminated) in DI water or a suitable buffer.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument according to the manufacturer's instructions.
-
Perform at least three measurements for each sample and report the average and standard deviation.
-
2. Zeta Potential Measurement
-
Technique: Laser Doppler Electrophoresis
-
Purpose: To determine the surface charge of the nanoparticles. A change in zeta potential provides evidence of surface modification. For example, the negative charge of carboxylated nanoparticles is expected to become less negative after conjugation with the neutral this compound. After Boc deprotection, the zeta potential should shift to a positive value due to the presence of the primary amine groups.
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles in DI water or a low ionic strength buffer.
-
Measure the zeta potential using an appropriate instrument.
-
Perform at least three measurements for each sample and report the average and standard deviation.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle functionalization.
Cellular Uptake Pathways of Nanoparticles
Caption: General cellular uptake pathways for nanoparticles.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitechnique characterization of oligo(ethylene glycol) functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multitechnique characterization of oligo(ethylene glycol) functionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Boc Deprotection of Hydroxy-PEG9-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various conditions and its facile removal under mild acidic conditions.[1] This application note provides a detailed experimental procedure for the deprotection of the Boc group from Hydroxy-PEG9-Boc, yielding the free amine-PEG derivative. This protocol is crucial for subsequent conjugation reactions where a terminal amine is required. The primary method described utilizes trifluoroacetic acid (TFA) for efficient and clean deprotection.[1][2]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Boc deprotection of PEGylated compounds using trifluoroacetic acid. These values serve as a starting point and can be optimized for specific substrates and scales.
| Parameter | Value | References |
| Substrate Concentration | 0.1–0.2 M in DCM | [3] |
| TFA Concentration | 20–50% (v/v) in Dichloromethane (B109758) (DCM) | [2][3] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | [2][3] |
| Reaction Time | 30 minutes – 2 hours | [1][2][3] |
| Scavengers (Optional) | 2.5–5% (v/v) Triisopropylsilane (B1312306) (TIS) | [2][3] |
| Typical Yield | High (>90%) | [2] |
Experimental Protocols
This section details the materials and step-by-step methodology for the Boc deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, used if acid-sensitive groups are present)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[3]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[2][3] If the substrate contains moieties sensitive to the tert-butyl cation by-product, add a scavenger such as triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[2][3]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.[2][3]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[2][3] On TLC, the deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.[3] This process typically takes 1-2 hours.[2][3]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2][3] To aid in the removal of residual TFA, co-evaporate with toluene (repeat 3 times).[3]
-
Work-up and Neutralization:
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Hydroxy-PEG9-Amine.[2]
Visualizations
Reaction Mechanism:
The Boc deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate, leading to the loss of the stable tert-butyl cation and formation of a carbamic acid intermediate, which then decarboxylates to yield the free amine.[4]
Caption: Boc deprotection reaction mechanism.
Experimental Workflow:
The following diagram outlines the key steps in the experimental procedure for the Boc deprotection of this compound.
Caption: Experimental workflow for Boc deprotection.
References
Application Notes and Protocols: Synthesis and Utility of Carboxylic Acid Esters of Hydroxy-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between Hydroxy-PEG9-Boc (tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate) and carboxylic acids. This process is a cornerstone in bioconjugation and drug delivery, enabling the linkage of various molecules to a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The protocols detailed below focus on the widely used Steglich esterification method, followed by the deprotection of the Boc group to liberate a terminal amine for subsequent conjugation.
Reaction Overview: Esterification and Deprotection
The overall synthetic strategy involves two key steps:
-
Esterification: The terminal hydroxyl group of this compound is reacted with a carboxylic acid in the presence of a coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, 4-Dimethylaminopyridine (DMAP). This forms a stable ester linkage.[1][2]
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to yield a free primary amine.[3] This amine is then available for conjugation to other molecules.
This two-step process allows for the directional and controlled assembly of complex bioconjugates.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the Steglich esterification of PEG-ylating alcohols with carboxylic acids and the subsequent Boc deprotection. Please note that optimal conditions may vary depending on the specific carboxylic acid used.
Table 1: Steglich Esterification of this compound with Carboxylic Acids
| Parameter | Value | Notes |
| Carboxylic Acid | 1.0 - 1.2 equivalents | |
| This compound | 1.0 equivalent | |
| DCC | 1.1 - 1.5 equivalents | A potent allergen; handle with care. |
| DMAP | 0.1 - 0.2 equivalents | Acts as an acyl transfer catalyst.[2] |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous conditions are crucial for good yields. |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0°C and allowed to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or LC-MS. |
| Typical Yield | 70 - 95% | Yields can be influenced by the steric hindrance of the carboxylic acid.[1] |
Table 2: Boc Deprotection of PEG-Ester-NH-Boc
| Parameter | Value | Notes |
| Solvent | Dichloromethane (DCM) | |
| Reagent | Trifluoroacetic Acid (TFA) | 20-50% (v/v) in DCM. |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0°C and allowed to warm to room temperature.[3] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS.[3] |
| Typical Yield | >95% (Quantitative) | The product is often obtained as a TFA salt. |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound with a Carboxylic Acid
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl (aq)
-
Saturated sodium bicarbonate solution (aq)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate (B1210297) gradient)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.1 eq) and DMAP (0.15 eq) in anhydrous DCM.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to obtain the pure Boc-NH-PEG9-Ester product.
-
Characterize the purified product by ¹H NMR and mass spectrometry to confirm its identity and purity.[4]
Protocol 2: Boc Deprotection of the PEG-Ester
Materials:
-
Boc-NH-PEG9-Ester (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-NH-PEG9-Ester in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
The resulting crude amine-PEG9-Ester TFA salt can often be used directly in the next step.
-
For purification, the residue can be triturated with cold diethyl ether to precipitate the product. The solid can then be collected by filtration and dried under vacuum.
-
Characterize the final product by ¹H NMR and mass spectrometry. The disappearance of the Boc proton signal in the ¹H NMR spectrum (around 1.4 ppm) confirms successful deprotection.[5]
Application: Synthesis of PROTACs
A significant application of this compound is in the synthesis of Proteolysis-targeting chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7] The PEG linker plays a crucial role in optimizing the distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.[8][9]
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a this compound linker typically follows a sequential conjugation strategy.
Caption: Workflow for the synthesis of a PROTAC molecule.
PROTAC-Mediated Protein Degradation Pathway
Once synthesized, the PROTAC molecule facilitates the degradation of the target protein through the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Hydroxy-PEG9-Boc to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging PEGylation for Advanced Bioconjugation
Poly(ethylene glycol) (PEG)ylation is a cornerstone strategy in drug development and biotechnology, involving the covalent attachment of PEG chains to molecules such as proteins, peptides, and small drugs. This modification enhances the therapeutic properties of molecules by increasing their hydrodynamic size, which can lead to a longer circulatory half-life, reduced immunogenicity, improved stability, and greater solubility.[1][2]
The Hydroxy-PEG9-Boc linker is a heterobifunctional, discrete PEG (dPEG®) reagent. It possesses a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NHBoc).[3][4] This structure is ideal for multi-step conjugation strategies. The Boc group provides a stable, temporary shield for the amine, preventing it from participating in unwanted side reactions.[5][6] It can be easily removed under acidic conditions to reveal a free amine for subsequent modification.[7][8]
The terminal hydroxyl group, however, does not directly react with primary amines to form a stable bond. Therefore, a two-stage process is required for conjugation:
-
Activation : The terminal hydroxyl group is chemically converted into a highly reactive, amine-specific functional group.[2][9]
-
Conjugation : The "activated" PEG linker then efficiently reacts with a primary amine on the target molecule to form a stable covalent bond.[7][10]
These application notes provide detailed protocols for the successful activation of this compound and its subsequent conjugation to primary amine-containing molecules.
Principle of the Reaction
The conjugation process hinges on converting the chemically inert terminal hydroxyl group of the PEG linker into an electrophilic group that can readily undergo nucleophilic attack by a primary amine. A highly effective method is the conversion of the hydroxyl group into an N-hydroxysuccinimide (NHS) carbonate using N,N'-Disuccinimidyl carbonate (DSC).[2] The resulting PEG-NHS ester reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins or an N-terminal amine) under mild conditions (pH 7.2-8.5) to form a stable carbamate (B1207046) linkage.[1][2]
Following successful conjugation, the Boc-protecting group on the distal end of the PEG linker can be removed using a strong acid like trifluoroacetic acid (TFA), exposing a new primary amine for further functionalization.[7]
Experimental Protocols
Protocol 1: Activation of this compound (Conversion to NHS Ester)
This protocol details the conversion of the terminal hydroxyl group of this compound into an amine-reactive NHS ester using N,N'-Disuccinimidyl carbonate (DSC).[2]
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Anhydrous Pyridine (B92270) or Triethylamine (TEA)
-
Ice-cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Add N,N'-Disuccinimidyl carbonate (DSC) and anhydrous pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (Hydroxy-PEG-Boc : DSC : Pyridine).[2]
-
Allow the reaction to stir at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress using TLC or LC-MS if necessary.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Precipitate the activated PEG-NHS ester by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether while stirring vigorously.
-
Collect the white precipitate by vacuum filtration and wash it several times with fresh, ice-cold diethyl ether to remove unreacted DSC and pyridine hydrochloride.
-
Dry the resulting white powder (Boc-NH-PEG9-O-NHS) under vacuum. The activated PEG should be used immediately or stored under desiccated and inert conditions at -20°C.[11]
Protocol 2: Conjugation of Activated PEG to a Primary Amine
This protocol describes the reaction of the freshly prepared Boc-NH-PEG9-O-NHS with a primary amine on a target molecule (e.g., protein, peptide).[7]
Materials:
-
Target molecule with a primary amine (e.g., protein, peptide)
-
Activated Boc-NH-PEG9-O-NHS (from Protocol 1)
-
Reaction Buffer (amine-free, e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.5)
-
Purification system (e.g., dialysis, size-exclusion chromatography (SEC), or HPLC)
Procedure:
-
Dissolve or dilute the target molecule in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL for proteins).
-
Dissolve the activated Boc-NH-PEG9-O-NHS in an anhydrous solvent like DMF or DMSO immediately before use.[11]
-
Slowly add the desired molar excess (e.g., 5 to 20-fold) of the activated PEG solution to the target molecule solution.[7] The final volume of organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[11]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring. Optimal reaction time may vary depending on the target molecule.[10]
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Let it stand for 30 minutes to hydrolyze any unreacted NHS esters.[7]
-
Purify the conjugate to remove unreacted PEG and by-products using a suitable method such as dialysis, SEC, or HPLC.
Protocol 3: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine.[7][8]
Materials:
-
Purified Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)
Procedure:
-
Dissolve the purified, dried conjugate in anhydrous DCM in a glass vial.
-
Cool the solution in an ice bath (0°C).
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[7] Monitor completion by LC-MS or TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation).
-
For a basic work-up, re-dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected conjugate.
Protocol 4: Characterization of the Conjugate
Confirmation of successful PEGylation is a critical final step.
Methods:
-
SDS-PAGE (for proteins): A successful conjugation will result in a distinct band shift to a higher molecular weight for the PEGylated protein compared to the unmodified protein.[2]
-
HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC can be used to separate the more hydrophobic PEGylated product from the unreacted molecule. The PEGylated conjugate will typically have a longer retention time.[12]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a definitive confirmation by showing an increase in mass corresponding to the addition of one or more PEG linkers.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation process. These values are starting points and may require optimization for specific applications.
Table 1: Recommended Reaction Conditions for PEG Activation and Conjugation
| Parameter | Value | Notes |
| Activation Stage | ||
| Molar Ratio (PEG-OH:DSC:Base) | 1 : 1.5 : 1.5 | A common starting point for efficient activation.[2] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Reaction Temperature | Room Temperature | Performed under an inert atmosphere. |
| Conjugation Stage | ||
| Molar Excess of PEG-NHS | 5 to 20-fold | Molar excess over the target molecule; requires empirical optimization.[7] |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis.[1][7] |
| Compatible Buffers | Phosphate, HEPES, Bicarbonate | Buffers must be free of primary amines (e.g., Tris, Glycine).[7] |
| Reaction Time | 1 - 4 hours | Dependent on temperature and reactivity of the target amine.[10] |
| Reaction Temperature | 4°C to Room Temp | Lower temperatures can be used to maintain the stability of sensitive proteins.[7] |
| Deprotection Stage | ||
| TFA Concentration | 20 - 50% (v/v) in DCM | Sufficient to achieve complete deprotection.[7] |
| Reaction Time | 1.5 - 2.5 hours | Typically starts at 0°C and warms to room temperature.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
- 4. polysciences.com [polysciences.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. Boc | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Protein PEGylation [jenkemusa.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
A Step-by-Step Guide to Utilizing Hydroxy-PEG9-Boc in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG9-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This linker features a nine-unit polyethylene (B3416737) glycol (PEG) chain that enhances solubility and provides a flexible spacer.[1][2] One terminus of the linker is a hydroxyl (-OH) group, while the other is a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group allows for a controlled, stepwise synthesis, as it can be selectively removed under acidic conditions to reveal a reactive primary amine, ready for conjugation to a molecule of interest.[3][4] This document provides detailed application notes and protocols for the effective use of this compound.
Chemical Properties and Data Presentation
A summary of the key chemical properties of this compound is provided below. The incorporation of a PEG linker can significantly influence the physicochemical properties of the resulting conjugate.
| Property | Value | Reference |
| Molecular Formula | C25H51NO12 | [5] |
| Molecular Weight | 541.67 g/mol | [5] |
| Appearance | Liquid | [5] |
| Solubility | Soluble in water, DMSO, DMF | [2] |
| Storage | -20°C for long-term storage | [5] |
The length and composition of the PEG linker in a PROTAC molecule are critical factors that can influence its biological activity and drug-like properties. The following table summarizes the impact of PEG linker length on key parameters, compiled from various sources in the literature.
| Parameter | Effect of Increasing PEG Linker Length | Rationale |
| Solubility | Generally Increases | The hydrophilic nature of the PEG chain improves the solubility of often hydrophobic PROTAC molecules.[1][] |
| Cell Permeability | Can Increase or Decrease | Shorter to mid-length PEG linkers may adopt folded conformations that shield polar surface area, aiding membrane traversal. However, excessive PEGylation can hinder cellular uptake.[5] |
| Degradation Efficacy (DC50) | Optimal Length is Target-Dependent | The linker must be of an appropriate length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[7] |
| Metabolic Stability | Generally Increases | PEGylation can protect the molecule from enzymatic degradation.[2] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 10 mg/mL).
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.[4]
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is completely consumed.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]
-
To neutralize the resulting TFA salt, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected linker (HO-PEG9-NH2).
Protocol 2: Conjugation of the Deprotected Linker to a Carboxylic Acid-Containing Molecule
This protocol outlines the coupling of the newly exposed amine on the PEG linker to a molecule containing a carboxylic acid group via amide bond formation.
Materials:
-
Deprotected HO-PEG9-NH2 linker (from Protocol 1)
-
Carboxylic acid-containing molecule of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected HO-PEG9-NH2 linker (1 equivalent) in anhydrous DMF.
-
Add the solution of the deprotected linker to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by preparative reverse-phase HPLC.
Signaling Pathways and Experimental Workflows
The primary application of this compound is in the synthesis of PROTACs. The following diagrams illustrate the general mechanism of action of a PROTAC and a typical workflow for its synthesis.
Caption: PROTAC-mediated protein degradation pathway.
The synthesis of a PROTAC using a linker like this compound is a multi-step process. The following diagram outlines a general experimental workflow.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development and bioconjugation. Its hydrophilic PEG spacer and the orthogonally protected functional groups enable the controlled and efficient synthesis of complex molecules like PROTACs and antibody-drug conjugates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in your research endeavors. Empirical optimization of reaction conditions may be necessary depending on the specific molecules being conjugated.
References
Hydroxy-PEG9-Boc in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG9-Boc is a heterobifunctional linker widely employed in the field of targeted drug delivery. This linker contains three key components: a terminal hydroxyl (-OH) group, a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc)-protected amine group. This unique structure allows for the sequential and controlled conjugation of different molecules, making it an invaluable tool in the construction of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible connection between the targeting moiety and the therapeutic payload. The Boc protecting group on the amine allows for selective deprotection under acidic conditions, enabling a multi-step conjugation strategy. This document provides detailed application notes and experimental protocols for the use of this compound in targeted drug delivery.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.
-
PROTACs: This linker can connect a target protein-binding ligand to an E3 ligase-recruiting ligand, inducing the degradation of the target protein.[1]
-
Pegylated Nanoparticles: The hydroxyl group can be used to attach the linker to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles), while the deprotected amine can be used to conjugate targeting ligands or drugs.
Data Presentation
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Clearance | Half-life | In Vitro Potency | In Vivo Efficacy | Key Findings & References |
| Short (e.g., PEG2-PEG4) | Faster | Shorter | May retain higher potency | Can be reduced due to rapid clearance | Suitable for payloads not requiring prolonged exposure.[2] |
| Intermediate (e.g., PEG8-PEG12) | Slower | Longer | Moderate impact on potency | Often significantly improved | Represents a balanced approach for many ADCs.[2] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly Slower | Significantly Prolonged | Can have a more substantial reduction in cytotoxicity | Can lead to the highest efficacy | Beneficial when maximum exposure is required.[2][3] |
Table 2: Quantitative Data on the Effect of PEGylation on Affibody-Drug Conjugate Properties
| Conjugate | PEG Insertion | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Reference |
| HP4KM | 4 kDa | 2.5 | 4.5 | [3] |
| HP10KM | 10 kDa | 11.2 | 22 | [3] |
Table 3: Solubility Enhancement of Paclitaxel with PEGylated Carriers
| Formulation | Fold Increase in Solubility | Reference |
| Micellar encapsulation in 2% (w/v) BE-PAMAM copolymer solution | 3700 | This data is for a linear-dendritic block copolymer containing PEG and is illustrative of the potential of PEGylation. |
Note: Specific solubility enhancement data for this compound with a particular drug was not available in the searched literature. The data presented is for a comparable PEGylated system to demonstrate the principle.
Table 4: Drug Release from PEGylated Nanoparticles
| Nanoparticle System | Drug | Release Profile | Key Findings & References |
| PEGylated liposomes | Doxorubicin | Around 20% release after 48 hours at 37°C.[4] | PEGylation can lead to a slower, more sustained release compared to non-PEGylated counterparts.[4] |
| PLGA-co-PEG nanoparticles | Doxorubicin | Biphasic release, with higher PEG content leading to faster and more extensive release.[5] | The release process is diffusion-controlled.[5] |
Note: The provided data is for general PEGylated nanoparticle systems as specific drug release profiles for carriers synthesized using this compound were not found in the literature.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
To the stirred solution, add TFA (e.g., 25-50% in DCM) or 4M HCl in 1,4-dioxane (approximately 10 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
-
The resulting deprotected linker (Hydroxy-PEG9-NH2 as a TFA or HCl salt) can be used directly in the next step or after neutralization.
Boc Deprotection Workflow
Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug to Deprotected Hydroxy-PEG9-Amine
This protocol outlines the coupling of a drug with a carboxylic acid group to the deprotected amine of the linker via amide bond formation.
Materials:
-
Hydroxy-PEG9-NH2 salt (from Protocol 1)
-
Carboxylic acid-containing drug
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Flash column chromatography supplies
Procedure:
-
Dissolve the carboxylic acid-containing drug (1.0 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the crude Hydroxy-PEG9-NH2 salt (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (Hydroxy-PEG9-NH-Drug) by flash column chromatography.
Amide Coupling Workflow
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol provides a general workflow for conjugating the Hydroxy-PEG9-NH-Drug to a monoclonal antibody via the linker's hydroxyl group. This typically involves activation of the hydroxyl group or the use of a further linker. A common method is to first modify the hydroxyl group to a maleimide (B117702) group for reaction with antibody thiols.
Materials:
-
Hydroxy-PEG9-NH-Drug
-
Maleimide-PEG-NHS ester
-
Monoclonal antibody
-
Reducing agent (e.g., TCEP)
-
Phosphate Buffered Saline (PBS)
-
DMSO
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: Reduce the antibody's interchain disulfide bonds by incubating with a controlled amount of a reducing agent like TCEP to generate free thiol groups.
-
Linker-Drug Maleimide Activation (if necessary): If the Hydroxy-PEG9-NH-Drug does not already have a maleimide group, it needs to be introduced. This can be done by reacting the hydroxyl group with a heterobifunctional linker like Maleimide-PEG-NHS ester.
-
Conjugation: React the thiol-containing antibody with the maleimide-activated Drug-PEG9-Linker. The reaction is typically performed in PBS with a small amount of an organic co-solvent like DMSO.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and antibody using size-exclusion chromatography (SEC).
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and in vitro potency.
ADC Synthesis Workflow
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of an ADC on cancer cells.[6][7]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
Antibody-Drug Conjugate (ADC)
-
Unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. Replace the existing medium in the wells with the ADC or control solutions.
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-96 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The specific signaling pathways affected by a drug delivered using a this compound linker are determined by the cytotoxic payload or the therapeutic agent being delivered. For instance, if the payload is a microtubule inhibitor like MMAE, it will disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The role of the this compound linker is to ensure the stable delivery of the payload to the target cell. Upon internalization of the ADC, the linker may be cleaved in the lysosomal or endosomal compartments, releasing the active drug to interact with its intracellular target.
General ADC Mechanism
Conclusion
This compound is a versatile and valuable tool for the construction of targeted drug delivery systems. Its defined length, hydrophilicity, and bifunctional nature allow for the precise and controlled assembly of complex bioconjugates. The provided application notes and protocols offer a foundation for researchers to utilize this linker in the development of novel and effective targeted therapies. Further optimization of conjugation strategies and a deeper understanding of the in vivo behavior of these constructs will continue to advance the field of precision medicine.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility and Human Cancer Cell Cytotoxicity when used in Fluid Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improving Compound Solubility with Hydroxy-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to low bioavailability and suboptimal therapeutic efficacy. One effective strategy to overcome this challenge is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. This modification increases the hydrophilicity and hydrodynamic volume of a compound, thereby enhancing its solubility and improving its pharmacokinetic profile.[1][2][3][4]
This document provides detailed application notes and experimental protocols for utilizing Hydroxy-PEG9-Boc, a monodisperse PEG linker, to improve the aqueous solubility of poorly soluble compounds. This compound features a terminal hydroxyl group amenable to various chemical modifications and a Boc-protected amine, which, after deprotection, allows for conjugation to a target molecule.
Principle of Solubility Enhancement
The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the conjugated compound. This hydration shell effectively masks the hydrophobic regions of the parent molecule, leading to a significant increase in its aqueous solubility. The flexible nature of the PEG chain also contributes to this effect by sterically hindering intermolecular interactions that can lead to aggregation and precipitation.
Advantages of Using this compound
-
Improved Aqueous Solubility: The primary benefit is the significant enhancement of a compound's solubility in aqueous media, which is critical for parenteral formulations and reliable in vitro assays.[1][5]
-
Enhanced Pharmacokinetics: PEGylation can increase a drug's in vivo half-life by reducing renal clearance and protecting it from enzymatic degradation.[1][2]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a therapeutic molecule, potentially reducing its immunogenicity.[1][2]
-
Versatile Chemistry: The terminal hydroxyl group of this compound can be functionalized to introduce a variety of reactive groups for conjugation, while the Boc-protected amine provides an orthogonal handle for attachment to the target molecule.
Quantitative Data on Solubility Enhancement
| Compound | Initial Solubility (µM) | Solubility after PEGylation (µM) | Fold Increase |
| Small Molecule 1 | 0.2 | 2.3 | 11.5 |
Table 1: Representative data on the improvement of small molecule solubility after PEGylation. Data is illustrative and based on findings for a comparable PEGylated compound.[6]
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the conjugation of a poorly soluble compound to this compound and the subsequent measurement of its aqueous solubility.
Part 1: Functionalization of this compound
The terminal hydroxyl group of this compound must first be converted to a reactive functional group, such as a carboxylic acid, to enable conjugation to an amine-containing compound.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
Dissolve this compound in anhydrous acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the solution with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting carboxylic acid-functionalized PEG linker (HOOC-PEG9-Boc) by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Confirm the structure and purity of the product by ¹H NMR and mass spectrometry.
Part 2: Deprotection of the Boc Group
The Boc protecting group on the amine must be removed to allow for conjugation.
Materials:
-
HOOC-PEG9-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified HOOC-PEG9-Boc in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and TFA under reduced pressure to yield the deprotected linker (HOOC-PEG9-NH₂).
Part 3: Conjugation to a Poorly Soluble Compound
This protocol assumes the poorly soluble compound has a primary or secondary amine available for conjugation. The conjugation is achieved via amide bond formation using EDC/NHS chemistry.
Materials:
-
Poorly soluble compound with an amine group
-
HOOC-PEG9-NH₂ (from Part 2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Activation of the PEG Linker:
-
Dissolve HOOC-PEG9-NH₂ in Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Stir at room temperature for 15-30 minutes to form the NHS-ester activated linker.
-
-
Conjugation:
-
Dissolve the poorly soluble compound in a minimal amount of DMF or DMSO.
-
Add the solution of the poorly soluble compound to the activated PEG linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution.
-
Purify the PEGylated compound using reverse-phase HPLC or size-exclusion chromatography.
-
Characterize the final conjugate by LC-MS and NMR to confirm its identity and purity.
-
Part 4: Measurement of Aqueous Solubility
The aqueous solubility of the parent compound and the PEGylated conjugate should be determined and compared. Both kinetic and thermodynamic solubility assays are described below.
A. Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
Parent compound and PEGylated conjugate
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare high-concentration stock solutions (e.g., 10 mM) of the parent compound and the PEGylated conjugate in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.
-
Add PBS (pH 7.4) to each well to a final DMSO concentration of 1-5%.
-
Shake the plate for 1-2 hours at room temperature.
-
Measure the turbidity (absorbance) of each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
B. Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility of a compound.
Materials:
-
Parent compound and PEGylated conjugate (as solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Shaker/incubator
-
Centrifuge or filtration unit (e.g., 0.22 µm filter)
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Add an excess amount of the solid compound (parent or PEGylated) to a vial containing PBS (pH 7.4).
-
Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate the undissolved solid by centrifugation or filtration.
-
Carefully collect the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS method with a standard curve.
Visualizations
Caption: Experimental workflow for improving compound solubility.
Caption: Chemical pathway for PEGylation of an amine-containing compound.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 4. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [horkruks.ump.edu.pl]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxy-PEG9-Boc in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hydroxy-PEG9-Boc, a heterobifunctional linker, in click chemistry reactions. The information is targeted towards researchers and professionals in the fields of drug discovery, bioconjugation, and materials science. This document details the role of this linker in synthesizing complex biomolecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a versatile chemical tool featuring a hydroxyl (-OH) group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain enhances the solubility and biocompatibility of the resulting conjugates, which is highly advantageous for biological applications.[1] The terminal hydroxyl and protected amine groups allow for sequential and controlled conjugation to different molecular entities.
The Boc protecting group provides an orthogonal handle for synthetic strategies. It remains stable under a variety of reaction conditions but can be readily removed with mild acid treatment to reveal a primary amine, which can then be used for subsequent conjugation steps. This feature is particularly useful in the multi-step synthesis of complex molecules like PROTACs and ADCs.
Click chemistry, a suite of highly efficient and specific reactions, is a cornerstone of modern bioconjugation.[2][][4] The most common types of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for modifying sensitive biomolecules.[]
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The nature and length of the linker are critical for the efficacy of the PROTAC.[6]
The this compound linker can be incorporated into a PROTAC synthesis workflow. For instance, the hydroxyl group can be modified to introduce an azide (B81097) or alkyne functionality for a subsequent click reaction. The Boc-protected amine can be deprotected and coupled to either the POI ligand or the E3 ligase ligand.
Experimental Workflow: PROTAC Synthesis via Click Chemistry
The following diagram illustrates a generalized workflow for synthesizing a PROTAC using a this compound derived linker and a click chemistry reaction.
Application in Antibody-Drug Conjugate (ADC) Development
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[7] The linker plays a crucial role in the stability and efficacy of an ADC. PEG linkers are often used to improve the solubility and pharmacokinetic properties of ADCs.
Similar to PROTAC synthesis, this compound can be functionalized for use in ADC development. The linker can be attached to the cytotoxic payload, and the resulting conjugate can then be attached to the antibody via a click chemistry reaction with a suitably modified antibody.
Experimental Protocols
The following are representative protocols for the functionalization of a Hydroxy-PEG-Boc linker and its subsequent use in a CuAAC reaction. Note that specific reaction conditions may need to be optimized for different substrates.
Protocol 1: Azidation of Hydroxy-PEG-Boc
This protocol describes the conversion of the terminal hydroxyl group to an azide group, a necessary step for participation in azide-alkyne click chemistry.
Materials:
-
Hydroxy-PEG-Boc
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Hydroxy-PEG-Boc (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add TEA (1.5 eq) to the solution.
-
Slowly add MsCl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.
-
Dissolve the crude intermediate in DMF and add NaN3 (3.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield Azido-PEG-Boc.
| Parameter | Condition | Yield (Typical) | Purification Method |
| Solvent | DCM, DMF | >80% | Silica Gel Chromatography |
| Temperature | 0 °C to 80 °C | ||
| Reaction Time | 6-18 hours |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule.
Materials:
-
Azido-PEG-conjugate
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
tert-Butanol/Water or other suitable solvent system
-
Preparative HPLC system
Procedure:
-
Dissolve the azido-PEG-conjugate (1.0 eq) and the alkyne-containing molecule (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) and TBTA (0.1 eq) in a suitable solvent (e.g., DMSO/t-BuOH/H2O).
-
Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final product by preparative HPLC.
| Parameter | Condition | Yield (Typical) | Purification Method |
| Catalyst | CuSO4·5H2O | >70% | Preparative HPLC |
| Reducing Agent | Sodium Ascorbate | ||
| Ligand | TBTA | ||
| Solvent | t-BuOH/H2O | ||
| Temperature | Room Temperature | ||
| Reaction Time | 4-12 hours |
Boc Deprotection
The final step in many synthetic routes involving this compound is the removal of the Boc protecting group to reveal the primary amine.
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add a solution of TFA in DCM (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the design of a PROTAC, highlighting the role of the linker.
References
- 1. file.leyan.com [file.leyan.com]
- 2. US8193335B2 - Click chemistry for the production of reporter molecules - Google Patents [patents.google.com]
- 4. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Protocol for Labeling Proteins with Hydroxy-PEG9-Boc: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the labeling of proteins with Hydroxy-PEG9-Boc, a heterobifunctional linker. These protocols are designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from linker activation to the final purification and characterization of the labeled protein.
Introduction
Poly(ethylene glycol) (PEG)ylation is a well-established technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of PEG chains can enhance protein stability, solubility, and circulation half-life while reducing immunogenicity.[1][2][3][4] this compound is a discrete PEG linker featuring a terminal hydroxyl group for initial protein conjugation and a Boc-protected amine for subsequent modifications, making it a versatile tool in bioconjugation and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[5][6][7]
This protocol outlines a two-stage labeling process. The first stage involves the activation of the terminal hydroxyl group of the this compound linker to create an amine-reactive N-hydroxysuccinimide (NHS) ester. The second stage is the conjugation of this activated PEG linker to primary amines on the target protein. Subsequent deprotection of the Boc group to yield a free amine for further functionalization is also described.
Quantitative Data Summary
The following tables summarize key quantitative parameters and recommended starting conditions for the labeling protocols. Optimization may be required for specific proteins and applications.
Table 1: Recommended Reaction Conditions for this compound Activation
| Parameter | Value | Notes |
| Molar Ratio (PEG-OH:DSC:Pyridine) | 1:1.5:1.5 | DSC (N,N'-Disuccinimidyl carbonate) is the activating agent, and Pyridine (B92270) acts as a base.[1] |
| Solvent | Anhydrous DCM/DMF | A mixture of Dichloromethane and Dimethylformamide is recommended.[1] |
| Reaction Time | 24 hours | At room temperature under an inert atmosphere.[1] |
| Precipitation Solvent | Ice-cold diethyl ether | Used to precipitate the activated PEG-NHS ester.[1] |
Table 2: Recommended Reaction Conditions for Protein Conjugation
| Parameter | Value | Notes |
| Molar Excess of PEG-NHS ester to Protein | 5 to 20-fold | The optimal ratio is protein-dependent and should be determined empirically.[8][9] |
| Protein Concentration | 2-10 mg/mL | Higher protein concentrations generally lead to more efficient conjugation.[8] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Phosphate-Buffered Saline at pH 7.2-8.0 is recommended.[1][9][10] |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Incubation time can be adjusted based on the reactivity of the protein.[1][8] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | To consume any unreacted PEG-NHS ester.[1] |
| Typical Conjugation Efficiency | 50-90% | Highly dependent on the specific protein and reaction conditions.[11] |
Table 3: Conditions for Boc Deprotection
| Parameter | Value | Notes |
| Deprotection Reagent | 20-50% Trifluoroacetic acid (TFA) in DCM | A common and effective method for Boc removal.[12][13] |
| Scavenger (optional) | 2.5-5% Triisopropylsilane (TIS) | Used to prevent side reactions with sensitive amino acids.[12] |
| Reaction Time | 30 minutes to 2 hours | Monitored by LC-MS or TLC until completion.[12][13] |
| Temperature | 0°C to room temperature | The reaction is typically started at a lower temperature.[12] |
Experimental Protocols
Part 1: Activation of this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a more reactive NHS ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Pyridine
-
Ice-cold diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound in a mixture of anhydrous DCM and anhydrous DMF under an inert atmosphere.
-
Add DSC and pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (PEG-OH:DSC:Pyridine).[1]
-
Allow the reaction to stir at room temperature for 24 hours.[1]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.[1]
-
Collect the precipitate by filtration and wash it several times with cold diethyl ether.
-
Dry the resulting white powder (this compound-NHS ester) under vacuum.[1]
Part 2: Conjugation of Activated PEG to Protein
This protocol details the conjugation of the activated this compound-NHS ester to the primary amines of a target protein.
Materials:
-
Activated this compound-NHS ester (from Part 1)
-
Target protein
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
Procedure:
-
Prepare a 2-10 mg/mL solution of the target protein in 0.1 M PBS, pH 7.4. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[9][10]
-
Immediately before use, dissolve the activated this compound-NHS ester in a small amount of anhydrous DMSO or DMF.[10]
-
Add the dissolved PEG-NHS ester to the protein solution with gentle mixing. A 5 to 20-fold molar excess of the PEG linker is a good starting point.[8][9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[1][8]
-
Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes at room temperature to consume any unreacted PEG-NHS ester.[1]
Part 3: Purification of the PEGylated Protein
Size Exclusion Chromatography (SEC) is the recommended method for purifying the PEGylated protein from unreacted PEG, native protein, and reaction byproducts.[1][]
Materials:
-
SEC column (e.g., Sephacryl S-200 or Superdex 200)
-
Chromatography system (e.g., FPLC or HPLC)
-
Elution buffer (e.g., 0.1 M PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Load the quenched PEGylation reaction mixture onto the column.
-
Elute the proteins with the elution buffer at a constant flow rate. PEGylated proteins, having a larger hydrodynamic radius, will elute earlier than the unreacted protein.[]
-
Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
Part 4: Characterization of the PEGylated Protein
Confirmation of successful PEGylation is crucial. SDS-PAGE is a straightforward method to visualize the increase in molecular weight.
Procedure:
-
Prepare an appropriate concentration SDS-PAGE gel.
-
Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein fractions.
-
Run the gel and visualize the bands using a suitable stain (e.g., Coomassie Blue).
-
A successful PEGylation will be indicated by a band shift to a higher molecular weight for the PEGylated protein compared to the native protein.[1]
Part 5: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose a primary amine for further functionalization.
Materials:
-
Purified Boc-PEGylated protein
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional)
Procedure:
-
For proteins that can tolerate it, dissolve the lyophilized Boc-PEGylated protein in a solution of 20-50% TFA in DCM. For aqueous samples, carefully lower the pH with a dilute TFA solution.[12][13]
-
If the protein contains amino acids sensitive to alkylation by the t-butyl cation generated during deprotection, add a scavenger such as TIS.[12][15]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction for completion.[12][13]
-
If using an organic solvent, remove the solvent and excess TFA in vacuo.
-
Purify the deprotected protein using a desalting column or dialysis to remove TFA salts and any other small molecules.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Chemical reaction for activation and conjugation.
Caption: Boc deprotection to yield a free amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 8. Protocol for Protein PEGylation [jenkemusa.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Creating PROTACs with Varying PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]
The linker component is not merely a spacer but plays a crucial role in the overall efficacy of the PROTAC.[4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[5][][7] The length of the PEG linker is a critical parameter that significantly influences the formation and stability of the ternary complex, and consequently, the efficiency of protein degradation.[4][5] An optimal linker length is essential for achieving the appropriate proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[4] A linker that is too short may cause steric hindrance, while an excessively long one might lead to a non-productive complex.[4] Therefore, a systematic investigation of varying PEG linker lengths is paramount in the rational design and optimization of potent and selective PROTACs.[8]
These application notes provide a comprehensive guide for researchers on the creation and evaluation of PROTACs with varying PEG linker lengths, including detailed experimental protocols and data presentation guidelines.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize representative quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of different PROTACs. The degradation efficiency is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5]
Table 1: Comparative Degradation Efficiency of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying PEG Linker Lengths [8]
| PROTAC Compound | Linker Length (number of atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | >1000 | <20 |
| PROTAC 2 | 16 | 50 | 85 |
| PROTAC 3 | 20 | 250 | 70 |
| PROTAC 4 | 24 | 800 | 50 |
Data adapted from studies on ERα degradation in MCF7 cells.[8]
Table 2: Comparative Degradation Efficiency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying PEG Linker Lengths [8]
| PROTAC Compound | Linker Length (number of atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | <12 | Inactive | Inactive |
| PROTAC B | 12 | 100 | 90 |
| PROTAC C | 16 | 25 | 95 |
| PROTAC D | 20 | 150 | 80 |
Illustrative data based on the principle that linkers shorter than 12 atoms showed no significant activity.[9]
Table 3: Cell Permeability of Representative PROTACs [10][11]
| PROTAC ID | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC X | PEG4 | 0.8 ± 0.1 | Not Determined |
| PROTAC Y | PEG-like | < 0.1 | >12 |
| PROTAC Z | PEG | 1.7 | 8.4 |
Data compiled from PAMPA and Caco-2 permeability assays.[10][11]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Protocol 1: Synthesis of PROTACs with Varying PEG Linker Lengths
This protocol provides a general approach for the synthesis of PROTACs with varying PEG linker lengths, typically involving amide bond formation.[12]
Materials:
-
Amine-functionalized Protein of Interest (POI) ligand
-
Carboxylic acid-functionalized PEG linkers of varying lengths (e.g., PEG2, PEG4, PEG6, etc.)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Step 1: Synthesis of POI-Linker Intermediate. a. Dissolve the carboxylic acid-functionalized PEG linker (1.2 equivalents) and coupling reagents (HATU/HOBt, 1.2 equivalents) in anhydrous DMF. b. Add DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature. c. Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. e. Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG-COOH intermediate.
-
Step 2: Synthesis of the Final PROTAC. a. Repeat the coupling procedure described in Step 1, using the purified POI-PEG-COOH intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents). b. After workup, purify the final PROTAC product by preparative HPLC to achieve high purity. c. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Repeat the synthesis for each desired PEG linker length.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the procedure to quantify the degradation of a target protein in cultured cells after treatment with PROTACs.[8][13][14]
Materials:
-
Human cancer cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solutions in DMSO
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere overnight. c. Prepare serial dilutions of the PROTACs in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO). d. Treat the cells with the PROTAC dilutions or vehicle control and incubate for the desired time (e.g., 24, 48 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and scrape the cells. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. e. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. h. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again with TBST.
-
Detection and Analysis: a. Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the intensity of the target protein band to the corresponding loading control band. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[15]
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., CRL4-CRBN)
-
Purified recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC stock solution in DMSO
-
SDS-PAGE and Western blotting reagents as described in Protocol 2
Procedure:
-
Reaction Setup: a. Prepare a master mix containing ddH₂O, 10X Ubiquitination Buffer, ATP, E1 enzyme, E2 enzyme, Ubiquitin, and the POI in a microcentrifuge tube on ice. b. In separate tubes for each reaction, add the master mix. c. Add the E3 ligase complex. d. Add the PROTAC to the desired final concentration or an equivalent volume of DMSO for the vehicle control. e. Set up control reactions, such as omitting E1, E3, or the PROTAC, to validate the results.
-
Incubation: a. Incubate the reaction mixtures at 37°C for 1-2 hours.
-
Reaction Quenching and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Analyze the reaction products by SDS-PAGE and Western blotting, using an antibody against the POI.
-
Data Interpretation: a. A successful PROTAC-mediated ubiquitination will result in the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified POI, indicating polyubiquitination.[15]
Protocol 4: Cell Permeability Assays
Assessing cell permeability is crucial as it determines the ability of the PROTAC to reach its intracellular target.[10][16]
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates passive diffusion across an artificial lipid membrane.[16]
Procedure:
-
Prepare a donor plate with the PROTAC solution in a suitable buffer.
-
Prepare an acceptor plate with a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) and filled with buffer.
-
Place the donor plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-18 hours).
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
B. Caco-2 Permeability Assay
This assay evaluates both passive and active transport across a monolayer of Caco-2 cells.[10][16]
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
To measure apical to basolateral transport, add the PROTAC solution to the apical chamber and fresh buffer to the basolateral chamber.
-
To assess active efflux, perform the assay in the reverse direction (basolateral to apical).
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
Collect samples from both chambers at the end of the incubation.
-
Determine the PROTAC concentration in the samples by LC-MS/MS.
-
Calculate the Papp for both directions and the efflux ratio. An efflux ratio >2 suggests the involvement of active efflux transporters.[10]
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. A systematic approach to varying the linker length is essential for the development of potent and selective protein degraders. By employing the detailed protocols for synthesis, degradation analysis, mechanistic validation, and permeability assessment outlined in these application notes, researchers can effectively optimize their PROTAC design and advance the development of novel therapeutics.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Hydroxy-PEG9-Boc in Cell Surface Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG9-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in the field of bioconjugation and cell surface engineering. Its structure, featuring a terminal hydroxyl (-OH) group and a Boc-protected amine (-NHBoc), allows for a controlled, stepwise approach to modifying biological surfaces. The nine-unit PEG chain provides a hydrophilic spacer that can improve the solubility of conjugated molecules, reduce non-specific binding, and minimize immunogenicity.[1]
These application notes provide a comprehensive overview of the use of this compound for modifying cell surfaces, including detailed protocols for conjugation and subsequent functionalization.
Core Principles of this compound in Cell Surface Engineering
The utility of this compound lies in its two distinct functional groups, which can be addressed with orthogonal chemistries. This allows for a two-stage conjugation strategy:
-
Initial Conjugation: The terminal hydroxyl group can be chemically modified or activated to react with functional groups on the cell surface, such as primary amines found in the lysine (B10760008) residues of surface proteins.[2]
-
Secondary Functionalization: Following conjugation to the cell surface, the Boc protecting group on the terminal amine can be removed under mild acidic conditions.[3] This newly exposed amine then serves as a reactive handle for the attachment of a wide range of molecules, including fluorophores, biotin, small molecule drugs, or targeting ligands.[3]
This stepwise approach provides precise control over the assembly of complex biomolecular conjugates on the cell surface.
Quantitative Data Summary
The efficiency of cell surface PEGylation can be quantified to ensure reproducibility and to understand the degree of modification. The following table summarizes representative quantitative data from studies involving the PEGylation of nanoparticles, which serves as a model for cell surface modification.
| Parameter | Before PEGylation | After PEGylation (2 kDa PEG) | After PEGylation (5 kDa PEG) | Quantification Method |
| Surface Amine Groups per Particle | ~90,000 | ~77,000 | ~67,000 | Fluorescamine Assay[4] |
| Surface Amine Concentration (nmol/mg) | 81.1 | 69.4 | 61.2 | Fluorescamine Assay[4] |
| Conjugated PEG per mg of Particles (nmol) | N/A | 11.7 | 19.9 | Fluorescamine Assay[4] |
| Conjugated PEG per mg of Particles (nmol) | N/A | N/A | 12.3 - 12.9 | ¹H NMR / Fluorescence of Fmoc-modified PEG[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the covalent attachment of this compound to cell surface proteins and its subsequent functionalization.
Protocol 1: Activation of this compound and Conjugation to Cell Surface Amines
This protocol describes a two-part process. First, the terminal hydroxyl group of this compound is converted to a carboxylic acid and then activated to an N-hydroxysuccinimide (NHS) ester. Second, this activated PEG linker is conjugated to primary amines on the surface of living cells.
Part A: Activation of this compound to Boc-PEG9-NHS Ester
-
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid) or similar oxidizing agent
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Oxidation to Carboxylic Acid:
-
Dissolve this compound in acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Extract the Boc-PEG9-COOH product with ethyl acetate.
-
Purify the product by silica gel column chromatography.
-
-
NHS Ester Formation:
-
Dissolve the purified Boc-PEG9-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.
-
Add DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Remove the solvent under reduced pressure to obtain the crude Boc-PEG9-NHS ester. This activated linker should be used immediately.
-
-
Part B: Conjugation to Cell Surface
-
Materials:
-
Suspension or adherent cells (e.g., 1-5 x 10⁶ cells/mL)
-
Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Freshly prepared Boc-PEG9-NHS ester
-
Anhydrous DMSO
-
Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS
-
Cell culture medium
-
-
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
Resuspend the cell pellet in ice-cold PBS (pH 8.0) to the desired concentration.
-
-
PEGylation Reaction:
-
Prepare a 10 mM stock solution of Boc-PEG9-NHS ester in anhydrous DMSO immediately before use.
-
Add the Boc-PEG9-NHS ester stock solution to the cell suspension to achieve a final concentration of 1-2 mM. A 10- to 20-fold molar excess over the estimated surface protein concentration is a good starting point.[5]
-
Incubate the reaction for 30 minutes at room temperature or 1-2 hours on ice with gentle mixing.
-
-
Quenching and Washing:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[5]
-
Incubate for 15 minutes to quench any unreacted NHS ester.
-
Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove excess reagent.
-
-
The Boc-PEG9-modified cells are now ready for the deprotection step or for analysis.
-
Protocol 2: Boc Deprotection of Cell Surface-Conjugated PEG Linker
This protocol describes the removal of the Boc protecting group from the cell surface-conjugated PEG linker to expose the terminal primary amine.
-
Materials:
-
Boc-PEG9-modified cells
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Neutralization Buffer: Saturated sodium bicarbonate solution
-
-
Procedure:
-
Deprotection Reaction:
-
Resuspend the Boc-PEG9-modified cell pellet in the TFA/DCM deprotection solution.
-
Incubate for 30 minutes at room temperature with occasional gentle mixing. Note: This step may affect cell viability. Optimization of TFA concentration and incubation time is critical.
-
-
Neutralization and Washing:
-
Pellet the cells by centrifugation.
-
Carefully aspirate the deprotection solution.
-
Resuspend the cells in Neutralization Buffer to neutralize residual acid.
-
Wash the cells three times with PBS (pH 7.4).
-
-
The resulting cells now display a surface-tethered PEG linker with a terminal primary amine (NH2-PEG9-Cell), ready for secondary conjugation with an NHS-ester activated molecule or other amine-reactive reagents.
-
Visualizations
The following diagrams illustrate the key workflows and chemical transformations involved in using this compound for cell surface engineering.
Caption: High-level workflow for cell surface engineering using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Hydroxy-PEG9-Boc
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of Hydroxy-PEG9-Boc and similar PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete?
Incomplete Boc deprotection is a frequent issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1] The rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly negatively impact the reaction rate.[2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, which slows down the reaction rate.[1][2]
-
Solvent Issues: The choice of solvent is critical. It must fully solvate both the PEG-conjugate and the acid. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
-
Moisture Contamination: Water in the reaction mixture can reduce the effective concentration of the acid, slowing down the deprotection and potentially enabling side reactions like ester hydrolysis.
Q2: How can I troubleshoot an incomplete deprotection reaction?
If you are observing incomplete deprotection, consider the following troubleshooting steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA. For example, if you are using 20% TFA in DCM, try increasing it to 50%.[1]
-
Extend Reaction Time: Monitor the reaction's progress at set intervals (e.g., 30 min, 1 hr, 2 hr) using TLC or LC-MS to determine the optimal time for complete conversion.[2]
-
Consider a Stronger Acid System: If increasing the TFA concentration is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be necessary.[1]
-
Optimize the Solvent: Ensure that your this compound is fully dissolved in the chosen solvent.
Q3: What are some common side reactions during Boc deprotection and how can they be minimized?
A primary side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[2][3][4]
-
To Minimize Side Reactions: The addition of "scavengers" to the reaction mixture can trap the reactive tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole.[1][5] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1]
Q4: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing for the quantification of the starting material, product, and any side products.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]
Q5: What is the proper work-up procedure after Boc deprotection with TFA?
The work-up procedure aims to remove excess acid and isolate the deprotected product.
-
Evaporation: For a volatile acid like TFA, it can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][5]
-
Aqueous Work-up: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][7]
-
Precipitation: The deprotected PEG linker, often as its ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Duration |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temperature | 30 min - 2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | 1 - 4 hours |
Table 2: Troubleshooting Guide for Incomplete Deprotection
| Observation | Potential Cause | Suggested Action |
| Starting material still present after 2 hours. | Insufficient acid strength or reaction time. | Increase TFA concentration to 50% or extend reaction time. Monitor by TLC/LC-MS. |
| Low yield of deprotected product. | Steric hindrance, poor solubility. | Switch to a stronger acid system (e.g., 4M HCl in dioxane). Ensure complete dissolution of starting material. |
| Presence of side products (+56 Da). | Alkylation by tert-butyl cation. | Add scavengers like Triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.[1]
-
Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][5] If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]
-
Co-evaporate with toluene (3 times) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1][5]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][5]
-
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Preparation: Suspend the Boc-protected this compound in a 4M solution of HCl in 1,4-dioxane.[7][8]
-
Reaction: Stir the mixture at room temperature.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 1-4 hours).[7]
-
Work-up:
Visualizations
Caption: Experimental workflow for Boc deprotection of this compound.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
Technical Support Center: Optimizing Reaction Conditions for Hydroxy-PEG9-Boc Conjugation
Welcome to the technical support center for optimizing your PEGylation workflows. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically tailored for researchers, scientists, and drug development professionals working with Hydroxy-PEG9-Boc and related linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Boc group in this compound?
The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine of the PEG linker.[1][2] Its primary function is to temporarily block the amine's reactivity, allowing for selective reactions to occur at other sites on the molecule or linker.[1] The Boc group is stable under basic and nucleophilic conditions but can be easily and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation steps.[1][3]
Q2: What is the role of the terminal hydroxyl (-OH) group?
The terminal hydroxyl group on the this compound linker primarily enhances the hydrophilicity of the conjugate. It can also be used for further derivatization if desired.[4] However, it's important to be aware that under certain conditions, it can participate in side reactions, such as O-acylation, during carbodiimide-mediated coupling reactions.[5]
Q3: What are EDC and NHS, and why are they used in PEGylation?
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are coupling agents used to form a stable amide bond between a carboxylic acid and a primary amine.[6][7] This reaction is performed under mild conditions suitable for sensitive biomolecules.[7] The process occurs in two main steps:
-
Activation: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7]
-
Stabilization and Coupling: NHS reacts with this intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with a primary amine to form the desired amide bond.[6][7][] The inclusion of NHS increases the efficiency of the coupling reaction and reduces side reactions.[9]
Q4: How do I remove the Boc protecting group after conjugation?
The Boc group is typically removed by acidolysis. A common and effective method is to treat the Boc-protected conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[3][10] A typical concentration is 20-50% TFA in DCM, and the reaction is often complete within 1-2 hours at room temperature.[1][3]
Q5: What is the best way to purify my final PEGylated conjugate?
The choice of purification method depends on the properties of your conjugate. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller, unreacted linkers and reagents.[11]
-
Reverse-Phase HPLC (RP-HPLC): Useful for purifying less polar conjugates. The PEGylated product will typically have a longer retention time than the un-PEGylated starting material.[9]
-
Ion-Exchange Chromatography (IEX): Can separate molecules based on charge, which may be altered by PEGylation.[6]
-
Dialysis: Can be used to remove small molecule impurities like excess linker and salts, but ensure the membrane's molecular weight cut-off (MWCO) is appropriate to retain your conjugate while allowing the impurities to pass through.[12]
Experimental Workflows and Protocols
Two primary scenarios are common when working with Boc-protected PEG linkers. Below are detailed protocols and diagrams for each.
Scenario A: Conjugating a Carboxylic Acid-Containing Molecule to an Amine-PEG-Boc Linker
This workflow is applicable when you have a molecule with a carboxylic acid and you want to conjugate it to the amine end of a PEG linker. This requires a linker with a terminal amine and a Boc-protected group at the other end (or another functional group). For this example, we will assume the use of a commercially available Boc-NH-PEG9-Amine linker.
-
Activation of Carboxylic Acid:
-
Dissolve your carboxylic acid-containing molecule in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).[13]
-
Add EDC and NHS (or water-soluble Sulfo-NHS). A common starting molar ratio is 1:2:5 (Molecule-COOH:EDC:NHS).[9]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[14]
-
-
Conjugation:
-
Immediately add the activated NHS ester solution to a solution of Boc-NH-PEG9-Amine dissolved in a coupling buffer (e.g., 1X PBS, pH 7.2-8.0).[6]
-
Use a molar excess of the PEG linker (e.g., 10-20 fold) to drive the reaction to completion.[6]
-
Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.[9]
-
-
Purification:
-
Purify the resulting Molecule-PEG9-NH-Boc conjugate using a suitable chromatography method such as RP-HPLC or SEC to remove unreacted linker and coupling reagents.[9]
-
-
Boc Deprotection:
-
Lyophilize or dry the purified conjugate to remove all water.[14]
-
Dissolve the dry conjugate in anhydrous DCM and cool to 0°C.[3][14]
-
Slowly add TFA to a final concentration of 20-50% (v/v).[1]
-
Stir the reaction at room temperature for 1-2 hours, monitoring completion by LC-MS or TLC.[3]
-
Remove the DCM and excess TFA under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly or neutralized with a mild base.[3]
-
Scenario B: Conjugating an Amine-Containing Molecule to a Carboxylic Acid-PEG-Boc Linker
This is a very common scenario where the target molecule (e.g., a protein, peptide) has a primary amine (like the side chain of lysine) that will be conjugated to a PEG linker with a terminal carboxylic acid. The other end of the PEG linker has a Boc-protected amine for potential further functionalization. For this, a linker like Boc-NH-PEG9-COOH is used.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-PEG9-alcohol, 2112731-44-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
common side reactions with Hydroxy-PEG9-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy-PEG9-Boc.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound, with a primary focus on side reactions during the critical Boc deprotection step.
Problem 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows the presence of the starting material (this compound).
-
NMR spectrum indicates the persistence of the Boc protecting group signal (a singlet at ~1.4 ppm).
-
Subsequent conjugation reactions have low yields.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Acid Strength or Concentration | The Boc group is removed by acidolysis. If the acid is too weak or its concentration too low, the deprotection may be incomplete. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1] - Action: Increase the acid concentration. For example, if using 20% TFA in dichloromethane (B109758) (DCM), try increasing to 50% TFA in DCM.[1] For very resistant cases, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process and may require more time for completion, especially with sterically hindered substrates.[1] - Action: Extend the reaction time and monitor progress using TLC or LC-MS. While many deprotections are performed at room temperature, gentle heating might be necessary for some substrates.[1] |
| Steric Hindrance | The PEG9 chain can sterically hinder the acid's approach to the Boc-protected amine, slowing down the reaction.[1] - Action: In addition to increasing acid concentration and reaction time, ensure efficient stirring to maximize contact between the reagent and the substrate. |
| Poor Solubility | The substrate and the acid must be well-dissolved for the reaction to proceed efficiently. DCM is a common solvent for TFA-mediated deprotection.[1] - Action: Ensure that your this compound derivative is fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvent systems. |
Problem 2: Observation of Side Products After Boc Deprotection
Symptoms:
-
LC-MS analysis reveals unexpected masses in the product mixture.
-
NMR spectrum shows unidentifiable peaks.
-
Purification of the desired product is difficult.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Alkylation by tert-butyl Cation | The tert-butyl cation generated during Boc deprotection is an electrophile that can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings, thiols, and guanidino groups.[2] - Action: Use scavengers to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often used in a cocktail with TFA (e.g., 95:2.5:2.5 TFA:water:TIS). |
| Trifluoroacetylation of the Terminal Hydroxyl Group | The terminal hydroxyl group of this compound can be esterified by trifluoroacetic acid (TFA), especially under anhydrous conditions. This side reaction forms a trifluoroacetyl ester.[3][4] - Action: - Add a small amount of water (e.g., 5%) to the TFA to suppress the formation of trifluoroacetic anhydride, the likely trifluoroacetylating agent. - Use an alternative deprotection reagent that does not lead to this side product, such as 4M HCl in 1,4-dioxane.[5][6] - After deprotection with TFA, the trifluoroacetyl ester can be cleaved by treatment with a mild base, such as sodium bicarbonate in methanol/water, if the rest of the molecule is stable to these conditions. |
| Hydrolysis of Other Acid-Labile Groups | If your molecule contains other acid-sensitive functional groups, such as esters, they may be partially or fully cleaved during Boc deprotection. One user reported a 10-20% loss of ester bonds when using TFA in DCM.[7] - Action: - Use milder deprotection conditions. 4M HCl in dioxane can be more selective for Boc deprotection in the presence of some acid-labile esters compared to TFA.[5][7] - Reduce the reaction time and temperature, and monitor the reaction closely to stop it as soon as the Boc deprotection is complete. |
| PEG Chain Degradation | While generally stable, prolonged exposure to very strong acidic conditions or high temperatures could potentially lead to degradation of the PEG chain, although this is less common under standard Boc deprotection conditions. Impurities such as formaldehyde (B43269) and formic acid can also be present in PEG products.[8] - Action: Use the mildest effective conditions for deprotection and ensure the use of high-purity this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using this compound?
A1: The most prevalent side reactions occur during the acidic deprotection of the Boc group. These include incomplete deprotection, alkylation of nucleophilic residues by the released tert-butyl cation, and trifluoroacetylation of the terminal hydroxyl group when using TFA.[2][3][4] If your molecule contains other acid-sensitive groups like esters, their hydrolysis is also a possibility.[7]
Q2: How can I minimize the trifluoroacetylation of the hydroxyl group during Boc deprotection with TFA?
A2: To minimize this side reaction, you can add a small amount of water to your TFA/DCM mixture (e.g., a 95:5 ratio of TFA to water). Alternatively, you can switch to a different deprotection reagent, such as 4M HCl in 1,4-dioxane, which does not cause trifluoroacetylation.[5][6]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture to prevent hydrolysis.
Q4: What analytical techniques are best for monitoring the purity of this compound and its reaction products?
A4: A combination of techniques is recommended. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) is ideal for assessing purity, monitoring reaction progress, and identifying side products.[9] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used for purity assessment.[9]
Q5: Are there any known impurities in commercially available Hydroxy-PEG-Boc reagents?
A5: Commercially available PEG reagents may contain low levels of impurities such as formaldehyde, formic acid, and PEG chains of varying lengths (polydispersity).[8] For applications sensitive to these impurities, it is advisable to use high-purity reagents and to characterize the starting material thoroughly.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound with TFA
-
Preparation: Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a clean, dry flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Preparation: Dissolve this compound in a minimal amount of a compatible solvent (e.g., DCM or methanol) if necessary, or directly in the HCl/dioxane solution.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times are typically in the range of 30 minutes to a few hours.[5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting hydrochloride salt can be used directly or neutralized as described in Protocol 1.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]
- 3. Trifluoroacetylation of alcohols: a newly detected reaction of CF3CO3H - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Hydroxy-PEG9-Boc Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Hydroxy-PEG9-Boc reactions for improved yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield in my this compound protection reaction. What are the potential causes and solutions?
A1: Low yields in the Boc protection of a hydroxyl group on a PEG chain can stem from several factors, primarily related to the lower nucleophilicity of the hydroxyl group compared to an amine and potential steric hindrance from the PEG chain.
Possible Causes:
-
Insufficient Activation of the Hydroxyl Group: The hydroxyl group is a weaker nucleophile than an amine and often requires activation or the use of a catalyst to react efficiently with Boc anhydride (B1165640).
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, although flexible, can sterically hinder the approach of the bulky Boc anhydride to the terminal hydroxyl group.[1]
-
Inappropriate Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and facilitating the reaction.[1][2]
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the reaction's progress, especially for sterically hindered reactions which often require longer times to reach completion.[1]
-
Moisture in Reaction: Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can react with water, leading to its decomposition and reduced availability for the protection reaction.
Troubleshooting Steps:
-
Introduce a Catalyst: The use of a catalyst is highly recommended for the O-Boc protection of alcohols. 4-(Dimethylamino)pyridine (DMAP) is a commonly used and effective catalyst for this transformation.[3] Lewis acids can also be employed to activate the Boc anhydride.
-
Optimize Catalyst Loading: While catalytic amounts of DMAP are effective, optimizing the molar ratio of DMAP to the Hydroxy-PEG9-OH substrate can improve yields. Start with a catalytic amount (e.g., 0.1 equivalents) and incrementally increase if necessary.
-
Select an Appropriate Solvent: A polar aprotic solvent such as Dichloromethane (DCM) or Acetonitrile is often a good choice. Ensure your Hydroxy-PEG9-OH is fully soluble in the chosen solvent.[1]
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction is sluggish, consider extending the reaction time or gently heating the mixture.[1]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize the hydrolysis of Boc anhydride.
Q2: What are the common side reactions in a this compound reaction, and how can I minimize them?
A2: The primary side reaction of concern is the formation of a symmetrical carbonate.
Side Reaction:
-
Symmetrical Carbonate Formation: In the presence of a catalyst like DMAP, an intermediate can react with another molecule of the alcohol (Hydroxy-PEG9-OH) to form a symmetrical carbonate, consuming the starting material and reducing the yield of the desired Boc-protected product.
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of Boc anhydride (e.g., 1.1-1.5 equivalents) to ensure the complete conversion of the starting alcohol.[4]
-
Slow Addition of Reagents: Adding the Boc anhydride slowly to the solution of Hydroxy-PEG9-OH and catalyst can help to minimize the formation of side products.
-
Maintain Moderate Temperatures: While heating can increase the reaction rate, excessive temperatures may promote side reactions. Room temperature is often sufficient, especially with an appropriate catalyst.
Q3: I am having difficulty purifying my Boc-protected PEG product. What are the recommended purification methods?
A3: The purification of PEGylated compounds can be challenging due to their physical properties. The most common and effective methods are chromatography-based.
Purification Methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying PEGylated molecules. It separates compounds based on their hydrophobicity. The addition of the Boc group increases the hydrophobicity of the PEG chain, allowing for good separation from the more polar starting material.[5]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. This can be useful for removing smaller impurities, but may not be as effective at separating the starting material from the product if their sizes are very similar.[5]
-
Aqueous Workup: A standard aqueous workup can be used to remove water-soluble impurities and excess reagents. This involves washing the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous sodium bicarbonate solution, and finally brine.[4]
Data Presentation
The following table summarizes representative reaction conditions for the Boc protection of alcohols, which can be adapted for Hydroxy-PEG9-OH. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Catalyst | Typical Yield (%) |
| Boc Protection | (Boc)₂O, DCM | Room Temp | 2-12 | DMAP (0.1-1 equiv) | >90 |
| (Boc)₂O, Acetonitrile | Room Temp | 2-12 | DMAP (0.1-1 equiv) | High | |
| (Boc)₂O, THF | Room Temp | 3-16 | Base (e.g., TEA) | High |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Hydroxy-PEG9-OH using DMAP
This protocol describes a general method for the protection of the terminal hydroxyl group of Hydroxy-PEG9-OH using di-tert-butyl dicarbonate ((Boc)₂O) and 4-(Dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
Hydroxy-PEG9-OH
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply (optional)
Procedure:
-
In a clean, dry round-bottom flask, dissolve Hydroxy-PEG9-OH in anhydrous DCM.
-
Add DMAP (0.1 to 1.0 equivalents relative to the Hydroxy-PEG9-OH).
-
Slowly add (Boc)₂O (1.1 to 1.5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and then brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purify the product by column chromatography or RP-HPLC as required.
-
Characterize the final product by NMR and MS to confirm its identity and purity.[4]
Mandatory Visualization
Caption: Workflow for the Boc protection of Hydroxy-PEG9-OH.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Avoiding Aggregation with PEGylated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of biomolecule aggregation during and after the PEGylation process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common visual and analytical signs of aggregation in my PEGylated sample?
A1: Aggregation can manifest in several ways. Visually, you might observe turbidity (cloudiness), opalescence, or the formation of visible precipitates in your reaction mixture or final formulation.[1] Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species that elute earlier than the monomeric compound.[1] Dynamic Light Scattering (DLS) will indicate an increase in the average particle size (hydrodynamic radius) and a higher polydispersity index (PDI), suggesting a wider range of particle sizes.[1][2]
Q2: What are the primary causes of aggregation during the PEGylation reaction?
A2: Aggregation during PEGylation is a multifaceted issue, but it often stems from one or more of the following causes:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein or nanoparticle molecules together, leading to large aggregates.[1]
-
High Compound Concentration: At high concentrations, molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: The stability of your biomolecule is often highly dependent on factors like pH, temperature, and buffer composition. Deviating from the optimal range can expose hydrophobic regions or induce conformational changes that promote aggregation.[1][3]
-
PEG-Protein Interactions: While PEG is generally used to increase stability, the PEG chain itself can sometimes interact with the biomolecule's surface in a way that induces conformational changes leading to aggregation.[1] The length of the PEG chain can influence these interactions.[4]
-
Poor Reagent Quality: The PEG reagent itself can be a source of problems. The presence of impurities or a high percentage of diol in what is supposed to be a monofunctional PEG reagent can lead to unintended cross-linking.[1]
-
Pre-existing Aggregates: If your starting material already contains a population of aggregates, these can act as seeds, accelerating the formation of new aggregates during the PEGylation process.[5]
Q3: Can the length of the PEG chain affect aggregation?
A3: Yes, the molecular weight and structure of the PEG chain are critical. Longer PEG chains can provide a more effective steric barrier, physically hindering the close approach of molecules and thereby reducing aggregation.[3][4] However, this is not always the case, and the optimal PEG size is dependent on the specific biomolecule. For granulocyte colony-stimulating factor (G-CSF), for instance, even a smaller 5 kDa PEG attachment was shown to significantly improve stability against aggregation.[4][6] It is crucial to empirically determine the optimal PEG size for your application.
Q4: How do excipients help prevent aggregation, and which ones should I consider?
A4: Excipients are additives that help stabilize the biomolecule in the formulation. They can work through various mechanisms, such as preferential exclusion (making the native protein conformation more energetically favorable), suppressing non-specific protein-protein interactions, or preventing surface-induced unfolding.[1][7] Common classes of stabilizing excipients include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Sorbitol): These are thought to stabilize proteins by creating a "hydration shell" around them.
-
Amino Acids (e.g., Arginine, Glycine): Arginine, in particular, is known to suppress protein-protein interactions and can be very effective at preventing aggregation.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants are particularly effective at preventing aggregation at interfaces (e.g., air-water, vial surface) by reducing surface tension.[1][8]
Q5: My Antibody-Drug Conjugate (ADC) is aggregating. Are there special considerations for ADCs?
A5: Yes, ADCs are particularly prone to aggregation. The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, creating patches that can lead to aggregation to minimize their exposure to the aqueous environment.[3][9] Key factors to consider are:
-
Drug-to-Antibody Ratio (DAR): A higher DAR increases hydrophobicity and often correlates with a higher propensity to aggregate.[10]
-
Linker Chemistry: The linker used to attach the drug can influence stability. Hydrophilic linkers, such as those incorporating PEG chains, can help to shield the hydrophobic payload and improve solubility and stability.[11]
-
Buffer Conditions: As with other biologics, pH and salt concentration are critical. Aggregation is often minimal when the pH is far from the antibody's isoelectric point (pI).[3]
Section 2: Troubleshooting Guides
This section provides logical workflows to diagnose and solve aggregation issues encountered during your experiments.
Guide 1: Troubleshooting Aggregation During the PEGylation Reaction
If you observe aggregation immediately after adding your PEG reagent or during the reaction, follow this workflow to identify the root cause.
Caption: Workflow for troubleshooting aggregation during the PEGylation reaction.
Guide 2: Post-Purification and Formulation Stability Issues
If your PEGylated compound looks good after purification but aggregates during storage or formulation, use this guide.
Caption: Workflow for troubleshooting post-purification aggregation.
Section 3: Quantitative Data Summary
The following tables summarize quantitative data from case studies to illustrate the impact of different factors on the aggregation of PEGylated compounds.
Table 1: Effect of PEGylation on G-CSF Aggregation and Stability
This table shows the significant reduction in aggregation and preservation of activity for G-CSF when conjugated with either a 5 kDa or 20 kDa PEG chain, following incubation at 37°C in a neutral pH buffer.
| Compound | Insoluble Protein after 48h (%) | Soluble Aggregates after 144h (%) | Retained Bioactivity after 72h (%) |
| G-CSF (unmodified) | 52.8 ± 1.4 | Not Detected (Precipitated) | ~20 |
| 5kPEG-GCSF | 0 | ~25 | ~85 |
| 20kPEG-GCSF | 0 | ~18 | ~90 |
| Data synthesized from a study by Raso et al.[1][4][6] |
Table 2: Effect of Excipients on the Stability of Human Growth Hormone (hGH)
This table demonstrates the impact of different amino acid-conjugated mPEGs as excipients on the physical stability of hGH, measured by the percentage of remaining monomer after incubation.
| Formulation (1:1 molar ratio, stored at 25°C for 4 weeks) | Remaining Monomer (%) |
| hGH alone (Control) | ~65 |
| hGH + Leu-mPEG (2 kDa) | ~95 |
| hGH + mPEG alone (2 kDa) | ~88 |
| hGH + Glu-mPEG (2 kDa) | ~85 |
| hGH + Trp-mPEG (2 kDa) | ~82 |
| Data synthesized from a study on hGH stability.[12] |
Table 3: Recommended Starting Concentrations for Common Stabilizing Excipients
This table provides a starting point for screening common excipients to mitigate aggregation. The optimal concentration should be determined empirically for each specific biomolecule.
| Excipient Type | Examples | Typical Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Preferential exclusion, stabilization of native state |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppression of non-specific protein-protein interactions |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Prevention of surface-induced aggregation |
| Data adapted from BenchChem Technical Support Center.[13] |
Section 4: Key Experimental Protocols
Protocol 1: Quantifying Soluble Aggregates using SEC-MALS
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to separate species by size and determine their absolute molar mass, allowing for accurate quantification of monomers, dimers, and higher-order aggregates.[14]
1. Materials and Instrumentation:
-
HPLC/UHPLC system with UV/Vis or Refractive Index (RI) detector
-
Multi-Angle Light Scattering (MALS) detector (e.g., DAWN or miniDAWN)
-
Size Exclusion column suitable for the molecular weight range of your protein and its potential aggregates.
-
Mobile Phase: A non-denaturing buffer, filtered and degassed (e.g., Phosphate-Buffered Saline, pH 7.4). The mobile phase should be optimized to prevent non-specific interactions with the column matrix.[10]
-
Sample: PEGylated compound, filtered through a low-protein-binding 0.22 µm filter.
2. Method Setup:
-
System Equilibration: Equilibrate the entire SEC-MALS system (column and detectors) with the mobile phase until baselines for all detectors are stable. This may take several hours.
-
Flow Rate: Set a flow rate appropriate for the column, typically between 0.5 and 1.0 mL/min.[10]
-
Detectors: Ensure the MALS and RI detectors are properly warmed up and configured in the data acquisition software.
3. Data Acquisition:
-
Blank Injection: Inject mobile phase to ensure a clean baseline and system suitability.
-
Sample Injection: Inject a known concentration of your filtered PEGylated sample. The injection volume will depend on the column size and sample concentration, typically 20-100 µL.
-
Data Collection: Collect data from the UV (or RI) and MALS detectors throughout the chromatographic run.
4. Data Analysis:
-
Open Data File: Use the appropriate software (e.g., ASTRA) to open the collected data.
-
Define Peaks: Identify the chromatographic peaks corresponding to aggregates, the monomer, and any lower molecular weight species.
-
Molar Mass Calculation: The software will use the light scattering data from the MALS detector and the concentration data from the UV/RI detector to calculate the absolute molar mass across each peak.
-
Quantification: Integrate the area under each peak in the chromatogram (typically from the RI or UV trace). The percentage of each species (monomer, dimer, aggregate) is calculated as the area of that peak divided by the total area of all peaks.
Protocol 2: Measuring Hydrodynamic Size and Polydispersity by DLS
Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. This information is used to determine the hydrodynamic size distribution.[2][11]
1. Sample Preparation:
-
Filtration: The sample must be free of dust and large particulates. Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.
-
Concentration: The optimal concentration is instrument-dependent. It must be high enough to produce a stable scattering signal but low enough to avoid multiple scattering events. A concentration titration is recommended to find the ideal range.
-
Cuvette: Use a clean, scratch-free cuvette. Rinse it thoroughly with filtered solvent before adding the sample.
2. Instrument Setup:
-
Temperature Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 5-10 minutes. Temperature control is critical as viscosity is temperature-dependent.[2]
-
Software Parameters: Enter the correct parameters for the solvent (viscosity and refractive index) and the sample material into the software.
3. Measurement:
-
Acquisition: Perform multiple acquisitions (e.g., 10-15 runs) of short duration (e.g., 10-20 seconds each) to ensure reproducibility and to identify any transient populations like dust particles.
-
Autocorrelation Function: The instrument software will generate an autocorrelation function from the intensity fluctuations.
4. Data Interpretation:
-
Z-average Diameter: This is the intensity-weighted mean hydrodynamic diameter. It is a primary and reliable value from a DLS measurement.
-
Polydispersity Index (PDI): This value indicates the breadth of the size distribution. A PDI below 0.1 is considered monodisperse. A PDI above 0.3 suggests a broad or multimodal distribution, which could indicate the presence of aggregates.[2]
-
Size Distribution Plot: The software will generate a plot showing the distribution of particle sizes by intensity, volume, or number. The presence of peaks at larger sizes is a direct indication of aggregation.
Protocol 3: Accelerated Stability and Stress Testing
This protocol describes a general approach to assess the stability of a PEGylated compound under accelerated (stress) conditions to predict its long-term stability.[15][16]
1. Objective: To evaluate the propensity of a PEGylated compound to aggregate under thermal and mechanical stress.
2. Sample Preparation:
-
Prepare multiple identical aliquots of the final formulated PEGylated compound in the intended vial/container.
-
Include a "control" group that will be stored at the recommended long-term storage condition (e.g., 2-8°C).
3. Application of Stress Conditions:
-
Thermal Stress: Place a set of samples in incubators at elevated temperatures. Common conditions for biologics are 25°C and 40°C.[15]
-
Mechanical Stress: Place another set of samples on an orbital shaker at a defined speed (e.g., 100-200 rpm) at a controlled temperature (e.g., room temperature) to simulate stress during transport and handling.
-
Freeze-Thaw Stress: Subject a set of samples to multiple freeze-thaw cycles (e.g., freeze at -80°C, then thaw at room temperature). Repeat for 3-5 cycles.[10]
4. Time-Point Analysis:
-
Define specific time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
At each time point, remove one aliquot from each stress condition.
-
Allow the samples to return to room temperature before analysis.
5. Analysis Methods:
-
Visual Inspection: Note any changes in appearance (e.g., clarity, color, presence of particles).
-
Turbidity Measurement: Measure absorbance at a high wavelength (e.g., 350-600 nm) to quantify scattering from large aggregates.
-
SEC-MALS: Use Protocol 1 to quantify the percentage of monomer and soluble aggregates.
-
DLS: Use Protocol 2 to measure changes in hydrodynamic size and PDI.
-
Activity Assay: Perform a relevant bioassay to determine if aggregation has resulted in a loss of function.
6. Data Evaluation:
-
Plot the percentage of monomer (from SEC) or the change in Z-average size (from DLS) versus time for each stress condition.
-
Compare the degradation rates under accelerated conditions to the control sample to predict long-term stability. An increase in the rate of aggregation under stress indicates a potential stability issue.
References
- 1. researchgate.net [researchgate.net]
- 2. ceint.duke.edu [ceint.duke.edu]
- 3. pharmtech.com [pharmtech.com]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring the hydrodynamic size of nanoparticles in aqueous media using batch-mode dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Conduct Stability Studies for Biologics Following FDA Guidelines – StabilityStudies.in [stabilitystudies.in]
- 16. biopharminternational.com [biopharminternational.com]
Hydroxy-PEG9-Boc solubility issues and solutions
Welcome to the technical support center for Hydroxy-PEG9-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It contains a nine-unit polyethylene (B3416737) glycol (PEG) chain, which enhances hydrophilicity and provides a flexible spacer.[1][2] One end of the linker has a hydroxyl (-OH) group, and the other end has a Boc-protected amine (-NHBoc) group. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions to reveal a reactive primary amine.[3][4]
This molecule is frequently used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] In PROTACs, the PEG linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[8]
Q2: What is the expected solubility of this compound in common laboratory solvents?
Based on data for structurally similar molecules, such as other short-chain Boc-protected PEG alcohols and acids, this compound is expected to be:
-
Soluble in:
-
Water and aqueous buffers
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
-
Less soluble in:
-
Alcohols (e.g., ethanol, methanol)
-
Toluene
-
-
Insoluble in:
-
Ether
-
Q3: Why is my this compound difficult to dissolve, even in recommended solvents?
Several factors can contribute to dissolution difficulties:
-
Compound form: The compound may be in a crystalline form with high lattice energy, making it harder to dissolve.
-
Concentration: You may be attempting to prepare a solution at a concentration that exceeds its solubility limit in that specific solvent.
-
Purity: Impurities in the compound or the solvent can affect solubility.
-
Water content: For organic solvents, the presence of even small amounts of water can impact the solubility of certain compounds. Ensure you are using anhydrous solvents when required for a reaction.
Q4: How should I store this compound?
For long-term stability, it is recommended to store this compound at -20°C in a dry, dark environment.[5] Stock solutions in solvents like DMSO can be stored at -80°C for up to six months or at -20°C for one month.[7] Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Potential Cause: The concentration may be too high, or the buffer components may be interacting with the compound.
-
Troubleshooting Steps:
-
Reduce Concentration: Try preparing a more dilute solution.
-
Gentle Heating: Warm the solution gently (e.g., to 37°C) while stirring. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a sonicator bath to provide energy to break up solid particles and aid dissolution.
-
Co-solvent: If your experimental design allows, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then adding it dropwise to your aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is compatible with your downstream application.
-
Issue 2: The compound precipitates when I add my stock solution (in organic solvent) to an aqueous medium.
-
Potential Cause: The compound is crashing out of solution due to the change in solvent polarity.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The final concentration in the aqueous medium may be too high. Try a more dilute final concentration.
-
Slower Addition and Mixing: Add the stock solution very slowly to the vigorously stirring aqueous buffer. This can prevent localized high concentrations that lead to precipitation.
-
Increase Co-solvent Percentage: If possible for your experiment, increase the percentage of the organic co-solvent in the final aqueous solution.
-
Check for Media Components: Components in cell culture media, such as proteins, can sometimes cause precipitation.[9] Consider reducing the serum concentration if applicable.
-
Issue 3: I am observing a "hook effect" in my PROTAC experiment.
-
Potential Cause: The "hook effect" is a common phenomenon with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for maximal degradation.[10]
-
Test Lower Concentrations: The "sweet spot" for PROTAC activity is often in the nanomolar to low micromolar range.[10]
-
Optimize Linker: While you cannot change the linker of your current this compound containing PROTAC, for future designs, consider that linker length and composition can influence the stability of the ternary complex and mitigate the hook effect.[11][12]
-
Data Presentation
Table 1: Qualitative Solubility of this compound and Structurally Similar Analogs
| Solvent | Classification | Expected Solubility of this compound | Reference Analogs |
| Water / Aqueous Buffers | Aqueous | Soluble | Boc-NH-PEG-COOH, t-Boc-N-amido-dPEG®₁₁-amine |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Soluble | Boc-NH-PEG-COOH, t-Boc-N-amido-dPEG®₁₁-amine |
| DMF (N,N-Dimethylformamide) | Polar Aprotic | Soluble | Boc-NH-PEG-COOH |
| DCM (Dichloromethane) | Chlorinated | Soluble | Boc-NH-PEG-COOH, t-Boc-N-amido-dPEG®₁₁-amine |
| Chloroform | Chlorinated | Soluble | Boc-NH-PEG-COOH |
| Ethanol / Methanol | Polar Protic | Less Soluble | Boc-NH-PEG-COOH |
| Toluene | Nonpolar Aromatic | Less Soluble | Boc-NH-PEG-COOH |
| Diethyl Ether | Nonpolar | Insoluble | Boc-NH-PEG-COOH |
Note: This table is based on qualitative data and data from structurally similar molecules. It is highly recommended to perform your own solubility tests for your specific application and concentration.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if dissolution is slow.
-
Visually inspect the solution to ensure there are no visible particles.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Boc-Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group to yield a free amine.[3]
Materials:
-
Boc-protected PEG linker (e.g., a conjugate synthesized using this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the cooled solution (a common concentration is 20-50% v/v TFA in DCM).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours. Monitor the reaction progress using an appropriate method like TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
Visualizations
References
- 1. polysciences.com [polysciences.com]
- 2. t-Boc Amine PEG Hydroxyl - JenKem Technology USA [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. ɑ-Hydroxy-ω-Boc Amino PEG [rapp-polymere.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Hydroxy-PEG9-Boc Conjugates
Welcome to the technical support center for the purification of Hydroxy-PEG9-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable linker molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction?
Common impurities can include unreacted starting materials, excess reagents, truncated or extended PEG chains (if dealing with polydisperse PEG), and side-products from the synthetic route. For commercially available this compound, which is a discrete PEG linker, the main impurities are likely residual reactants and solvents from the synthesis and purification process.[1]
Q2: Which chromatographic methods are suitable for purifying this compound conjugates?
Several chromatographic techniques can be employed for the purification of PEGylated compounds. The most common and effective methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase Chromatography, and Size-Exclusion Chromatography (SEC).[][3][][5] The choice of method depends on the scale of purification and the nature of the impurities.
Q3: How can I monitor the progress of my reaction involving this compound?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress.[6] LC-MS is also highly recommended to confirm the molecular weight of the desired conjugate.[6]
Troubleshooting Guide
Issue 1: Poor separation of this compound conjugate from impurities using Reverse-Phase HPLC.
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: The hydrophobicity of the stationary phase is crucial. For polar PEGylated compounds, a C4 or C8 column might provide better separation than a C18 column.[3][7]
-
Suboptimal Mobile Phase: The organic modifier (e.g., acetonitrile (B52724) or methanol) and the ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase significantly impact separation.[7][8] Experiment with different gradients and organic solvents.
-
Temperature Effects: Increasing the column temperature (e.g., to 45°C or even 90°C) can improve peak shape and resolution for PEGylated molecules.[3][7]
Issue 2: The this compound conjugate streaks on the TLC plate.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the developing solvent system is critical. For polar PEG compounds, solvent systems like Dichloromethane/Methanol or Chloroform/Methanol are often used.[9] Adding a small amount of a more polar solvent like ethanol (B145695) or isopropanol (B130326) can sometimes improve spot shape.[9]
-
Sample Overloading: Applying too much sample to the TLC plate can lead to streaking. Try spotting a more dilute solution.
-
Interaction with Silica (B1680970) Gel: The hydroxyl and ether groups of the PEG chain can interact strongly with the silica gel, causing streaking. The addition of a small amount of a competitive binder like triethylamine (B128534) to the mobile phase can sometimes mitigate this issue.
Issue 3: Difficulty in visualizing the this compound spot on the TLC plate.
Possible Causes & Solutions:
-
Lack of a UV Chromophore: PEG compounds do not typically absorb UV light at 254 nm unless they are conjugated to a UV-active molecule.[][11]
-
Ineffective Staining Reagent: Not all staining reagents are effective for PEG.
-
Potassium Permanganate (KMnO4) stain: A commonly used stain that reacts with the hydroxyl group of the PEG.[12]
-
Dragendorff's Reagent: Has been reported to be effective for visualizing PEGs.[11]
-
Iodine Vapor: A general stain that can sometimes visualize PEG compounds, although it may be faint.[11]
-
Natural Products/Polyethylene (B3416737) Glycol (NP/PEG) reagent: This reagent is particularly useful for visualizing phenolic compounds and can be adapted for other molecules.[13][14]
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Conjugates
| Technique | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | High resolution, well-established, can separate closely related impurities.[7] | Can be challenging for very polar compounds, may require method development. |
| Normal-Phase Chromatography | Separation based on polarity. | Good for separating polar compounds. | Requires non-aqueous mobile phases, can have issues with reproducibility due to water content. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size).[][15] | Mild conditions, useful for separating molecules with significant size differences.[] | Not suitable for separating molecules of similar size, lower resolution than RP-HPLC.[16] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Method for Purity Analysis
-
Column: C4 or C8 reversed-phase column (e.g., Jupiter 5µm C4, 300Å).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[7]
-
Mobile Phase B: 0.085% Trifluoroacetic acid (TFA) in 90% Acetonitrile.[7]
-
Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes.[7]
-
Flow Rate: 1 mL/min.[7]
-
Column Temperature: 45°C.[7]
-
Detection: Since this compound lacks a strong chromophore, detection can be challenging with UV alone.[][17] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for sensitive detection.[3][17] If coupled to a mass spectrometer (LC-MS), the identity of the peaks can be confirmed.[]
-
Injection Volume: 10-20 µL of a 1 mg/mL sample solution.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Plate: Silica gel 60 F254 plates.
-
Sample Application: Spot a dilute solution of the crude reaction mixture and the starting material.
-
Developing Solvent: A mixture of Dichloromethane/Methanol (e.g., 95:5 or 90:10 v/v) or Chloroform/Methanol.[9] The optimal ratio should be determined experimentally.
-
Development: Develop the plate in a sealed chamber until the solvent front is about 1 cm from the top.
-
Visualization:
-
Dry the plate thoroughly.
-
Examine under UV light (254 nm) if any of the components are UV active.
-
Stain the plate using one of the following methods:
-
Potassium Permanganate Stain: Briefly dip the plate in a solution of KMnO4 (1.5 g), K2CO3 (10 g), and 10% NaOH (1.25 mL) in 200 mL of water. Spots will appear as yellow-brown on a purple background.
-
Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Brown spots will appear for many organic compounds.
-
-
Mandatory Visualizations
Caption: A general workflow for the purification and analysis of this compound conjugates.
Caption: A logical diagram for troubleshooting poor separation in RP-HPLC.
References
- 1. enovatia.com [enovatia.com]
- 3. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. The identification of polyethylene glycols and polypropylene glycols by thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. researchgate.net [researchgate.net]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
challenges in PROTAC linker synthesis and how to overcome them
Welcome to the PROTAC Linker Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to spatially orient the target protein and the E3 ligase to form a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1]
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical parameter that significantly influences the efficacy of a PROTAC.[3][4] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[1]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][5]
-
Too long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to an unstable ternary complex.[1]
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be empirically determined.[6]
Q3: How does the chemical composition of the linker affect PROTAC performance?
The chemical composition of the linker influences several key properties of the PROTAC molecule, including:
-
Solubility and Cell Permeability: Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can enhance aqueous solubility, which is often a challenge for large PROTAC molecules.[1][7][8] The linker's composition also affects the topological polar surface area (TPSA) and lipophilicity, which are critical for cell membrane permeability.[2][9]
-
Metabolic Stability: The linker is often a site of metabolic degradation.[10] Replacing metabolically labile linear alkyl or ether chains with more robust structures, such as cycloalkanes (e.g., piperazine, piperidine), can improve metabolic stability.[][12]
-
Ternary Complex Stability: The rigidity and conformational flexibility of the linker play a role in the stability of the ternary complex.[] While flexible linkers like long alkyl or PEG chains can allow the PROTAC to adopt a productive conformation, a certain degree of rigidity can reduce the entropic penalty of forming the ternary complex.[6]
Q4: What is the "hook effect" and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations.[1][13] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[13] While linker optimization is not the primary solution for the hook effect, a well-designed linker that promotes positive cooperativity in ternary complex formation can help to widen the concentration range for effective degradation.[6]
Troubleshooting Guide: Common Challenges in PROTAC Linker Synthesis
This section addresses specific issues that researchers may encounter during the synthesis and purification of PROTACs with a focus on the linker.
Issue 1: Low yield after the final coupling reaction.
-
Potential Cause: Incomplete Amide Coupling. Amide bond formation is a common final step in PROTAC synthesis.[14]
-
Recommended Action:
-
Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[15]
-
Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the less abundant component.[15]
-
Extend Reaction Time and/or Elevate Temperature: Monitor the reaction by LC-MS and allow it to proceed to completion. Gentle heating (e.g., 40-50 °C) can sometimes improve conversion, but monitor for potential side reactions.[15]
-
-
-
Potential Cause: Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry". Click chemistry is a popular method for linker conjugation due to its high efficiency and mild reaction conditions.[16][]
-
Recommended Action:
-
Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or use a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[15][18]
-
Optimize Solvent System: While often performed in solvents like DMF or t-BuOH/H₂O, screening other solvent systems may improve the solubility of reactants and the reaction rate.[15]
-
Degas the Reaction Mixture: Oxygen can oxidize the active Cu(I) catalyst. It is crucial to degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).[15]
-
-
Issue 2: Significant loss of product during purification.
-
Potential Cause: Poor Solubility of the PROTAC. PROTACs are often large, lipophilic molecules with poor aqueous solubility.[7][9]
-
Recommended Action:
-
Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities. For reverse-phase HPLC, consider different mobile phase compositions and gradients.[15]
-
Incorporate Solubility-Enhancing Moieties: In the design phase, consider incorporating more polar groups into the linker, such as PEG chains or ionizable groups, to improve the solubility of the final product.[7][19]
-
-
-
Potential Cause: Product Adhesion to Silica (B1680970) Gel. The polarity of PROTACs can lead to strong interactions with the stationary phase during normal-phase chromatography.
-
Recommended Action:
-
Use a Different Stationary Phase: Consider using alumina (B75360) or reverse-phase silica for column chromatography if your PROTAC is particularly polar or basic.[15]
-
Switch to Reverse-Phase Preparative HPLC: This is often the purification method of choice for highly polar PROTACs.[15]
-
-
Issue 3: My PROTAC shows weak or no degradation of the target protein.
-
Potential Cause: Suboptimal Linker Length or Composition. As discussed in the FAQs, the linker's properties are crucial for productive ternary complex formation.[1][6]
-
Recommended Action:
-
Synthesize a Library of PROTACs: Systematically vary the linker length and composition (e.g., alkyl vs. PEG, flexible vs. rigid) to identify the optimal linker for your specific target and E3 ligase.[6][]
-
Computational Modeling: Utilize molecular dynamics simulations and protein-protein docking to predict favorable linker lengths and conformations in silico before undertaking extensive synthesis.[2]
-
-
-
Potential Cause: Incorrect Linker Attachment Points. The positions where the linker is connected to the warhead and the E3 ligase ligand are critical for maintaining their binding affinities and for the correct orientation within the ternary complex.[10][13]
-
Recommended Action:
-
Re-evaluate Attachment Points: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points that are less likely to interfere with binding.[13]
-
-
Data Presentation: Impact of Linker Modifications on Degradation Efficacy
The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [3][4]
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | 12 | >1000 | <20 |
| PROTAC B | 14 | ~500 | ~40 |
| PROTAC C | 16 | ~100 | >80 |
| PROTAC D | 18 | ~750 | ~30 |
| PROTAC E | 20 | >1000 | <15 |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.
Table 2: Impact of Linker Composition on CRBN Degradation [6]
| PROTAC | Linker Composition | DC₅₀ (µM) |
| PROTAC F | 9-atom alkyl chain | ~1 |
| PROTAC G | 3 PEG units (9 atoms) | >10 |
This data indicates that for this particular system, replacing an alkyl linker with a PEG linker of the same length resulted in a significant loss of degradation potency.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Protocol 1: General Procedure for PROTAC Synthesis via Amide Coupling[21][22]
This protocol describes a representative two-step synthesis of a PROTAC using a linker with a carboxylic acid and a hydroxyl group.
Step 1: Synthesis of POI-Linker Intermediate
-
Dissolve the amine-functionalized POI ligand (1 equivalent) and the linker (e.g., Hydroxy-PEG12-acid, 1.1 equivalents) in a suitable aprotic solvent (e.g., DMF).
-
Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the POI-linker intermediate by flash column chromatography.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the POI-linker intermediate (1 equivalent) in a suitable aprotic solvent (e.g., DMF).
-
Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to activate the terminal hydroxyl group of the linker (this may require prior functionalization of the hydroxyl group to a carboxylic acid or other reactive group).
-
Add the amine-containing E3 ligase ligand (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: General Procedure for PROTAC Synthesis via CuAAC (Click Chemistry)[16][23]
This protocol describes the copper-catalyzed cycloaddition of an azide-functionalized component and an alkyne-functionalized component.
-
Dissolve the alkyne-containing component (e.g., warhead-linker-alkyne, 1 equivalent) and the azide-containing component (e.g., E3 ligase ligand-azide, 1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add a copper(II) sulfate solution (e.g., 0.1 equivalents of a 1 M aqueous solution).
-
Add a sodium ascorbate (B8700270) solution (e.g., 0.5 equivalents of a 1 M aqueous solution) to reduce Cu(II) to the active Cu(I) catalyst.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Characterize the final product by appropriate analytical methods.
Protocol 3: Western Blot for Target Protein Degradation[1]
This is the gold-standard method for quantifying the reduction in target protein levels.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein concentrations of the lysates and resolve the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the protein bands using an appropriate substrate (e.g., chemiluminescent substrate) and an imaging system.
-
Quantification: Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizations
Caption: A generalized workflow for the synthesis of PROTACs.
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.
Caption: The impact of linker properties on ternary complex formation and subsequent protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for PROTAC Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the linker length of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC, and why is its length so critical?
A1: The linker is a crucial component of a PROTAC that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand.[1][2] Its main function is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The length of the linker is a critical parameter that directly impacts the efficacy of the PROTAC.[1][2] An optimal linker length is necessary to correctly position the target protein and the E3 ligase, enabling efficient transfer of ubiquitin to the target protein, which marks it for degradation by the proteasome.[1] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable ternary complex.[1][3][4] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or unproductive ternary complex.[1][3][4]
Q2: What is the typical range for an optimal PROTAC linker length?
A2: There is no single universally optimal linker length; it is highly dependent on the specific target protein and the recruited E3 ligase.[1][5] However, a general guideline from numerous studies suggests that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[5] It is essential to experimentally screen a library of PROTACs with varying linker lengths to identify the optimal length for a specific system.[1] For example, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[5]
Q3: How does the composition of the linker, aside from its length, affect PROTAC performance?
A3: The chemical composition of the linker significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1][6] Commonly used linker motifs include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures like piperazine, piperidine, and alkyne groups.[2][6] Incorporating hydrophilic elements like PEG can enhance solubility and cell permeability.[1][7] More rigid linkers can improve conformational stability and may lead to more favorable protein-protein interactions within the ternary complex.[8][9] The atomic composition also plays a role; for instance, replacing CH2 groups with oxygen atoms in some cases has been shown to inhibit PROTAC activity.[6]
Q4: What is the "hook effect" in PROTACs, and how can linker optimization help to mitigate it?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in the formation of the ternary complex.[1] Positive cooperativity means that the binding of the first protein to the PROTAC increases the affinity for the second protein, making the ternary complex more stable even at higher concentrations.[10]
Q5: What are the key experimental assays for evaluating the performance of different linker lengths?
A5: A comprehensive evaluation of linker performance requires a combination of cellular and biophysical assays.[5]
-
Western Blotting: This is the standard method for quantifying the reduction in target protein levels within cells after PROTAC treatment.[1][5]
-
Ternary Complex Formation Assays:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic and affinity data for both binary and ternary complex formation, and can be used to calculate cooperativity.[5]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, offering insights into the stability of the ternary complex.[5]
-
NanoBRET/TR-FRET: These are in-cell or in-vitro assays that can monitor the proximity of the target protein and E3 ligase when a PROTAC is added.[5]
-
-
Cellular Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) confirm that the PROTAC is binding to its intended target within the cellular environment.[5]
Troubleshooting Guide
Problem 1: My PROTAC demonstrates good binary binding to both the target protein and the E3 ligase, but I do not observe significant degradation of the target protein.
This is a common issue in PROTAC development and often points to problems with the formation of a productive ternary complex.[1]
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate a stable and productive ternary complex. Synthesize a library of PROTACs with varying linker lengths to identify the optimal one.[1] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues for ubiquitination are not accessible. Redesign the linker to alter the relative orientation of the two proteins.[1] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve properties like solubility and cell permeability, for example, by incorporating PEG units.[1][7] |
| No Ubiquitination | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. Perform an in-cell or in-vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this suggests a problem with the geometry of the ternary complex, necessitating a linker redesign.[1] |
Problem 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
| Possible Cause | Troubleshooting & Optimization |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase.[1] |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation.[1] |
| Mitigation Strategies | Perform a wide dose-response experiment to confirm the hook effect. A bell-shaped curve is indicative of this phenomenon. Enhance ternary complex cooperativity through linker optimization. A highly cooperative PROTAC can mitigate the hook effect. Systematically vary the linker length and composition to achieve this.[5] |
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] The following tables summarize quantitative data from published studies.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | ERα Binding Affinity (Ki, nM) | ERα Degradation (at 100 nM) | Cell Viability (IC50, µM) |
| PROTAC A | 12 | 10 | Low | >10 |
| PROTAC B | 16 | 9 | High | 1.5 |
| PROTAC C | 20 | 11 | Moderate | 5.2 |
| Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][11] |
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC | Linker Length (atoms) | p38α Degradation (DC50, nM) |
| PROTAC X | 12 | >1000 |
| PROTAC Y | 15 | 50 |
| PROTAC Z | 17 | 75 |
| PROTAC W | 20 | 500 |
| For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1] |
Experimental Protocols
1. Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[5]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5][12]
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.[5][12]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.[13]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[12][13]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[5]
Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[5]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).
-
Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[5]
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the PROTAC and varying concentrations of the soluble protein partner.
-
Inject these solutions over the immobilized protein to measure the binding of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constants (KD) for both binary and ternary interactions. Cooperativity can be calculated from these values.
Visualizations
Caption: The mechanism of action of a PROTAC, leading to protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
preventing ester bond cleavage during Boc deprotection
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges during the Boc deprotection process, with a specific focus on preventing unwanted ester bond cleavage.
Frequently Asked Questions (FAQs)
Q1: My ester bond is being cleaved during Boc deprotection with Trifluoroacetic Acid (TFA). What is causing this?
A1: Ester bonds, particularly tert-butyl esters, are susceptible to cleavage under the strong acidic conditions typically used for Boc deprotection, such as concentrated TFA in dichloromethane (B109758) (DCM).[1] The acidic environment that removes the Boc group can also hydrolyze the ester linkage. The extent of cleavage depends on the concentration of the acid, reaction temperature, and the specific structure of your substrate.
Q2: How can I minimize ester cleavage when using TFA?
A2: To minimize ester cleavage while using TFA, you can modify the reaction conditions. Lowering the concentration of TFA, reducing the reaction temperature (e.g., running the reaction at 0 °C), and minimizing the reaction time are all effective strategies. It's crucial to monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the Boc group is removed. One study found that using 55% TFA in DCM resulted in higher purity of peptides compared to 100% TFA, suggesting that optimizing the TFA concentration can be beneficial.[2]
Q3: Are there alternative acidic conditions that are milder than TFA for Boc deprotection?
A3: Yes, several milder acidic reagents can be used for Boc deprotection that are less likely to cleave sensitive ester bonds. A common alternative is using a solution of hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in dioxane or ethyl acetate.[3][4] These conditions are often sufficient to remove the Boc group while leaving many types of ester bonds intact. Aqueous phosphoric acid has also been reported as a mild and effective reagent for this purpose.[5]
Q4: Can I perform Boc deprotection under non-acidic conditions to completely avoid ester cleavage?
A4: While most Boc deprotection methods are acidic, some non-acidic alternatives exist. Thermal deprotection, where the Boc-protected compound is heated in a suitable solvent, can be an option for thermally stable molecules.[3][6] Additionally, methods utilizing Lewis acids like zinc bromide (ZnBr₂) or reagents such as trimethylsilyl (B98337) iodide (TMSI) can offer chemoselective Boc removal in the presence of acid-sensitive functionalities.[4][7] Another reported mild method involves the use of oxalyl chloride in methanol.[8][9][10]
Q5: I am observing incomplete Boc deprotection. What should I do?
A5: Incomplete deprotection can be due to several factors. If the starting material is not fully dissolved, the reaction will be inefficient. Ensure you are using a solvent system in which your compound is fully soluble.[4] If solubility is not the issue, you can try increasing the reaction time, but monitor for side reactions. For TFA deprotection, a common concentration range is 20-50% in DCM, and for HCl, 4M in dioxane is typical.[4] Gently warming the reaction can also help, but be cautious with temperature-sensitive substrates.
Troubleshooting Guide
This table summarizes common issues encountered during Boc deprotection and provides recommended solutions.
| Issue | Potential Cause | Recommended Solution(s) | Citation |
| Ester bond cleavage | Strong acidic conditions (e.g., high concentration of TFA). | Use milder acidic conditions (e.g., lower TFA concentration, HCl in dioxane/ethyl acetate). Reduce reaction temperature and time. Consider non-acidic deprotection methods. | [1][3][4] |
| Incomplete deprotection | Insufficient acid concentration or reaction time. Poor solubility of the starting material. | Increase acid concentration or reaction time while monitoring the reaction. Ensure complete dissolution of the starting material. Gently warm the reaction if the substrate is stable. | [4] |
| Formation of side products | Alkylation of nucleophilic residues by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (B1312306) (TIPS) or water to the reaction mixture to trap the tert-butyl cation. | [11][12] |
| Degradation of other acid-sensitive groups | The chosen acidic conditions are too harsh for other protecting groups in the molecule. | Use milder deprotection methods such as lower acid concentrations or Lewis acids (e.g., ZnBr₂). | [4] |
Comparative Data on Deprotection Conditions
The following table provides a comparison of different Boc deprotection conditions and their general impact on ester stability.
| Reagent/Condition | Solvent | Typical Concentration | Temperature | Reaction Time | Ester Stability | Citation |
| TFA | DCM | 25-50% | Room Temp | 30 min - 2 hrs | Can cleave acid-sensitive esters | [13] |
| Neat TFA | None | 100% | Room Temp | 5 - 15 min | High risk of ester cleavage | [13] |
| HCl | Dioxane or Ethyl Acetate | 4M | Room Temp | 1 - 6 hrs | Generally good for preserving esters | [3][4] |
| Oxalyl Chloride | Methanol | 3 equivalents | Room Temp | 1 - 4 hrs | Mild and preserves acid-labile groups | [8][10] |
| Aqueous Phosphoric Acid | - | 85 wt% | - | - | Mild and selective | [5][6] |
| **Zinc Bromide (ZnBr₂) ** | DCM | 2-3 equivalents | Room Temp | Overnight | Good for acid-sensitive substrates | [7] |
| Thermal Deprotection | TFE or other high-boiling solvent | - | 150-230 °C | 45-60 min | Tolerates many functional groups, including esters | [6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 25-50%.[13]
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 30 minutes to 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) several times.[13]
-
The crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether.
Protocol 2: Mild Boc Deprotection using HCl in Ethyl Acetate
-
Dissolve the Boc-protected compound in a minimal amount of ethyl acetate.
-
Add a 4M solution of HCl in ethyl acetate.
-
Stir the reaction at room temperature for 1 to 6 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent is removed under vacuum to yield the hydrochloride salt of the deprotected amine.
Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the starting material (1 equivalent) in methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) directly to the reaction mixture via syringe.[14]
-
Stir the reaction mixture for up to 4 hours, depending on the substrate.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with a standard aqueous workup to isolate the product.
Visual Guides
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Acid-catalyzed ester hydrolysis side reaction.
Caption: Decision workflow for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Hydroxy-PEG9-Boc Stability: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals working with the versatile PROTAC linker, Hydroxy-PEG9-Boc, now have a dedicated resource to address common stability challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of experiments and streamline research workflows.
The stability of this compound in solution is a critical factor for successful conjugation and the ultimate efficacy of the resulting PROTAC molecule. This guide offers insights into the primary factors influencing its stability—namely pH, temperature, and the presence of reactive agents—and provides actionable solutions to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three key factors: pH, temperature, and the presence of strong acids, oxidizing agents, or other reactive molecules. Each of these can impact different parts of the molecule: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) backbone.
Q2: Under what pH conditions is the Boc group on this compound unstable?
A2: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions. Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to its cleavage, exposing the primary amine. The compound is generally stable under neutral and basic conditions.
Q3: How does temperature affect the stability of the this compound linker?
A3: High temperatures can accelerate the degradation of the polyethylene glycol (PEG) chain. It is recommended to store this compound, both in solid form and in solution, at low temperatures (≤ -15°C) to minimize thermal degradation.
Q4: What are the best practices for storing this compound?
A4: To ensure long-term stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in the dark, and at low temperatures (≤ -15°C). For PEG products that are sensitive, it is advisable to repackage them into smaller, single-use aliquots to maintain their activity.
Q5: How should I handle this compound when preparing solutions?
A5: When taking the container out of storage, it should be allowed to warm to room temperature before opening to prevent moisture condensation. After use, it is recommended to backfill the container with an inert gas like nitrogen or argon before sealing and returning to proper storage conditions.
Troubleshooting Guide
| Issue | Symptoms | Possible Causes | Solutions |
| Premature Boc Deprotection | Unintended reaction at the amine terminus, confirmed by mass spectrometry or NMR. | The solution has become acidic. This can be due to the buffer system or degradation of the solvent over time. | Ensure the pH of your solution is neutral or slightly basic. Use fresh, high-purity solvents. |
| Degradation of the PEG Chain | Appearance of multiple, smaller molecular weight species in mass spectrometry; broadening of peaks in chromatography. | Presence of dissolved oxygen, especially when heated or exposed to light. Reaction is being conducted at an excessively high temperature. | Use degassed solvents and purge the reaction vessel with an inert gas. Lower the reaction temperature if the protocol allows. |
| Inconsistent Experimental Results | Variability in conjugation efficiency or biological activity. | The this compound may have degraded due to improper storage or handling. | Always follow the recommended storage and handling procedures. Use fresh solutions for critical experiments. |
Quantitative Data Summary
The stability of the Boc group is highly dependent on the pH of the solution. The following table provides a representative overview of the stability of a Boc-protected amine on a PEG linker under various conditions.
| Condition | Stability of Boc Group | Notes |
| pH < 4 | Very Low | Rapid cleavage of the Boc group is expected. |
| pH 4-6 | Low to Moderate | Gradual cleavage of the Boc group can occur over time. |
| pH 7 | High | Generally stable at neutral pH. |
| pH > 8 | High | The Boc group is stable under basic conditions. |
| Temperature > 40°C | Low | Increased risk of thermal degradation of the PEG chain. |
| Presence of Strong Acids (e.g., TFA) | Very Low | Rapid cleavage of the Boc group. |
This table is a qualitative representation based on established principles of Boc group lability. Actual degradation rates will vary depending on the specific conditions and the complete molecular structure.
Experimental Protocols
Protocol for Assessing Stability in Different pH Buffers
This protocol outlines a general method for evaluating the stability of this compound in solutions of varying pH over time.
Materials:
-
This compound
-
Phosphate buffer (pH 7.4)
-
Acetate buffer (pH 5.0)
-
Hydrochloric acid solution (to create a pH 2 buffer)
-
High-purity water
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare Test Solutions: Dilute the stock solution into the different pH buffers to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Analysis: Immediately analyze the aliquots by HPLC or LC-MS to determine the percentage of intact this compound remaining.
-
Data Interpretation: Plot the percentage of intact compound against time for each pH condition to determine the degradation kinetics.
Visualizing Stability Factors
The following diagram illustrates the key factors that can lead to the degradation of this compound.
troubleshooting low efficiency of PROTAC-mediated degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during PROTAC-mediated degradation experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows little to no degradation of my target protein. What are the most common initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue often lies in one of several key areas. A systematic approach to troubleshooting is crucial.[1][2] Here are the initial steps to take:
-
Confirm Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in the experimental medium can compromise its activity.
-
Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of both the target protein and the specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) that your PROTAC is designed to recruit.[1][3] Low expression of either is a common reason for failure.[1]
-
Assess Binary Engagement: Ensure your PROTAC can independently bind to both the target protein and the E3 ligase.[1]
-
Evaluate for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex (Target-PROTAC-E3 Ligase), which paradoxically reduces degradation efficiency.[4][5] It is recommended to test a broad range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration range and rule out the hook effect.[4]
Q2: How can I determine if my PROTAC is entering the cells and engaging its intended targets?
A2: Poor cell permeability is a significant hurdle for PROTACs due to their larger molecular size and physicochemical properties.[6][7][8][9][10] Several assays can be employed to confirm cellular uptake and target engagement:
-
Cell Permeability Assays: Techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay can provide an initial assessment of a PROTAC's ability to cross the cell membrane.[10][11][12]
-
Cellular Target Engagement Assays: The NanoBRET™ Target Engagement assay is a powerful tool to quantify PROTAC binding to its target E3 ligase within living cells.[13][14] By comparing results in intact versus permeabilized cells, an "availability index" can be calculated to rank PROTACs based on their intracellular availability.[13]
Q3: My dose-response curve for degradation is bell-shaped. What does this mean and how should I proceed?
A3: A bell-shaped or "hooked" dose-response curve is a classic sign of the "hook effect".[4][15] This occurs at high PROTAC concentrations where the formation of non-productive binary complexes outcompetes the formation of the productive ternary complex required for degradation.[4][5]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Perform a dose-response experiment with a wider and more granular range of concentrations, especially at the higher end, to clearly define the bell shape.[4]
-
Determine Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.[4]
-
Assess Ternary Complex Formation: Utilize biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to characterize the stability and cooperativity of the ternary complex.[5][16] Low cooperativity can contribute to a more pronounced hook effect.[5]
-
Q4: I don't observe target ubiquitination after treating cells with my PROTAC. What could be the problem?
A4: The absence of target ubiquitination is a critical failure point in the PROTAC mechanism. Several factors could be responsible:
-
Inefficient Ternary Complex Formation: The target protein and the E3 ligase may not be brought into close enough proximity for ubiquitin transfer. This could be due to a poorly designed linker in terms of length or attachment points.[6]
-
Inactive Ubiquitin-Proteasome System (UPS): Ensure that the cellular machinery for ubiquitination is functional.
-
Lack of Accessible Lysines: The target protein may not have accessible lysine (B10760008) residues on its surface for ubiquitination to occur.
To troubleshoot this, you can perform an in-cell or in vitro ubiquitination assay.[17][18][19]
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting low PROTAC efficiency.
Caption: A step-by-step workflow for diagnosing issues with PROTAC efficacy.
Quantitative Data Summary
The efficacy of a PROTAC is commonly characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[20] The following table provides a template for summarizing experimental degradation data.
| PROTAC Identifier | Target Protein | E3 Ligase Recruited | Cell Line | Incubation Time (h) | DC50 (nM) | Dmax (%) |
| Example-PROTAC-1 | BRD4 | CRBN | HeLa | 24 | 25 | >90 |
| Example-PROTAC-2 | BRD4 | VHL | 293T | 24 | 10 | >95 |
| Your PROTAC Here |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the quantification of target protein levels following PROTAC treatment.[20][21]
Materials:
-
Cancer cell line expressing the target protein and E3 ligase
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (e.g., ≤ 0.1%). Replace the old medium with the PROTAC-containing medium. Include a vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Probe for the loading control.
-
-
Detection and Analysis: Visualize the bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[20]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the Target-PROTAC-E3 Ligase ternary complex in cells.[2]
Materials:
-
Cells treated with PROTAC and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing IP lysis buffer with protease inhibitors
-
Antibody against the target protein or E3 ligase
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC. Co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow the accumulation of the ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase or the target protein overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Wash the beads several times with IP lysis buffer.
-
Elution: Elute the bound proteins by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the target protein and the E3 ligase to confirm their co-precipitation.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to detect the ubiquitination of the target protein.[2]
Materials:
-
Same as Co-IP protocol
-
Primary antibody against ubiquitin
Procedure:
-
Cell Treatment and Lysis: Follow steps 1 and 2 of the Co-IP protocol, ensuring treatment with a proteasome inhibitor.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.
-
Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear or distinct bands above the target protein's molecular weight indicates poly-ubiquitination.
Signaling Pathway and Mechanism
The following diagram illustrates the mechanism of action for a PROTAC.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Permeability Assay - Profacgen [profacgen.com]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 14. Ternary Complex Formation [promega.sg]
- 15. researchgate.net [researchgate.net]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. lifesensors.com [lifesensors.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Hydroxy-PEG9-Boc Reaction Progress
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for monitoring the progress of the tert-butyloxycarbonyl (Boc) protection of Hydroxy-PEG9-OH.
Frequently Asked Questions (FAQs)
Q1: What is the Hydroxy-PEG9-Boc reaction and why is monitoring important?
The this compound reaction involves the protection of a terminal hydroxyl group on a polyethylene (B3416737) glycol (PEG) chain with a Boc group, typically using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is a crucial step in multi-step syntheses, preventing the hydroxyl group from participating in subsequent reactions. Monitoring the reaction is essential to determine the point of completion, avoid the formation of side products, and ensure a high yield of the desired product before proceeding to the next synthetic step or purification.
Q2: Which analytical techniques are recommended for monitoring this reaction?
Several analytical techniques can be used to monitor the reaction's progress by observing the consumption of the starting material (Hydroxy-PEG9-OH) and the formation of the product (this compound). The most common and effective methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Troubleshooting Guide
Q3: My reaction appears incomplete. What are the common causes and solutions?
An incomplete reaction is a frequent issue. Several factors could be responsible:
-
Insufficient Reagents: Ensure that the Boc anhydride (B1165640) ((Boc)₂O) and any catalyst or base (like DMAP) are added in the correct stoichiometry. For sterically hindered reactions, a larger excess of the reagent may be necessary.[2]
-
Reaction Time and Temperature: Boc protection reactions can be slow, sometimes requiring several hours to reach completion.[2] If the reaction is proceeding sluggishly at room temperature, gentle heating (e.g., to 40-60 °C) can increase the rate.[2]
-
Solvent and Reagent Quality: Use anhydrous solvents, as moisture can hydrolyze the (Boc)₂O reagent. Ensure the reagents have not degraded during storage.
Q4: My PEG compound is streaking on the TLC plate. How can I improve the separation?
Streaking is a common issue when working with PEG compounds on silica (B1680970) gel due to their high polarity and ability to form multiple hydrogen bonds with the stationary phase.[3][4]
-
Adjust Solvent System: Incorporate a more polar solvent like methanol (B129727) or a mixture of ethanol/isopropanol to improve elution.[3] For example, a gradient of 1-10% methanol in dichloromethane (B109758) (DCM) or 1:1 ethanol/IPA in chloroform (B151607) can provide better separation.[3]
-
Neutralize Silica: Silica gel is slightly acidic. Adding a small amount of a basic modifier like triethylamine (B128534) (1-2%) to the eluent can neutralize the silica and reduce streaking for amine-containing compounds.[5]
-
Alternative Stains: Since PEG compounds often lack a UV chromophore, visualization can be difficult.[6] Using a potassium permanganate (B83412) or a modified Dragendorff stain is highly effective for detecting PEG compounds.[3]
Data Presentation: Comparison of Analytical Techniques
The choice of analytical method depends on the required level of detail, available equipment, and the stage of the research.
| Technique | Principle | Advantages | Disadvantages |
| TLC | Separation by polarity on a stationary phase. | Fast, simple, and inexpensive for qualitative monitoring.[1] | Prone to streaking with PEG compounds; not quantitative.[3][4] |
| RP-HPLC | Separation by hydrophobicity. | High resolution for separating oligomers and impurities; quantitative.[7] | Requires a non-UV detector (like ELSD, CAD, or RI) as PEGs lack a strong chromophore.[6][8][] |
| ¹H NMR | Measures the magnetic environment of protons. | Provides unambiguous structural confirmation and allows for monitoring of reaction completion by observing specific proton signals.[10] | Requires a relatively pure sample for clear spectra; less sensitive than other methods.[10] |
| LC-MS | Combines HPLC separation with mass detection. | Provides molecular weight confirmation of the product and helps identify byproducts with high specificity.[7] | More complex instrumentation and setup compared to TLC or HPLC-UV. |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Spotting: At various time points (e.g., 0h, 1h, 2h, 4h), take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., DCM), and spot it on the TLC plate alongside the starting material.
-
Elution: Develop the plate in a chamber with an appropriate solvent system. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 v/v). Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization:
-
First, check the plate under a UV lamp (254 nm). The Boc-protected product may show a faint spot if impurities are UV-active.
-
Stain the plate for visualization. A potassium permanganate stain is excellent for hydroxyl groups (the starting material spot will turn yellow on a purple background), while a modified Dragendorff stain is effective for the ether oxygens in the PEG chain.[3]
-
-
Analysis: The reaction is complete when the spot corresponding to the starting material (Hydroxy-PEG9-OH) has disappeared and a new, typically less polar (higher Rf) spot corresponding to the product has appeared.
| Stain | Target Functional Group | Procedure |
| Potassium Permanganate | Alcohols, Alkenes (oxidizable groups) | Dip the plate in a solution of KMnO₄, K₂CO₃, and NaOH in water. Gently heat to develop. |
| Modified Dragendorff | PEG chains (ether oxygens) | Dip or spray the plate with the reagent. PEG-containing compounds appear as orange or reddish-brown spots.[3] |
| Iodine Chamber | General organic compounds | Place the dried TLC plate in a sealed chamber containing a few crystals of solid iodine.[11] |
Protocol 2: Monitoring by Reversed-Phase HPLC (RP-HPLC)
This method is ideal for quantitative analysis. Since the Boc group provides only weak UV absorbance, a detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[6][8]
-
Sample Preparation: At each time point, quench a small aliquot of the reaction mixture and dilute it to a concentration of approximately 1 mg/mL in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System and Conditions:
-
Example Gradient:
Time (min) % Mobile Phase B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak, which will have a longer retention time due to the increased hydrophobicity from the Boc group. Calculate the area percentage to determine the reaction conversion.
Protocol 3: Confirmation by ¹H NMR Spectroscopy
NMR is the most definitive method for structural confirmation of the final product.[10]
-
Sample Preparation: Work up a larger aliquot of the completed reaction mixture to remove excess reagents. Dissolve the crude product in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Analysis:
-
Disappearance of Starting Material Signal: The signal corresponding to the protons adjacent to the hydroxyl group in the starting material will shift upon reaction.
-
Appearance of Product Signal: The most telling indicator of a successful reaction is the appearance of a large singlet at approximately 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[10]
-
By comparing the integration of the characteristic Boc peak with a known proton signal on the PEG backbone, you can assess the purity and confirm the structure.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
dealing with steric hindrance in PEGylation reactions
Welcome to the technical support center for PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions, with a specific focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEGylation and why is it a problem?
A: Steric hindrance in PEGylation refers to the spatial obstruction that prevents the polyethylene (B3416737) glycol (PEG) polymer from attaching to a target functional group (like an amine or thiol) on a protein or molecule. This obstruction is often caused by the bulky nature of the PEG chain itself or the complex three-dimensional structure of the protein, which can shield reactive sites.[1][2] The consequence of steric hindrance is a significant reduction in PEGylation efficiency, leading to low yields of the desired conjugate, incomplete reactions, and a heterogeneous mixture of products.[1][3][4] This can interfere with the therapeutic efficacy of the molecule by either preventing conjugation altogether or by blocking the protein's active site if PEGylation does occur.[2][5]
Q2: How does the size (molecular weight) of the PEG reagent affect steric hindrance and reaction efficiency?
A: The molecular weight of the PEG chain is a critical factor. Longer, higher molecular weight PEG chains have a larger hydrodynamic radius and are more likely to cause steric hindrance, which can block access to reactive sites on the protein.[6][7] Conversely, while shorter PEG chains may reduce steric hindrance, they might not provide the desired therapeutic benefits, such as a long circulation half-life.[6] The optimal PEG size is a balance between minimizing steric effects and achieving the desired pharmacokinetic profile.[7] Studies have shown that increasing PEG molecular weight can lead to decreased biological activity due to steric shielding of the protein's active or binding sites.[6][8][9]
Q3: Can adjusting reaction conditions like pH help overcome steric hindrance?
A: Yes, optimizing reaction conditions is a key strategy. The pH of the reaction buffer is particularly critical for amine-specific PEGylation (targeting lysine (B10760008) residues or the N-terminus). The reactivity of amino groups depends on them being in an unprotonated state.[10] The α-amino group at the N-terminus generally has a lower pKa (7.6-8.0) than the ε-amino groups of lysine residues (9.3-10.5).[4] By performing the reaction at a lower pH (e.g., pH 7 or below), it's possible to selectively target the more reactive N-terminus, as the lysine groups will be predominantly protonated and less available for reaction, thus navigating around potential hindrance at certain lysine sites.[4][10]
Q4: What are PEG reagents with long linkers, and how do they help?
A: PEG reagents with extended spacer arms (linkers) are designed to create more distance between the bulky PEG polymer and the reactive group on the protein. This increased distance can effectively reduce steric hindrance, allowing the conjugation chemistry to proceed even if the target site is partially shielded.[11] The flexibility of the PEG chain in these linkers provides less spatial interference compared to more rigid alkyl spacers, which can lead to faster reaction kinetics.[11] This strategy is particularly useful when the target functional group is located within a recessed or sterically crowded region of the molecule.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your PEGylation experiments.
Issue 1: Low or No PEGylation Yield
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Switch to a smaller PEG reagent: If possible, try a lower molecular weight PEG to reduce its spatial bulk.[6] 2. Use a PEG with a longer linker arm: This increases the distance between the PEG chain and the target site, reducing interference.[11] 3. Optimize pH: For amine PEGylation, lower the pH to 7.0-7.5 to selectively target the more accessible N-terminus.[4][10] |
| Suboptimal Reaction Conditions | 1. Verify pH: Ensure the reaction buffer pH is optimal for your specific PEG chemistry (e.g., pH 7-9 for NHS esters, pH 7-8 for maleimides).[10][12][13] 2. Adjust Molar Ratio: Increase the molar excess of the PEG reagent to the protein. Start with a 5:1 to 10:1 ratio and optimize.[11] 3. Increase Reaction Time/Temp: If the protein is stable, consider increasing the incubation time or temperature modestly (e.g., from 4°C to room temperature).[14] |
| Inactive Reagents | 1. Use Fresh Reagents: Activated PEGs (like NHS esters) are moisture-sensitive. Use freshly opened reagents or those stored properly in a desiccator.[14] 2. Check PEG Activity: If possible, perform a quality control check to determine the reactivity of your PEG reagent before starting the main experiment.[10] |
Issue 2: Formation of Aggregates or Precipitate
| Potential Cause | Troubleshooting Steps |
| Protein Instability | 1. Modify Buffer Conditions: The reaction conditions (pH, salt concentration) may be destabilizing your protein. Screen different buffer compositions. 2. Lower Protein Concentration: High protein concentrations can favor aggregation. Try performing the reaction at a lower concentration.[10] |
| Intermolecular Cross-linking | 1. Reduce PEG:Protein Ratio: An excessive amount of PEG reagent, especially bifunctional PEGs, can lead to cross-linking between protein molecules. 2. Use Monofunctional PEG: Ensure you are using a monofunctional PEG (e.g., mPEG) to prevent cross-linking.[13] 3. For Thiol PEGylation: Exclude oxygen from the reaction by working in an inert atmosphere (e.g., nitrogen or argon) to prevent disulfide bond formation.[10] |
Issue 3: Heterogeneous Product Mixture (Multiple PEGylated Species)
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive Sites | 1. Site-Directed Mutagenesis: If feasible, engineer the protein to have a single, highly accessible reactive site (e.g., a unique cysteine residue). 2. pH Control for N-terminal PEGylation: As described above, use a lower pH to favor N-terminal modification over lysine modification.[4][10] 3. Two-Step PEGylation: Employ a two-step reaction where a smaller linker is first attached to the protein, followed by the attachment of the larger PEG molecule to the linker.[15][16] This can improve selectivity. |
| Incomplete Reaction | 1. Optimize Reaction Time: The reaction may not have gone to completion. Analyze samples at different time points to determine the optimal reaction duration. 2. Purification: Use chromatography techniques like Ion Exchange (IEX) or Size Exclusion (SEC) to separate the desired mono-PEGylated product from unreacted protein and multi-PEGylated species.[17][18] |
Data & Experimental Protocols
Data Summary: Impact of PEG Linker Length on Targeting
The choice of PEG linker length can significantly influence the interaction of a PEGylated nanocarrier with its target. The following table summarizes findings on how different PEG molecular weights affect cell targeting and uptake.
| PEG Linker MW | Observation | Implication for Steric Hindrance | Reference |
| 0.65 kDa | Showed the best targeting in DC2.4 cell lines but had a less pronounced "stealth" effect (higher undesired uptake). | Shorter linkers may cause less steric shielding of the targeting ligand, improving binding but potentially increasing non-specific interactions. | [8] |
| 2-3 kDa | Resulted in stronger interactions with Dendritic Cells (DCs) compared to longer constructs. | A moderate linker length can provide a good balance, offering sufficient flexibility to overcome hindrance without excessively shielding the targeting moiety. | [8] |
| 5 kDa | Demonstrated higher particle uptake and antigen presentation in some hydrogel systems compared to 2 kDa and 10 kDa. | The optimal length is system-dependent; a 5 kDa linker might position the targeting ligand optimally for receptor engagement in certain contexts. | [8] |
| 6-20 kDa | Resulted in weaker interactions with DCs compared to shorter constructs. | Very long linkers can excessively shield the targeting ligand through steric hindrance, impairing its ability to bind to cell receptors. | [8] |
Protocol: Two-Step Covalent Protein Conjugation to a PEG-Coated Surface
This protocol describes a general method for conjugating a protein to a PEG-coated surface (e.g., a nanoparticle), which is useful for overcoming the difficulty of directly attaching proteins to the hydroxyl groups of PEG.[15][16] This approach can be adapted for protein-protein PEGylation to improve selectivity.
Objective: To activate terminal PEG groups for subsequent covalent protein attachment, minimizing direct hindrance from the PEG chain during the initial activation step.
Step 1: Carboxylation of Terminal PEG Hydroxyl Groups
-
Prepare the PEG-coated material (e.g., nanoparticles) in a suitable buffer.
-
Add monochloroacetic acid (MCAA) to the solution. The reaction is typically performed at a pH between 6 and 8.[15][16]
-
Allow the reaction to proceed for approximately 70 minutes at room temperature with stirring. This reaction converts the terminal PEG-OH groups to PEG-COOH.
-
Remove unreacted MCAA and byproducts. Dialysis is an effective method for this purification step.[15]
Step 2: Amine Coupling of Protein to Activated PEG
-
To the purified NC-PEG-COOH from Step 1, add 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC). This activates the carboxyl groups to form a reactive O-acylisourea intermediate.
-
Immediately add the protein to be conjugated. The primary amine groups (e.g., lysine residues) on the protein will react with the EDC-activated intermediate to form a stable amide bond.
-
Maintain the pH between 6 and 8 during the reaction.[15][16]
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the final NC-PEG-Protein conjugate to remove unreacted protein and EDC byproducts, for example, by dialysis or size-exclusion chromatography.
Protocol: Quantification of Free Amino Groups (TNBS Assay)
This protocol is used to determine the efficiency of an amine-targeted PEGylation reaction by quantifying the number of primary amino groups remaining after the reaction.
Objective: To measure the percentage of PEGylated amino groups.
-
Prepare a 0.5 mg/mL solution of your PEGylated protein sample in 0.1 M sodium bicarbonate buffer (pH 8.5). Prepare a control sample with the unmodified protein at the same concentration.[14]
-
To 500 µL of the protein solution, add 250 µL of a 0.01% (w/v) aqueous solution of 2,4,6-Trinitrobenzenesulfonic acid (TNBS).[14]
-
Incubate the mixture for 2 hours at 37°C with shaking (e.g., 500 rpm).[14]
-
If working with nanoparticles or larger conjugates, centrifuge the sample to pellet the particles (e.g., 35,000 x g for 30 min).[14]
-
Measure the absorbance of the supernatant at 345 nm using a spectrophotometer. This measures the amount of unreacted TNBS.[14]
-
Calculate the amount of free amino groups by comparing the absorbance of the PEGylated sample to the unmodified control. The efficiency of PEGylation is the percentage reduction in free amino groups.[14]
Visual Guides
Caption: Decision workflow for troubleshooting low PEGylation yield due to steric hindrance.
References
- 1. espace.inrs.ca [espace.inrs.ca]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. interchim.fr [interchim.fr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simple two-step covalent protein conjugation to PEG-coated nanocrystals | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creativepegworks.com [creativepegworks.com]
Technical Support Center: Optimizing pH for Hydroxy-PEG9-Boc Reactions
Welcome to the technical support center for Hydroxy-PEG9-Boc reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this heterobifunctional PEG linker. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered, with a focus on optimizing pH for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what are their typical reactions?
This compound is a heterobifunctional linker with a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc) protected amine (-NH-Boc) at the other. The key reactive steps involve:
-
Deprotection of the Boc group: The Boc group is stable under a wide range of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA) to reveal a primary amine (-NH2)[1][2].
-
Reaction of the primary amine: The newly exposed amine can be covalently attached to molecules with complementary functional groups, such as carboxylic acids or activated esters[1].
-
Reaction of the hydroxyl group: The hydroxyl group can undergo esterification reactions with acids[1].
Q2: Why is pH control so critical when working with this compound?
The pH of the reaction environment is a critical parameter that dictates the success and efficiency of your conjugation strategy. Different steps in a multi-step reaction sequence involving this compound have different optimal pH ranges. For instance, the deprotection of the Boc group is carried out in a highly acidic environment, while the subsequent coupling of the resulting amine to a carboxylic acid is most efficient under neutral to slightly basic conditions[3]. Suboptimal pH can lead to low yields, side reactions, and incomplete conversions.
Q3: What is the optimal pH for coupling the deprotected amine of this compound to a carboxylic acid?
The conjugation of a deprotected PEG-amine to a carboxylic acid is typically a two-step process, each with its own optimal pH range[3]:
-
Activation Step (Carboxyl Activation): The activation of the carboxylic acid using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 [3]. A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid)[3].
-
Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated carboxylic acid with the primary amine of the deprotected PEG is most efficient at a pH of 7.0 to 8.5 [3]. This is because the primary amine needs to be in its unprotonated, nucleophilic form to react with the NHS ester. Common buffers for this step include phosphate-buffered saline (PBS) at pH 7.2-7.4[3].
Troubleshooting Guides
Problem 1: Incomplete or No Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane[2]. |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Short reaction times or low temperatures might not be sufficient. Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR. While many deprotections occur at room temperature, some substrates may require longer times[2]. |
| Solvent Issues | The choice of solvent is crucial. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection. Ensure your PEGylated compound is fully soluble in the chosen solvent system[2]. |
| Steric Hindrance | The bulky nature of the PEG chain can sometimes hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate[2]. In such cases, longer reaction times or slightly elevated temperatures may be necessary. |
Problem 2: Low Yield in Amine Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH for Coupling | If the pH is below 7.0, the primary amine is likely to be protonated (-NH3+), rendering it non-nucleophilic and unreactive towards the NHS ester. If the pH is above 8.5, the hydrolysis of the NHS ester intermediate increases significantly, reducing the amount of activated PEG available to react with the amine[3]. Verify the pH of your coupling buffer and ensure it is within the optimal 7.0-8.5 range[3]. |
| Hydrolysis of NHS Ester | The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6[3]. Use freshly prepared activated PEG and minimize the time between the activation and coupling steps[3]. |
| Buffer Contains Primary Amines | Buffers such as Tris contain primary amines that will compete with your deprotected PEG-amine for reaction with the NHS-activated molecule. Use buffers free of primary amines, such as Phosphate, Bicarbonate, Borate, or HEPES[4]. |
Data Presentation
Table 1: Recommended pH Conditions for this compound Reactions
| Reaction Step | Reagents | Optimal pH Range | Common Buffers |
| Boc Deprotection | TFA in DCM or HCl in dioxane | < 2 (Strongly Acidic) | Not Applicable (Anhydrous) |
| Carboxylic Acid Activation | EDC, NHS/Sulfo-NHS | 4.5 - 6.0 | 0.1 M MES |
| Amine Coupling | Deprotected PEG-Amine | 7.0 - 8.5 | PBS (pH 7.2-7.4), Borate, Bicarbonate, HEPES |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Acidic Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30 min - 2 hours | A common and effective method. Higher concentrations lead to faster deprotection[4]. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1 - 4 hours | A strong acid system that can be used as an alternative to TFA[2]. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve the Boc-protected this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 25% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction's completion by LC-MS or TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected Hydroxy-PEG9-NH2.
Protocol 2: Coupling of Deprotected Hydroxy-PEG9-NH2 to a Carboxylic Acid
Activation Step:
-
Dissolve the carboxylic acid-containing molecule in an amine-free buffer with a pH of 4.5-6.0 (e.g., 0.1 M MES).
-
Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
Coupling Step:
-
Immediately add the freshly activated carboxylic acid solution to the deprotected Hydroxy-PEG9-NH2, which should be in a coupling buffer with a pH of 7.2-8.0 (e.g., PBS)[3].
-
Alternatively, perform a buffer exchange on the activated carboxylic acid solution into the coupling buffer using a desalting column before adding it to the PEG-amine.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching buffer (e.g., 20-50 mM Tris or hydroxylamine) to consume any unreacted NHS-activated molecules[3].
-
Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX)[3].
Visualizations
Caption: Experimental workflow for the two-stage conjugation of this compound.
Caption: Troubleshooting logic for low yield in amine coupling reactions.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Hydroxy-PEG9-Boc Characterization
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of building blocks and intermediates is critical for the successful development of complex therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Hydroxy-PEG9-Boc, a heterobifunctional linker, is a key reagent in this field, and its purity and structural integrity are paramount. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Techniques
A multi-faceted analytical approach is required to fully characterize this compound, confirming its identity, purity, and structural integrity. The following table summarizes the capabilities of the most common analytical techniques.
| Analytical Technique | Information Provided | Resolution | Sensitivity | Sample Throughput | Advantages for this compound Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of impurities, retention time. | High | Moderate (ng range) | High | Robust, quantitative, and easily automated for purity assessment.[1] | May not resolve structurally similar impurities without mass spectrometry detection. PEGs lack a strong chromophore for UV detection, but the Boc group provides some absorbance.[] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, impurity identification. | High (mass accuracy < 5 ppm) | High (pg to ng range) | High | Provides definitive identity confirmation and characterization of impurities.[1] | Ionization suppression can affect quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure, connectivity, relative quantification of components. | Atomic level | Low (mg range) | Low | Unambiguous structure elucidation and purity determination without a reference standard.[1] | Complex spectra for larger molecules, lower sensitivity compared to MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of key functional groups. | Functional group level | Moderate (µg to mg) | High | Fast, non-destructive, and provides a molecular fingerprint.[1] | Provides limited structural detail and is not easily quantifiable.[1] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible characterization data. Below are standard methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities. Reversed-phase HPLC (RP-HPLC) is the most common method.
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for its ability to separate compounds based on hydrophobicity.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a suitable starting point. The gradient should be optimized based on the retention time of the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at 214 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify impurities.
Methodology:
-
System: An HPLC or UPLC system coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization source for this type of molecule.[1]
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[1]
-
Mode: Positive ion mode is generally used for amine-containing compounds.[1]
-
Chromatography: The same HPLC conditions as described above can be used.
-
Data Analysis: The resulting mass spectrum is analyzed to find the [M+H]⁺, [M+Na]⁺, or other adduct ions. The experimentally measured mass is then compared to the theoretical mass of this compound (C25H51NO12, Molecular Weight: 557.67 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural elucidation of this compound.
Methodology:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. Key signals include the characteristic peaks for the PEG chain (-O-CH₂-CH₂-), the Boc group (-C(CH₃)₃), the terminal hydroxyl group (-CH₂-OH), and the methylene (B1212753) group adjacent to the Boc-protected amine.[1][3]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (Boc) | ~1.44 | s | 9H |
| -NH - (Boc) | ~5.0 (broad) | s | 1H |
| -O-CH ₂-CH ₂-O- (PEG backbone) | ~3.64 | m | 32H |
| -CH ₂-NH-Boc | ~3.30 | q | 2H |
| -CH ₂-OH | ~3.70 | t | 2H |
| -OH | Variable (broad) | s | 1H |
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
System: An FTIR spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) is a common and convenient sampling method.[1]
-
Data Analysis: The infrared spectrum is analyzed for characteristic absorption bands. For this compound, key peaks would include:
-
O-H stretch (from the terminal hydroxyl group): broad peak around 3400 cm⁻¹
-
N-H stretch (from the Boc-protected amine): around 3350 cm⁻¹
-
C-H stretch (from alkyl groups): around 2870 cm⁻¹
-
C=O stretch (from the Boc group): around 1690 cm⁻¹[1]
-
N-H bend (from the Boc-protected amine): around 1510 cm⁻¹[1]
-
C-O-C stretch (from the PEG backbone): strong peak around 1100 cm⁻¹[1]
-
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive characterization of this compound. The following diagram illustrates a typical analytical workflow.
Caption: A typical analytical workflow for the characterization of this compound.
Logical Relationships in Method Selection
The choice of analytical methods is often hierarchical, with initial screening techniques followed by more detailed characterization methods.
Caption: Logical flow for selecting analytical methods for this compound.
References
A Comparative Guide to Validating the Purity of Synthesized Hydroxy-PEG9-Boc
For researchers, scientists, and drug development professionals, the purity of building blocks like Hydroxy-PEG9-Boc is critical for the successful synthesis of complex molecules and the reliability of experimental outcomes. This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized this compound, complete with experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy.
The validation of this compound purity is essential to identify and quantify potential impurities that can arise during synthesis. Common impurities include PEG oligomers of varying lengths (PEG8, PEG10, etc.), diol impurities (HO-PEG9-OH), and byproducts from the introduction or cleavage of the tert-butyloxycarbonyl (Boc) protecting group. A multi-pronged analytical approach, leveraging orthogonal techniques, is recommended for a comprehensive purity assessment.[1]
Comparison of Analytical Techniques
The primary methods for analyzing the purity of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of resolution, sensitivity, and the nature of the information it provides.
| Technique | Principle | Key Advantages for this compound Analysis | Disadvantages | Typical Purity Specification & Detection Limits |
| RP-HPLC with ELSD/CAD | Separation based on hydrophobicity. | - High resolution for separating PEG oligomers of different lengths.- Effective for quantifying non-UV active compounds.[2][3] | - Requires non-UV detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) as the analyte lacks a strong chromophore.[2][4] | - Purity: >95% - Limit of Detection (LOD) for PEGylation reagents can be <10 ng on column with charged aerosol detection.[2] |
| LC-MS | Combines HPLC separation with mass detection. | - Provides molecular weight confirmation of the main product and impurities.[5]- Highly sensitive for identifying trace-level impurities. | - Quantification can be more complex than with other detectors.- Sensitivity for aliphatic alcohols can be limited without derivatization.[6] | - Purity: >98% - LOD for PEG can be as low as 4 pg with specialized nano-LC-MS setups.[7] |
| Quantitative NMR (qNMR) | Measures the ratio of analyte signals to a certified internal standard. | - Provides structural confirmation and absolute quantification without a specific reference standard for the analyte.[1]- Can identify and quantify impurities with distinct NMR signals.[8][9] | - Lower sensitivity for trace impurities compared to chromatographic methods.[6]- Signal overlap can complicate quantification of structurally similar impurities.[10] | - Purity: ≥95% - LOD for PEG in biological fluids is around 10 µg/mL.[11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible purity data.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate and quantify this compound from its oligomers and other impurities.
Instrumentation and Materials:
-
HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
This compound sample.
-
High-purity water and acetonitrile.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of 1-5 mg/mL.[4] Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a suitable starting point and should be optimized.
-
-
Detector Settings (CAD):
-
Evaporation Temperature: 35°C.[4]
-
Follow the manufacturer's recommendations for other settings.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify impurities based on their mass-to-charge ratio.
Instrumentation and Materials:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound sample.
-
High-purity water and acetonitrile.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 0.1 mg/mL) in a mixture of Mobile Phase A and B.
-
Chromatographic Conditions: Use similar gradient conditions as the RP-HPLC method, but with a flow rate adjusted for the smaller column diameter (e.g., 0.3 mL/min).
-
Mass Spectrometer Settings (ESI):
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-2000.
-
Optimize other parameters such as capillary voltage, cone voltage, and source temperature according to the instrument manufacturer's guidelines.
-
-
Data Analysis: Extract the mass spectra for the main peak and any impurity peaks. Compare the observed molecular weights with the expected theoretical masses.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound and provide structural confirmation.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).[1]
-
Certified internal standard (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d6).[9]
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into an NMR tube.[1] Dissolve the mixture in a known volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all relevant protons.
-
-
Data Analysis:
-
Integrate the characteristic signals for this compound (e.g., protons of the Boc group at ~1.39 ppm and the methylene (B1212753) protons adjacent to the hydroxyl group at ~3.5 ppm) and the internal standard.
-
Calculate the purity based on the integral ratios, known weights, and molecular weights of the analyte and the internal standard.
-
Visualizing the Validation Workflow
A systematic workflow ensures a thorough and reliable assessment of purity. The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for the purity validation of this compound.
Caption: Logical relationship of analytical methods for purity validation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - Detecting impurities in polyethylene glycol 3350 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. lcms.cz [lcms.cz]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxy-PEG9-Boc and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has underscored the critical role of linker technology. Polyethylene glycol (PEG) linkers have emerged as a cornerstone in the design of these complex biomolecules, offering a means to modulate their physicochemical and pharmacokinetic properties. Among the diverse array of PEG linkers, Hydroxy-PEG9-Boc presents a unique combination of a defined, mid-length hydrophilic spacer with a versatile Boc-protected amine for sequential synthesis.
This guide provides an objective comparison of this compound with other commonly used PEG linkers of varying lengths. We will delve into their impact on key performance metrics, supported by experimental data, and provide detailed experimental protocols for their evaluation.
The Strategic Importance of PEG Linker Selection
PEG linkers are not merely inert spacers; they are functional components that significantly influence the solubility, stability, and in vivo behavior of bioconjugates. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize therapeutic efficacy.[1] Hydrophilic PEG linkers can mitigate the aggregation often caused by hydrophobic drug payloads, potentially allowing for higher drug-to-antibody ratios (DARs) in ADCs without compromising stability.[2] In PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.
The this compound linker offers a balance of properties. The nine repeating ethylene (B1197577) glycol units provide substantial hydrophilicity, while the terminal hydroxyl and Boc-protected amine groups allow for versatile and controlled conjugation strategies. The Boc protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions to reveal a primary amine for subsequent coupling reactions.[3]
Quantitative Comparison of PEG Linker Performance
The selection of a PEG linker necessitates a careful consideration of the trade-offs between various performance parameters. The following tables summarize the impact of PEG linker length on key attributes of bioconjugates, compiled from various studies. While a direct head-to-head comparison of this compound with a full range of other PEG linkers under identical experimental conditions is not extensively available in the literature, the presented data illustrates the established trends that inform rational linker design.
Table 1: Impact of PEG Linker Length on Physicochemical and In Vitro Properties of ADCs
| Parameter | Short PEG Linkers (e.g., PEG2, PEG4) | Mid-Length PEG Linkers (e.g., PEG8, PEG9, PEG12) | Long PEG Linkers (e.g., PEG24 and longer) |
| Hydrophilicity | Moderate increase | Significant increase | High increase |
| Solubility of Conjugate | Improved, especially for hydrophobic payloads | Substantially improved, often preventing aggregation at higher DARs | Maximally improved, suitable for highly hydrophobic payloads |
| In Vitro Cytotoxicity (IC50) | Generally maintains high potency | Often represents a balance between improved properties and retained potency. May show a slight decrease in potency compared to shorter linkers. | Can exhibit a more significant reduction in cytotoxicity.[1] |
| Plasma Stability | Generally stable, but can be influenced by conjugation chemistry | High stability, with the PEG chain providing a protective hydrophilic shield | High stability |
| Aggregation Propensity | Higher risk of aggregation with hydrophobic payloads and high DARs | Reduced aggregation, enabling higher DARs | Lowest aggregation propensity |
Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetic (PK) Parameters of ADCs
| PK Parameter | Short PEG Linkers (e.g., PEG2, PEG4) | Mid-Length PEG Linkers (e.g., PEG8, PEG9, PEG12) | Long PEG Linkers (e.g., PEG24 and longer) |
| Clearance | Faster clearance[4] | Slower clearance, often reaching a plateau of PK improvement around PEG8-PEG12[1] | Slowest clearance |
| Half-life (t½) | Shorter half-life | Longer half-life | Significantly prolonged half-life |
| Area Under the Curve (AUC) | Lower exposure | Increased exposure | Highest exposure |
| In Vivo Efficacy | Can be limited by rapid clearance | Often shows a significant improvement in in vivo efficacy | Can lead to the highest in vivo efficacy, but may be offset by reduced in vitro potency |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of different PEG linkers. Below are methodologies for key experiments cited in the comparison of bioconjugates.
Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate
Objective: To synthesize and characterize an ADC using a this compound linker (as part of a larger drug-linker construct) and determine its drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Drug-linker construct (e.g., Maleimide-PEG9-Payload, synthesized from this compound)
-
Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4, with 5 mM EDTA)
-
Quenching agent (e.g., N-acetylcysteine)
-
Hydrophobic Interaction Chromatography (HIC) HPLC system with a suitable column (e.g., TSKgel Butyl-NPR)[5]
-
Mobile Phase A for HIC: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0[5]
-
Mobile Phase B for HIC: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol[5]
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating with a 5-10 fold molar excess of TCEP at 37°C for 1-2 hours.
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker construct (dissolved in a co-solvent like DMSO) to the reduced antibody solution at a molar excess determined by the desired DAR. Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quenching: Stop the conjugation reaction by adding an excess of a quenching agent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using Size Exclusion Chromatography (SEC).
-
DAR Determination by HIC-HPLC:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.[5]
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / Σ(% Peak Area of all species)[6]
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic potential of ADCs constructed with different PEG linkers.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADCs with different PEG linkers
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well microplates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium. Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Plot the cell viability (as a percentage of the untreated control) against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth) from the resulting dose-response curve using a suitable software.
-
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC sample
-
Plasma from relevant species (e.g., human, mouse)
-
Incubator at 37°C
-
ELISA plates and reagents for total antibody quantification
-
LC-MS/MS system for free payload quantification
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[7]
-
Quantification of Total Antibody: Measure the concentration of total antibody at each time point using a validated ELISA method.
-
Quantification of Free Payload: Precipitate the plasma proteins and analyze the supernatant to quantify the amount of released payload using a validated LC-MS/MS method.[7][8]
-
Data Analysis: Plot the concentration of total antibody and free payload over time to determine the stability of the ADC and the rate of drug deconjugation.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate key processes in which PEG linkers play a crucial role.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Boc-PEG9-alcohol, 2112731-44-7 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
The Hydrophilic Touch vs. The Lipophilic Push: A Comparative Guide to Hydroxy-PEG9-Boc and Alkyl Linkers in PROTACs
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker—the bridge between the target protein and the E3 ligase—plays a pivotal role in determining the molecule's success. This guide provides an objective, data-driven comparison of two commonly employed linker classes: hydrophilic polyethylene (B3416737) glycol (PEG) linkers, specifically exemplified by Hydroxy-PEG9-Boc, and lipophilic alkyl linkers. Understanding the distinct physicochemical properties and their impact on biological performance is crucial for the rational design of potent and effective protein degraders.
The fundamental role of the linker is to connect a warhead that binds to a protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex and subsequent degradation of the target protein.[1][2] The composition and length of this linker profoundly influence a PROTAC's solubility, cell permeability, metabolic stability, and the efficiency of ternary complex formation.[1][3]
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Repeating ethylene (B1197577) glycol units with a terminal Boc-protected hydroxyl group. | Saturated or unsaturated hydrocarbon chains.[2] |
| Primary Physicochemical Property | Hydrophilic.[2] | Lipophilic (Hydrophobic).[2] |
| Impact on Solubility | Generally increases aqueous solubility of the PROTAC molecule.[2][4] | Tends to decrease aqueous solubility.[2] |
| Impact on Cell Permeability | Can present a challenge to passive diffusion across cell membranes, though this can be modulated by linker length and conformation.[5][6] | Generally improves passive cell membrane permeability.[6] |
| Metabolic Stability | Ether linkages can be susceptible to oxidative metabolism.[1] | Generally more metabolically stable, though can be hydroxylated. |
| Conformation | Flexible, with a tendency to adopt folded conformations that can shield polar surface area. | Flexible, with a higher proportion of elongated conformations. |
The PROTAC Signaling Pathway
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is determined by several key parameters, including its ability to degrade the target protein (measured by DC50 and Dmax) and its ability to cross the cell membrane to reach its target (permeability). The following tables summarize data from various studies to illustrate the impact of linker composition.
Table 1: In Vitro Degradation of Target Proteins
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | PEG | PEG5 | 15 | >98 |
| BRD4 | VHL | PEG | PEG3 | 55 | 85 |
| TBK1 | VHL | Alkyl/Ether Mix | 21-atom | 3 | 96 |
| TBK1 | VHL | Alkyl/Ether Mix | <12-atom | Inactive | N/A |
| BTK | CRBN | PEG-based | Varied lengths | 1-40 | >85 |
| CRBN (Homo-PROTAC) | CRBN | Alkyl | 9-atom alkyl chain | Weak Degradation | N/A |
| CRBN (Homo-PROTAC) | CRBN | PEG | 3 PEG units | Strong Degradation | N/A |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[1][7]
Table 2: Cellular Permeability of PROTACs
| Target Protein | E3 Ligase | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) |
| Androgen Receptor | Cereblon | PEG | 1.7 (High Efflux) |
| Androgen Receptor | VHL | Alkyl | 0.35 (Low Efflux) |
| ERK5 | VHL | Flexible Aliphatic | High |
| ERK5 | VHL | Ethylene Glycol-based | Low |
Papp (Apparent Permeability Coefficient) is a measure of passive diffusion. A higher value indicates better permeability. Data compiled from multiple studies.[5][8][9]
Impact of Linker on PROTAC Properties
Solubility
The incorporation of hydrophilic PEG linkers is a well-established strategy to enhance the aqueous solubility of PROTACs.[2][4] This is particularly important as many warheads and E3 ligase ligands are hydrophobic, and the resulting large PROTAC molecule can have poor solubility, hindering its development. In contrast, alkyl linkers, being lipophilic, can decrease the overall solubility of the PROTAC.[2]
Cell Permeability
A critical hurdle for PROTACs is their ability to cross the cell membrane to engage with their intracellular targets. Due to their high molecular weight, this often relies on passive diffusion. Lipophilic alkyl linkers generally enhance cell permeability by reducing the polar surface area of the PROTAC.[6] While PEG linkers are hydrophilic, they can adopt folded conformations in a nonpolar environment, which may shield their polar surface area and facilitate membrane traversal.[5] However, excessive PEGylation can also hinder permeability. The optimal balance between hydrophilicity for solubility and lipophilicity for permeability is a key consideration in linker design.
Ternary Complex Formation
The linker's length and flexibility are critical for the productive formation of the POI-PROTAC-E3 ligase ternary complex.[1] A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long might lead to an unstable and unproductive complex.[1] Both PEG and alkyl linkers offer flexibility, which can be advantageous. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must often be determined empirically.[7]
Experimental Protocols
Western Blotting for Protein Degradation Analysis
This is a standard method to quantify the degradation of the target protein.
1. Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
4. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[10]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[11]
1. Plate Preparation:
-
A 96-well filter plate with a PVDF membrane is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[12]
-
The acceptor plate is filled with buffer.
2. Assay Procedure:
-
The PROTAC compound is added to the donor wells of the filter plate.
-
The filter plate is placed on top of the acceptor plate.
-
The assembly is incubated for a set period (e.g., 5-18 hours).[13][14]
3. Quantification:
-
The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.[11]
Conclusion
The choice between a this compound and an alkyl linker in PROTAC design is not straightforward and involves a trade-off between solubility and permeability.
-
This compound (and PEG linkers in general) are advantageous for improving the solubility of otherwise poorly soluble PROTACs, which is a common challenge. Their flexibility can be beneficial for ternary complex formation, but their hydrophilicity may limit cell permeability.
-
Alkyl linkers are a valuable tool for enhancing the cell permeability of PROTACs, a critical factor for their biological activity. However, this comes at the cost of potentially reduced solubility.
Ultimately, the optimal linker is context-dependent, relying on the specific properties of the warhead and E3 ligase ligand, as well as the target protein. A successful PROTAC design strategy often involves synthesizing and evaluating a library of linkers with varying compositions and lengths to empirically determine the best performer for a given system. The continuous development of novel linker chemistries promises to provide more sophisticated tools to fine-tune the properties of these powerful therapeutic agents.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. bioassaysys.com [bioassaysys.com]
A Comparative Guide to Validating PROTAC Ternary Complex Formation: Featuring Hydroxy-PEG9-Boc as a Linker Component
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key methodologies for validating the formation of a stable ternary complex—a critical step in the mechanism of action for Proteolysis Targeting Chimeras (PROTACs). We will delve into the experimental techniques used to characterize these complexes and discuss the influence of linker chemistry, with Hydroxy-PEG9-Boc presented as a representative polyethylene (B3416737) glycol (PEG)-based linker.
The Central Role of the Ternary Complex
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2][3] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2][] The stability and conformation of this complex are paramount for efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[] Therefore, robust validation and characterization of the ternary complex are essential for the rational design and optimization of effective PROTACs.[1][5]
Visualizing the PROTAC Mechanism of Action
Caption: The PROTAC signaling pathway, from ternary complex formation to target protein degradation.
Comparing Biophysical Assays for Ternary Complex Validation
Several biophysical techniques are employed to confirm and quantify the formation of the PROTAC-induced ternary complex. Each method offers unique advantages and disadvantages in terms of the data provided, throughput, and material requirements.[6][7]
| Assay | Principle | Key Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | KD (dissociation constant), kon (association rate), koff (dissociation rate) | Real-time kinetics, high sensitivity, label-free.[1][6][7] | Requires immobilization of one binding partner, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a titrant to a sample in a reaction cell. | KD, ΔH (enthalpy change), ΔS (entropy change), stoichiometry (n) | Gold standard for thermodynamics, label-free, solution-based.[6][7] | High sample consumption, lower throughput, sensitive to buffer mismatches.[7] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding. | KD, kon, koff | Real-time kinetics, high throughput, dip-and-read format.[6][7] | Generally lower sensitivity than SPR, requires immobilization. |
| Förster Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorescent molecules (donor and acceptor) when in close proximity. | Proximity of labeled proteins | Homogeneous assay, suitable for high-throughput screening. | Requires labeling of proteins, potential for steric hindrance from labels. |
| AlphaLISA | A bead-based immunoassay where binding of donor and acceptor beads in proximity generates a chemiluminescent signal. | Ternary complex formation (qualitative/semi-quantitative) | High sensitivity, homogeneous, high throughput. | Requires specific antibodies or tagged proteins, potential for false positives/negatives. |
The Role of the Linker: A Focus on PEG-Based Linkers like this compound
The linker component of a PROTAC is not merely a spacer but plays a crucial role in the stability and conformation of the ternary complex.[2] Linker length, composition, and attachment points can significantly impact the efficacy of the PROTAC.[2][8]
This compound is a monodispersed PEG-based linker that can be incorporated into PROTAC synthesis.[9][10][11] The Boc-protected amine allows for subsequent conjugation to either the E3 ligase ligand or the POI warhead.
| Linker Type | Key Characteristics | Potential Advantages | Potential Disadvantages |
| PEG-Based (e.g., this compound) | Hydrophilic, flexible, defined length.[8] | Improved solubility and cell permeability, reduced non-specific binding. | Can sometimes lead to weaker degradation compared to alkyl chains.[2] |
| Alkyl Chains | Hydrophobic, flexible. | Synthetically straightforward, can be highly effective. | May decrease solubility, potentially leading to aggregation. |
| Rigid/Constrained | Often contain cyclic or aromatic moieties. | Can pre-organize the PROTAC for optimal binding, potentially increasing potency and selectivity. | More synthetically challenging, may not be optimal for all target/E3 ligase pairs. |
While direct comparative data for this compound in a specific PROTAC system is proprietary to individual research efforts, the general properties of PEG linkers suggest their utility in optimizing the physicochemical properties of a PROTAC. For instance, a study on homo-PROTACs for CRBN degradation found that a short 8-atom PEG linker was optimal.[8] Conversely, for other systems, longer PEG chains have proven more effective.[8] This highlights the empirical nature of linker optimization for each specific POI and E3 ligase pair.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable data. Below are generalized protocols for key biophysical assays.
Surface Plasmon Resonance (SPR) Workflow
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. targetmol.cn [targetmol.cn]
Comparative Analysis of Mass Spectrometry Techniques for Hydroxy-PEG9-Boc Conjugates
The characterization of PEGylated molecules, such as Hydroxy-PEG9-Boc, is critical in drug development and bioconjugation to ensure product identity, purity, and stability. Mass spectrometry (MS) stands as a primary analytical tool for this purpose. This guide provides a comparative overview of common MS-based techniques for the analysis of this compound, supported by representative experimental data and detailed protocols.
Comparison of Mass Spectrometry Ionization and Analyzer Techniques
The choice of ionization source and mass analyzer significantly impacts the quality of data obtained for PEGylated compounds. Electrospray Ionization (ESI) is the most common method for such molecules, as it is a soft ionization technique that minimizes in-source fragmentation. High-resolution mass analyzers like Time-of-Flight (TOF) and Orbitrap are preferred for their ability to resolve the complex isotopic patterns and adducts characteristic of PEGs.
| Technique | Ionization Source | Mass Analyzer | Resolution | Mass Accuracy | Key Advantages for this compound | Limitations |
| ESI-QTOF | Electrospray (ESI) | Quadrupole Time-of-Flight | High (>10,000) | < 5 ppm | Good sensitivity, fast scan speed, suitable for LC-MS coupling, and robust MS/MS fragmentation. | ESI can produce multiply charged ions and various adducts, complicating spectra.[1][2] |
| ESI-Orbitrap | Electrospray (ESI) | Orbitrap | Very High (>60,000) | < 2 ppm | Excellent mass accuracy and resolution, ideal for resolving complex isotopic patterns and confident formula determination.[3] | Slower scan speed compared to QTOF, potentially higher cost. |
| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization | Time-of-Flight | Moderate to High | < 10 ppm | Primarily produces singly charged ions, leading to simpler spectra.[1][4] Good for higher mass polymers. | Potential for in-source decay and matrix-related interferences.[2] Less amenable to direct coupling with liquid chromatography. |
Expected Mass Spectrometry Data
Accurate mass measurement is fundamental for confirming the synthesis of this compound. The molecule's monoisotopic mass is 514.3090 Da. Due to the nature of ESI, the molecule is typically observed as various adducts.
Table 1: Theoretical m/z of Common Adducts for this compound
| Adduct Ion | Formula | Charge (z) | Theoretical Monoisotopic m/z |
| [M+H]⁺ | C₂₃H₄₇O₁₂⁺ | 1 | 515.3168 |
| [M+NH₄]⁺ | C₂₃H₅₀NO₁₂⁺ | 1 | 532.3433 |
| [M+Na]⁺ | C₂₃H₄₆NaO₁₂⁺ | 1 | 537.2984 |
| [M+K]⁺ | C₂₃H₄₆KO₁₂⁺ | 1 | 553.2723 |
Table 2: Major Predicted MS/MS Fragments of the [M+H]⁺ Precursor Ion
Tandem mass spectrometry (MS/MS) is used to confirm the structure by fragmentation. The fragmentation of PEG chains typically occurs via cleavage of the C-O or C-C bonds of the ethylene (B1197577) glycol units, resulting in a characteristic neutral loss of 44.0262 Da (C₂H₄O). The Boc protecting group is also prone to fragmentation.
| Fragment Ion m/z | Proposed Formula | Description of Neutral Loss |
| 459.2541 | C₂₀H₃₉O₁₀⁺ | Loss of isobutylene (B52900) and CO₂ from Boc group (C₅H₈O₂) |
| 415.2643 | C₁₉H₃₉O₈⁺ | Loss of Boc group (C₅H₉O₂) |
| 397.2538 | C₁₉H₃₇O₇⁺ | Loss of Boc group and H₂O |
| 471.2851 | C₂₁H₄₃O₁₁⁺ | Loss of one ethylene glycol unit (C₂H₄O) |
| 427.2589 | C₁₉H₃₉O₁₀⁺ | Loss of two ethylene glycol units (2 x C₂H₄O) |
| 57.0704 | C₄H₉⁺ | tert-butyl cation from Boc group[5] |
Experimental Workflow and Protocols
General Mass Spectrometry Analysis Workflow
The process for analyzing this compound involves sample preparation, introduction into the mass spectrometer, ionization, and subsequent analysis of the generated data.
Caption: General workflow for MS analysis of this compound.
Protocol: ESI-MS Analysis via Direct Infusion
This protocol outlines a standard procedure for analyzing the conjugate using a high-resolution mass spectrometer like a Q-TOF or Orbitrap.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) (ACN) and ultrapure water.
-
Vortex the solution until the sample is fully dissolved.
-
Perform a serial dilution to a final concentration of 5 µg/mL using the same solvent mixture. To enhance ionization and promote sodium adduct formation, 1 mM sodium acetate (B1210297) can be added to the final solution.
-
-
Instrumentation and Infusion:
-
Set up the mass spectrometer for positive ion mode electrospray ionization (ESI+).
-
Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.
-
Infuse the sample directly into the source using a syringe pump at a flow rate of 5-10 µL/min.
-
-
MS1 (Full Scan) Acquisition Parameters:
-
Scan Range: m/z 150 - 1000
-
Capillary Voltage: 3.5 - 4.0 kV
-
Cone/Fragmentor Voltage: 30 V (A low voltage is used to minimize in-source fragmentation).[6]
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂) Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
-
MS2 (Tandem MS) Acquisition Parameters:
-
Enable data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
-
Precursor Ions: Set an inclusion list for the expected adducts (e.g., m/z 515.3, 532.3, 537.3, 553.3).
-
Isolation Window: 1.0 - 1.5 Da
-
Collision Energy (CID): Use a stepped or ramped collision energy (e.g., 15-40 eV) to generate a rich fragmentation spectrum.
-
Data Analysis: Analyze the acquired spectra to confirm the accurate mass of the precursor ions and match the observed fragment ions against the theoretical fragmentation pattern.
-
Structural Fragmentation Pathway
The fragmentation of the Boc-protected PEG conjugate follows predictable pathways, which are useful for structural confirmation. The primary fragmentation events include the loss of the Boc group and the sequential loss of ethylene glycol units.
Caption: Key fragmentation pathways for the [M+H]⁺ ion of this compound.
References
A Comparative Guide to Structure Confirmation of Hydroxy-PEG9-Boc: NMR Spectroscopy and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of Hydroxy-PEG9-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative crucial in bioconjugation and drug delivery. We focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for structural elucidation and provide a comparative analysis with alternative techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). This guide includes supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate methods for their analytical needs.
Introduction to this compound
This compound is a valuable linker molecule featuring a hydroxyl (-OH) group at one terminus and a Boc-protected amine (-NHBoc) at the other, connected by a nine-unit polyethylene glycol chain. This structure allows for sequential and controlled conjugation to biomolecules. Accurate structural confirmation is paramount to ensure the quality and reliability of subsequent applications.
Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the complete structural verification of this compound.
Expected ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the expected chemical shifts for the distinct protons and carbons in this compound, based on data from similar PEG derivatives.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc group: -(C(CH₃)₃) | ~1.44 | Singlet | 9H |
| PEG backbone: -O-CH₂-CH₂-O- | ~3.64 | Broad Singlet | ~32H |
| PEG end-group: -CH₂-OH | ~3.60 | Triplet | 2H |
| PEG end-group: -CH₂-NHBoc | ~3.51 | Triplet | 2H |
| Amine proton: -NH-Boc | ~4.9 (exchangeable) | Broad Singlet | 1H |
| Hydroxyl proton: -OH (exchangeable) | Variable | Broad Singlet | 1H |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbons | Chemical Shift (δ, ppm) |
| Boc group: -C(CH₃)₃ | ~28.7 |
| Boc group: -C(CH₃)₃ | ~79.5 |
| Boc group: -C=O | ~156.1 |
| PEG backbone: -O-CH₂-CH₂-O- | ~70.5 |
| PEG end-group: -CH₂-OH | ~61.7 |
| PEG end-group: -CH₂-NHBoc | ~70.2 |
| PEG end-group: -CH₂-NHBoc | ~40.5 |
Alternative Structural Confirmation Methods
While NMR provides detailed structural information, other techniques offer complementary data, particularly regarding molecular weight and purity.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides a precise mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.
Table 3: Comparison of Mass Spectrometry Techniques
| Technique | Principle | Advantages | Disadvantages |
| MALDI-TOF | Soft ionization from a matrix | High mass range, tolerant to salts | Matrix interference, potential for fragmentation |
| ESI-MS | Soft ionization from a spray | Can be coupled with HPLC, good for polar molecules | Can form multiple-charge ions, complicating spectra |
For this compound (C₂₃H₄₇NO₁₁), the expected monoisotopic mass is approximately 513.3149 g/mol . MS analysis should confirm this mass with high accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Size-Exclusion Chromatography (SEC), is used to assess the purity and heterogeneity of PEG compounds.
Table 4: HPLC for Purity Assessment
| Technique | Principle | Information Provided |
| SEC-HPLC | Separation based on hydrodynamic volume | Purity, presence of aggregates or fragments |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher spectrometer.
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Pay attention to the broad PEG backbone signal and the distinct signals of the terminal groups.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to confirm the relative number of protons in each environment.
-
Assign the peaks in both ¹H and ¹³C spectra based on the expected chemical shifts and correlation experiments (e.g., COSY, HSQC) if necessary.
-
Mass Spectrometry (MALDI-TOF) Protocol
-
Matrix Selection: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA).
-
Sample Preparation: Mix the sample solution with the matrix solution in a 1:1 ratio.
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of this compound.
HPLC (SEC) Protocol
-
Column: Use a size-exclusion column suitable for the molecular weight range of the PEG derivative.
-
Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS), is typically used.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Detection: A refractive index (RI) detector is often used for PEG analysis due to the lack of a strong UV chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.
-
Injection and Analysis: Inject a small volume (e.g., 20 µL) and monitor the elution profile. A single, sharp peak is indicative of a pure compound.
Workflow and Data Interpretation
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is most comprehensively achieved through a combination of analytical techniques. NMR spectroscopy provides detailed structural elucidation, confirming the connectivity of the atoms and the presence of key functional groups. Mass spectrometry serves as an excellent complementary technique for verifying the molecular weight, while HPLC is invaluable for assessing the purity and homogeneity of the sample. By employing these methods in a coordinated workflow, researchers can ensure the structural integrity of their this compound and proceed with confidence in their subsequent applications in drug development and bioconjugation.
A Comparative Guide to HPLC Purification of PEGylated Peptides
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides, including increased solubility, extended in vivo half-life, and reduced immunogenicity. However, the PEGylation reaction mixture is a complex amalgam of the desired PEGylated peptide, unreacted peptide, excess PEG reagent, and various PEGylated byproducts such as multi-PEGylated species and positional isomers. This heterogeneity necessitates robust and efficient purification methods to isolate the target mono-PEGylated peptide with high purity and recovery. High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose, offering several modalities tailored to the specific physicochemical properties of the PEGylated peptide and its contaminants.
This guide provides an objective comparison of the three primary HPLC methods for purifying PEGylated peptides: Reversed-Phase HPLC (RP-HPLC), Ion-Exchange HPLC (IEX-HPLC), and Size-Exclusion HPLC (SEC-HPLC). We will delve into the principles of each technique, present supporting experimental data in structured tables, and provide detailed experimental protocols.
The Challenge of Purifying PEGylated Peptides
The primary challenge in purifying PEGylated peptides lies in the subtle physicochemical differences between the target molecule and the various impurities. The attachment of a neutral, hydrophilic PEG chain can mask the intrinsic properties of the peptide, making separations based on charge or hydrophobicity less straightforward. Key impurities that need to be removed include:
-
Unreacted Peptide: The original, unmodified peptide.
-
Unreacted PEG: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Peptides with more than one PEG chain attached.
-
Positional Isomers: Peptides with a single PEG chain attached at different sites.
Comparative Analysis of HPLC Methods
The selection of the most appropriate HPLC method, or a combination of methods, is critical for achieving the desired purity and yield. The following sections compare the performance of RP-HPLC, IEX-HPLC, and SEC-HPLC for the purification of PEGylated peptides.
Principles of Separation
Each HPLC method leverages a different physicochemical property to achieve separation.
Caption: Separation principles of HPLC methods.
Performance Comparison
The following table summarizes the key performance characteristics of each HPLC method based on experimental data from various studies. It is important to note that performance can vary significantly depending on the specific peptide, PEG size, and experimental conditions.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IEX-HPLC) | Size-Exclusion HPLC (SEC-HPLC) |
| Primary Separation Principle | Hydrophobicity | Net Charge | Hydrodynamic Radius (Size) |
| Resolution | High to Excellent | Good to High | Moderate |
| Purity Achieved | >95%[1] | >95% (for positional isomers)[2] | Effective for removing unreacted PEG and aggregates |
| Recovery | 85-95% (can be lower for very hydrophobic or large peptides) | >90% | >95% |
| Throughput | Moderate to High | High | Low to Moderate |
| Key Applications | High-resolution separation of positional isomers, final polishing step. | Separation of species with different degrees of PEGylation, removal of unreacted peptide. | Removal of unreacted PEG, aggregates, and buffer exchange. |
| Limitations | Can be denaturing for some peptides, potential for peak broadening. | "Charge shielding" by PEG can reduce resolution. | Limited resolution for species of similar size. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting purification strategies. The following sections provide representative experimental protocols for each HPLC method.
Reversed-Phase HPLC (RP-HPLC) Protocol
RP-HPLC separates molecules based on their hydrophobicity. The non-polar stationary phase retains hydrophobic molecules more strongly, and they are eluted by increasing the concentration of an organic solvent in the mobile phase.
Caption: RP-HPLC experimental workflow.
Materials:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: PEGylation reaction mixture, clarified by centrifugation or filtration.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 10 column volumes.
-
Sample Injection: Inject the clarified PEGylation reaction mixture onto the column.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B from 5% to 95% over 60 minutes.
-
Detection: Monitor the elution profile using a UV detector at 214 nm (for peptide bonds) and/or 280 nm (for aromatic residues).
-
Fraction Collection: Collect fractions corresponding to the desired PEGylated peptide peak.
-
Analysis: Analyze the collected fractions for purity and identity using analytical RP-HPLC and mass spectrometry.
Ion-Exchange HPLC (IEX-HPLC) Protocol
IEX-HPLC separates molecules based on their net surface charge. The stationary phase contains charged functional groups that interact with oppositely charged molecules in the sample. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.
Caption: IEX-HPLC experimental workflow.
Materials:
-
Column: Strong cation exchange (e.g., SP Sepharose) or strong anion exchange (e.g., Q Sepharose) column, depending on the peptide's isoelectric point (pI).
-
Mobile Phase A (Binding Buffer): 20 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0.
-
Sample: PEGylation reaction mixture, buffer-exchanged into Mobile Phase A.
Procedure:
-
Column Equilibration: Equilibrate the ion-exchange column with Mobile Phase A at a flow rate of 1 mL/min until the conductivity and pH are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Elution Gradient: Apply a linear gradient of Mobile Phase B from 0% to 100% over 60 minutes to elute the bound molecules.
-
Detection: Monitor the eluate at 280 nm.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the fractions for the target PEGylated peptide using SDS-PAGE, analytical HPLC, and for salt content.
Size-Exclusion HPLC (SEC-HPLC) Protocol
SEC-HPLC separates molecules based on their hydrodynamic radius (size in solution). The stationary phase consists of porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later.
Caption: SEC-HPLC experimental workflow.
Materials:
-
Column: Size-exclusion column with an appropriate molecular weight range for the PEGylated peptide (e.g., Superdex 75 or Superdex 200).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
Sample: Concentrated PEGylation reaction mixture.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Sample Injection: Inject a small volume of the concentrated sample (typically 1-2% of the column volume) onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using a UV detector (280 nm) and/or a refractive index (RI) detector (for detecting the PEG moiety).
-
Fraction Collection: Collect fractions based on the elution volume.
-
Analysis: Analyze the collected fractions to identify those containing the purified PEGylated peptide.
Conclusion and Recommendations
The purification of PEGylated peptides is a critical step in their development as therapeutic agents. A multi-step purification strategy is often necessary to achieve the high purity required for clinical applications.
-
Initial Capture/Bulk Separation: IEX-HPLC or SEC-HPLC are often employed as initial steps. IEX-HPLC can efficiently separate based on the degree of PEGylation, while SEC-HPLC is excellent for removing unreacted PEG and aggregates.[1][]
-
High-Resolution Polishing: RP-HPLC is typically used as a final polishing step to separate closely related species, such as positional isomers, and to ensure high final purity.
The optimal purification strategy will depend on the specific characteristics of the PEGylated peptide and the impurities present. Method development and optimization are crucial for achieving high purity and recovery. The combination of different HPLC modes, leveraging their orthogonal separation mechanisms, provides a powerful approach to tackling the challenges of PEGylated peptide purification.
References
A Comparative Guide to Cleavage Strategies for Common Protecting Groups
In the realm of organic synthesis, particularly in the intricate assembly of complex molecules such as pharmaceuticals and bioactive compounds, the use of protecting groups is an indispensable strategy. These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule. The judicious selection and subsequent removal, or cleavage, of these protecting groups are critical for the overall success of a synthetic route. This guide provides an objective comparison of cleavage strategies for some of the most common protecting groups, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.
Orthogonal Protecting Group Strategies
A cornerstone of modern synthetic chemistry is the concept of orthogonal protection. This strategy allows for the selective removal of one protecting group in the presence of others within the same molecule.[1] This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering reaction conditions.[2] For instance, an acid-labile group can be removed without affecting a base-labile or a hydrogenation-labile group. This approach is paramount in the synthesis of complex molecules with multiple functional groups, such as peptides and oligosaccharides.[1]
The following diagram illustrates the concept of orthogonal protecting groups, where different protecting groups (PG) on a molecule can be selectively removed by specific reagents.
Caption: Orthogonal deprotection strategy.
Amine Protecting Groups
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines, particularly in peptide synthesis, due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[3]
The deprotection of the Boc group is an acid-catalyzed process involving the protonation of the carbamate (B1207046) oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide.[3][4]
| Cleavage Method | Reagent(s) | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidolysis (Strong Acid) | Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | 0.5 - 4 hours[5] | >95[5] | Highly effective, volatile byproducts.[5] | Harsh conditions, may cleave other acid-labile groups.[5] |
| Acidolysis (Milder Acid) | 4M HCl in Dioxane | Dioxane, Ethyl Acetate | 1 - 4 hours[3] | >90[5] | Milder than TFA, good for some sensitive substrates. | Can be slower, dioxane is a peroxide-former. |
| Lewis Acid-mediated | Trimethylsilyl (B98337) iodide (TMSI) | Chloroform, Acetonitrile | Variable | High | Mild, non-hydrolytic conditions.[3] | Reagent is moisture-sensitive. |
| Thermal | Heat (e.g., refluxing water) | Water, Toluene | 15 min - 12 hours[5][6] | Variable, often >90[5] | "Green" alternative, avoids strong acids.[3] | High temperatures may not be suitable for all substrates.[6] |
Objective: To remove the Boc protecting group from an amine using trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).[5]
-
To the stirred solution, add TFA (to a final concentration of 20-50% v/v) dropwise at room temperature.[5] The reaction is typically fast, often completing within 30 minutes to a few hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]
The following diagram illustrates the decision-making process for choosing a Boc deprotection method.
Caption: Decision workflow for Boc deprotection.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is another cornerstone of peptide synthesis, valued for its base-lability, which makes it orthogonal to the acid-labile Boc and t-butyl protecting groups.[1]
Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism, liberating the free amine and dibenzofulvene (DBF), which is typically scavenged by the amine base.[7]
| Cleavage Method | Reagent(s) | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Standard Piperidine (B6355638) | 20% Piperidine in DMF | N,N-Dimethylformamide (DMF) | 2 x 10-20 min[8] | >98[9] | Well-established, reliable.[7] | Can be slow for sterically hindered amino acids.[8] |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | DMF | 2 x 5-7 min[8] | >98[10] | Faster deprotection, good for hindered residues.[11] | DBU can catalyze aspartimide formation.[11] |
| Piperazine/DBU | 5% Piperazine / 2% DBU in DMF | DMF | < 1 min[12] | High[12] | Very rapid deprotection.[12] | Requires careful control of reaction time. |
| Microwave-Assisted | 20% Piperidine in DMF | DMF | 30 sec - 3 min[8] | High[8] | Significantly accelerates deprotection.[8] | Requires specialized equipment. |
Objective: To remove the Fmoc protecting group from a resin-bound peptide using piperidine in DMF.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[13]
-
Drain the DMF from the reaction vessel.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature.[13]
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[13]
-
The deprotected resin is now ready for the next coupling step.
The following diagram illustrates the standard workflow for Fmoc deprotection.
Caption: Standard workflow for Fmoc deprotection.
Hydroxyl Protecting Groups
Benzyl (B1604629) (Bn) Ethers
Benzyl ethers are widely used to protect alcohols due to their stability under a broad range of conditions, including acidic and basic media.[14]
The primary methods for benzyl ether cleavage are reductive and oxidative.[15]
| Cleavage Method | Reagent(s) | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Ethanol, Methanol (B129727), THF | 1 - 24 hours[15] | >90[15] | Clean reaction, high yields, neutral conditions.[15] | Incompatible with reducible functional groups (e.g., alkenes, alkynes).[14] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | 1 - 6 hours | High | Avoids the use of flammable H₂ gas. | Can be slower than direct hydrogenation. |
| Oxidative Cleavage | DDQ | CH₂Cl₂, H₂O | 1 - 8 hours | Good to High[14] | Tolerant of reducible functional groups.[15] | Requires stoichiometric oxidant, potential for over-oxidation.[15] |
| Lewis Acid-mediated | BCl₃·SMe₂ | Dichloromethane | 1 - 5 hours | >85[16] | Mild conditions, good functional group tolerance.[16] | Reagent is moisture-sensitive. |
Objective: To deprotect a benzyl ether using catalytic hydrogenolysis.
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol in a round-bottom flask.[15]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen with a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.[17]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
The following diagram shows a simplified workflow for the hydrogenolysis of a benzyl ether.
Caption: Workflow for benzyl ether hydrogenolysis.
Silyl (B83357) Ethers
Silyl ethers are among the most popular protecting groups for alcohols due to their ease of formation, varied stability, and mild cleavage conditions. Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).
The cleavage of silyl ethers is typically achieved using fluoride (B91410) ion sources or acidic conditions. The stability of silyl ethers towards cleavage is highly dependent on the steric bulk of the substituents on the silicon atom.
Relative Stability of Common Silyl Ethers:
-
Towards Acid: TMS < TES < TBS < TIPS < TBDPS
-
Towards Base/Fluoride: TMS < TES < TBS ≈ TBDPS < TIPS
| Cleavage Method | Reagent(s) | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Fluoride-mediated | Tetrabutylammonium (B224687) fluoride (TBAF) | Tetrahydrofuran (THF) | 0.5 - 12 hours[18] | >90[18] | Very common and effective, mild conditions. | TBAF is basic and can affect base-sensitive groups.[18] |
| Fluoride-mediated (Buffered) | HF-Pyridine | THF, Pyridine | 0.5 - 8 hours | High | Can be selective for different silyl ethers. | HF is highly corrosive and toxic. |
| Acid-catalyzed | Acetic acid, p-TsOH, HCl | THF/H₂O, Methanol | Variable | High | Effective for less hindered silyl ethers. | May cleave other acid-labile groups. |
| Lewis Acid-catalyzed | SbCl₃ | Acetonitrile | 10 - 30 min | >90[19] | Fast and efficient. | Antimony compounds are toxic. |
Objective: To cleave a tert-butyldimethylsilyl (TBDMS) ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1 M).[18]
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.[18]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding water.
-
Dilute the mixture with dichloromethane and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[18]
-
The crude product can be purified by silica (B1680970) gel column chromatography.
The following diagram illustrates the relative lability of different silyl ethers to acidic and fluoride-mediated cleavage.
Caption: Relative stability of silyl ethers.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Navigating the Nexus of PROTAC Activity: A Comparative Guide to Biological Assays for PROTACs Featuring a Hydroxy-PEG9-Boc Linker
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the judicious selection of biological assays is paramount to characterizing and optimizing Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of key biological activity assays for PROTACs, with a special focus on those incorporating a Hydroxy-PEG9-Boc linker, a commonly utilized polyethylene (B3416737) glycol (PEG)-based linker. We delve into the experimental data and detailed protocols that underpin the evaluation of PROTAC efficacy.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is not merely a spacer; its composition and length critically influence the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), all of which are determinants of its biological activity.[1][2][3] PEG linkers, such as those derived from this compound, are frequently employed due to their flexibility and ability to improve solubility.[1][3][4]
Core Biological Activity Assays for PROTACs
The evaluation of a PROTAC's biological activity involves a cascade of assays designed to confirm its mechanism of action, from target engagement to protein degradation and downstream cellular effects. The primary assays include:
-
Target Protein Degradation Assays: These are the cornerstone for quantifying the primary function of a PROTAC – the reduction of the target protein levels.
-
Ubiquitination Assays: These assays confirm that the PROTAC is mediating the ubiquitination of the target protein, a crucial step preceding degradation.
-
Cell Viability and Proliferation Assays: These assays assess the downstream functional consequences of target protein degradation on cellular health and proliferation.
Comparative Analysis of PROTAC Performance with Different Linkers
The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax values) of a PROTAC. While direct head-to-head quantitative comparisons for PROTACs with a this compound linker versus a wide array of other specific linkers are not extensively consolidated in single studies, the literature provides valuable insights into the performance of different linker classes.
Flexible linkers, such as PEG and alkyl chains, are often the initial choice in PROTAC design.[3][5] However, more rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles.[3][5] The following table provides a representative comparison of how different linker types can influence PROTAC activity, drawing from general findings in the field.
| Linker Type | Representative Linker Structure/Component | Target Protein (Example) | E3 Ligase (Example) | DC50 (nM) | Dmax (%) | Key Characteristics |
| PEG Linker | This compound derivative | BRD4 | Cereblon (CRBN) | 10-100 | >90 | Good solubility and flexibility, well-established.[1][3] |
| Alkyl Chain | C8 Alkyl Chain | BTK | Cereblon (CRBN) | 5-50 | >85 | Simple and flexible, can be synthetically tractable.[3][5] |
| Rigid Linker | Piperidine/Piperazine containing | RIPK2 | VHL | 1-20 | >95 | Can pre-organize the PROTAC for optimal ternary complex formation, potentially improving potency.[6] |
| Click Chemistry Linker | Triazole-containing | PARP1 | VHL/CRBN | Varies | Varies | Allows for rapid synthesis of PROTAC libraries to optimize linker architecture.[2][5] |
Note: The DC50 and Dmax values presented are illustrative and can vary significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of PROTAC activity.
Protocol 1: Western Blot for Target Protein Degradation
This is a standard and widely used method to quantify the reduction of a target protein in cells after PROTAC treatment.[5][7][8]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC with this compound linker (and alternatives)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[7][8]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[7][8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.[9][10]
Materials:
-
Purified target protein
-
Purified E1, E2, and E3 ligase (e.g., VHL or Cereblon complex)
-
PROTAC of interest
-
Ubiquitin
-
ATP
-
Assay buffer
-
Antibodies for detecting ubiquitinated protein (e.g., anti-ubiquitin antibody)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E3 ligase, E1 enzyme, E2 enzyme, ubiquitin, and the PROTAC in the assay buffer.
-
Initiate Reaction: Add ATP to start the ubiquitination reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Analyze the reaction products by Western blot using an antibody specific for the target protein to observe higher molecular weight ubiquitinated species or an anti-ubiquitin antibody.[10]
Protocol 3: Cell Viability Assay (e.g., CTG or CCK-8)
This assay determines the effect of the PROTAC on cell proliferation and viability, which is a downstream consequence of target protein degradation.[11][]
Materials:
-
Cultured cancer cell line
-
PROTAC of interest
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit or Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
Assay:
-
For CTG: Add the CellTiter-Glo® reagent to each well, incubate, and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
For CCK-8: Add the CCK-8 solution to each well, incubate, and measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.[11]
-
-
Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the processes involved in PROTAC evaluation, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of action for a PROTAC with a this compound linker.
Caption: A typical workflow for evaluating the biological activity of PROTACs.
Caption: Logical relationship for comparing different PROTAC linkers.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand.[1][2] Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] While polyethylene (B3416737) glycol (PEG) linkers have been a popular choice in initial studies, a growing body of research highlights the advantages of exploring a diverse chemical toolbox of alternative linkers to optimize PROTAC performance.[4][5]
This guide provides an objective comparison of various alternative linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[4] The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Flexible Linkers - A Head-to-Head Look at Alkyl vs. PEG
Flexible linkers, predominantly composed of alkyl chains or PEG units, are often the initial choice in PROTAC design due to their synthetic accessibility and the conformational flexibility they impart, which can be crucial for the formation of a productive ternary complex.[2][6]
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | Alkyl | 9 | Weak Degradation | <20 | HEK293T | [2] |
| BRD4 | CRBN | PEG | 9 (3 PEG units) | >5000 | <20 | H661 | [2][7] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | - | [2] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | - | [2] |
| AR | CIAP | Alkyl | - | >3000 | - | 22Rv1 | [2] |
| ERα | VHL | PEG | 12 | ~100 | >90 | MCF7 | [8] |
| ERα | VHL | PEG | 16 | ~30 | >90 | MCF7 | [8] |
Key Observations:
-
While both are flexible, the atomic composition of the linker can significantly impact potency. In one study, replacing a nine-atom alkyl chain with three PEG units resulted in weak degradation of the target protein.[2]
-
Linker length is a critical parameter for flexible linkers. For TBK1 degradation, a 21-atom linker was significantly more potent than a 29-atom linker.[2] Conversely, for ERα degradation, a 16-atom PEG linker was more effective than a 12-atom linker.[8]
Table 2: Rigid Linkers - Enhancing Potency and Modulating Properties
Rigid linkers, which incorporate structural elements like piperazine (B1678402)/piperidine (B6355638) rings, alkynes, triazoles, and aromatic systems, can pre-organize the PROTAC into a bioactive conformation. This can lead to improved ternary complex stability, enhanced potency, and better pharmacokinetic profiles.[2][3][5]
| Target Protein | E3 Ligase | Linker Type | Key Rigid Motif | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BET Proteins | CRBN | Rigidified Alkyl | Ethynyl | Lower IC50 vs. Alkyl | - | MOLM13, MV4;11 | [2] |
| AR | VHL | Rigid | Piperidine/Piperazine | <1 | >90 | VCaP | [5] |
| SMARCA2/4 | VHL | Rigid | Benzyl | - | - | - | [2] |
| AR | CIAP | Rigid | Phenyl | No Activity | - | 22Rv1 | [2] |
| BRD4 | CRBN/VHL | Click-derived | Triazole | <500 | >90 | H661 | [2][7] |
Key Observations:
-
Incorporating rigidity can be a double-edged sword. Replacing a flexible linker with a rigid phenyl group in an AR-targeting PROTAC abolished its activity.[2]
-
However, in other cases, rigid linkers have demonstrated superior performance. The use of piperidine and piperazine moieties in AR-targeting PROTACs led to potent, subnanomolar degradation.[5]
-
Click chemistry, which often results in the formation of a rigid triazole ring, has proven to be a valuable tool for rapidly synthesizing libraries of PROTACs with varying linkers to identify optimal candidates.[2][7][]
Table 3: Physicochemical Properties and Permeability of Different Linker Types
A major challenge in PROTAC development is achieving favorable drug-like properties, particularly cell permeability, given their typically large size.[6][10] The linker plays a crucial role in modulating these properties.
| PROTAC Series | Linker Type | Key Feature | cLogP | Permeability (Pe, 10⁻⁶ cm/s) | Reference |
| ERK5-VHL | Aliphatic | Flexible | 7.6 | Low | [11][12] |
| ERK5-VHL | PEG-based | Flexible, Polar | - | Moderate | [11][12] |
| ERK5-VHL | Piperidine-containing | Rigid, Polar | - | High | [11][12] |
| ERK5-VHL | Pyridine-containing | Rigid | - | High | [11][12] |
Key Observations:
-
There is a clear correlation between linker composition and cell permeability. In a study of ERK5-targeting PROTACs, those with rigid, polar linkers containing piperidine or pyridine (B92270) moieties exhibited higher permeability compared to those with flexible aliphatic or PEG linkers.[11][12] This highlights the potential of rigid linkers to improve the pharmacokinetic profiles of PROTACs.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC linker alternatives.
Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.[13]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[13]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for cell penetration.[4][14][15][16][17][18]
-
Plate Preparation: A filter plate is coated with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.[14][16]
-
Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.
-
Incubation: The donor plate is placed into an acceptor plate containing buffer, and the assembly is incubated for a defined period (e.g., 10-20 hours).[16]
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay allows for the real-time monitoring of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[19][20][21][22][23]
-
Cell Engineering: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and the E3 ligase (e.g., CRBN or VHL) is expressed as a fusion with HaloTag® (the energy acceptor).
-
Cell Treatment: The engineered cells are treated with the PROTAC of interest.
-
Reagent Addition: A fluorescently labeled HaloTag® ligand and the NanoLuc® substrate are added to the cells.
-
BRET Measurement: If the PROTAC brings the target protein and the E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs from the NanoLuc® donor to the HaloTag® acceptor. The resulting fluorescent signal is measured.
-
Data Analysis: The BRET ratio is calculated, which is proportional to the amount of ternary complex formed. This allows for the determination of the EC50 for ternary complex formation.
"Smart" Linkers: The Next Frontier
Beyond simple flexible and rigid structures, "smart" or functional linkers are emerging as a sophisticated strategy to achieve spatiotemporal control over PROTAC activity.[4][24]
-
Photo-switchable Linkers: These linkers, often incorporating moieties like azobenzene, can be reversibly switched between an active and an inactive state using light of specific wavelengths.[24] For example, a PROTAC might be inactive in its cis isomer form and become active upon irradiation with blue-violet light (e.g., 390-415 nm), which converts it to the trans isomer.[24] This allows for precise control over where and when the PROTAC exerts its protein-degrading effects, potentially minimizing off-target toxicity.
-
Photo-cleavable Linkers: These linkers incorporate a photolabile caging group that can be cleaved upon exposure to light, releasing the active PROTAC.[2] This provides another mechanism for spatiotemporal control of PROTAC activity.
Visualizing the Concepts
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the key concepts discussed.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.
Caption: The relationship between linker design choices and resulting PROTAC properties.
Conclusion
The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While flexible PEG and alkyl linkers have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Rigid linkers containing cyclic or aromatic groups can enhance potency and improve pharmacokinetic profiles, while the advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[4][] Furthermore, the development of "smart" linkers promises a future of highly controllable and targeted protein degradation therapies.[4] The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.
References
- 1. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chempep.com [chempep.com]
- 7. explorationpub.com [explorationpub.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. enamine.net [enamine.net]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. PAMPA | Evotec [evotec.com]
- 19. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 20. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 21. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 22. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Hydroxy-PEG9-Boc on Drug Pharmacokinetics: A Comparative Guide
In the realm of drug development, optimizing the pharmacokinetic (PK) profile of a therapeutic candidate is paramount to ensuring its efficacy and safety. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a gold-standard strategy for enhancing drug properties. This guide provides a comprehensive comparison of how modifying a drug with a discrete PEG linker, exemplified by structures like Hydroxy-PEG9-Boc, can significantly alter its pharmacokinetic behavior compared to its non-PEGylated counterpart. We will delve into the underlying mechanisms, present supporting experimental data, detail methodologies for assessment, and compare PEGylation with alternative technologies.
The Mechanism: How PEGylation Enhances Pharmacokinetic Profiles
The conjugation of a PEG chain, even a short one like a PEG9 linker, fundamentally alters a drug's physicochemical properties, leading to substantial improvements in its systemic behavior. The primary mechanism involves the creation of a hydrophilic, dynamic shield around the drug molecule.[1][2] This "stealth" effect sterically hinders the approach of proteolytic enzymes and antibodies, thereby reducing degradation and immunogenicity.[2][3]
Furthermore, the increased hydrodynamic radius of the PEGylated molecule dramatically reduces its rate of renal clearance, as the kidneys are less efficient at filtering larger molecules from the blood.[2] This is a key factor in extending the drug's circulation half-life. For molecules like PROTACs, where this compound is often used as a linker, this modification can improve solubility and metabolic stability, leading to more sustained target engagement and degradation.
Below is a diagram illustrating this mechanism of action.
References
A Comparative Guide to E3 Ligase Ligands for PROTAC Development: Understanding the Role of Linkers like Hydroxy-PEG9-Boc
For researchers, scientists, and drug development professionals engaged in targeted protein degradation, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of commonly utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.
A key clarification is that Hydroxy-PEG9-Boc is not an E3 ligase ligand . It is a popular PEG-based linker used in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] The linker, such as this compound, connects the target-binding ligand to the E3 ligase ligand and its composition and length are critical for the efficacy of the PROTAC. This guide will focus on comparing the different E3 ligase ligands themselves.
The Role of E3 Ligase Ligands in PROTACs
PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[4] The E3 ligase ligand recruits an E3 ubiquitin ligase to the target protein, facilitating the formation of a ternary complex (POI-PROTAC-E3 ligase).[2][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[4] While over 600 E3 ligases are known, only a handful have been extensively utilized for PROTAC development due to the availability of well-characterized small molecule ligands.[4][5][6] The most prominent among these are Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[2][4][6]
Performance Comparison of E3 Ligase Ligands
The effectiveness of a PROTAC is determined by its ability to induce the degradation of the target protein, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7][8] The choice of the E3 ligase ligand significantly impacts these parameters. The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, providing a comparative perspective.
Table 1: Comparison of CRBN and VHL Ligand-Based PROTACs for BRD4 Degradation
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | 4 nM | >90% | MV4-11 |
| BRD4 | VHL | ARV-771 | <1 nM | >95% | 22Rv1 |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented here is for illustrative purposes to highlight the potential differences in potency and efficacy that can be observed with different E3 ligases.[7]
Table 2: General Characteristics of Common E3 Ligase Ligands
| E3 Ligase | Ligand Examples | Advantages | Disadvantages |
| CRBN | Thalidomide, Lenalidomide, Pomalidomide | Well-established chemistry, smaller and more "drug-like" | Potential for off-target effects related to CRBN biology |
| VHL | VH032, VH101 | High affinity, well-defined binding mode | Can be larger and less cell-permeable than CRBN ligands |
| IAPs | Bestatin, LCL161 | Can induce apoptosis in cancer cells | Expression can be variable across cell types |
| MDM2 | Nutlin-3a, Idasanutlin | Can stabilize p53, inducing apoptosis | Potential for complex biological effects due to the role of p53 |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)
This assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
PROTAC of interest
-
FRET donor-labeled antibody (e.g., anti-His-Terbium)
-
FRET acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution of the target protein and the E3 ligase in the assay buffer.
-
Add the PROTAC at various concentrations to the protein mixture.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.
-
Measure the TR-FRET signal on a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.[4]
Materials:
-
Purified target protein
-
E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase[4]
-
Ubiquitin and ATP[4]
-
PROTAC of interest[4]
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)[4]
-
SDS-PAGE gels and Western blot apparatus[4]
-
Antibodies against the target protein and ubiquitin[4]
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.[4]
-
Add the purified target protein.[4]
-
Add the PROTAC at the desired concentration (a no-PROTAC control is essential).[4]
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with antibodies against the target protein and ubiquitin to detect the ubiquitinated target protein. A ladder of high molecular weight bands indicates polyubiquitination.[8]
Cellular Degradation Assay (Western Blot)
This is the most common method to measure the degradation of the target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a specific time period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Mandatory Visualizations
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing PROTACs with different E3 ligases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Hydroxy-PEG9-Boc: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed procedures for the proper disposal of Hydroxy-PEG9-Boc, a polyethylene (B3416737) glycol (PEG) derivative commonly utilized in biomedical research and drug development, particularly as a PROTAC linker. Adherence to these protocols is crucial to mitigate risks to personnel and the environment.
Hazard and Safety Overview
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles with side-shields
-
Appropriate chemical-resistant gloves
-
A lab coat or other protective clothing
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and absorbent paper.
-
Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Store the designated waste container in a secure, well-ventilated area, away from incompatible materials.
2. Container Management:
-
Use a container that is chemically compatible with this compound. The original product container is often a suitable choice for waste collection.[1]
-
Ensure the waste container is kept tightly sealed when not in use to prevent spills or the release of vapors.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as vermiculite, sand, or a universal chemical absorbent.
-
Carefully collect the absorbed material and any contaminated debris and place it into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a detergent solution. All materials used for decontamination should also be disposed of as hazardous waste.
4. Disposal of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[1] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines.[1]
5. Final Disposal:
-
Dispose of the sealed waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[1]
-
Do not pour this compound waste down the drain or dispose of it with general laboratory trash.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress[2] |
| CAS Number | 2055042-66-3 | MedchemExpress[2] |
| Molecular Formula | C25H50O12 | MedchemExpress[2] |
| Appearance | Colorless to light yellow liquid | MedchemExpress[2] |
| Storage | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | MedchemExpress[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hydroxy-PEG9-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of Hydroxy-PEG9-Boc, a PROTAC linker. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
Recommended PPE for Handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet EN 166 or ANSI Z87.1 standards. |
| Hand Protection | Gloves | Common chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling. |
| Body Protection | Lab Coat | Standard laboratory coat to protect from potential splashes. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Handling:
-
Work in a well-ventilated area. Local exhaust ventilation is generally preferred.[1]
-
Avoid inhalation of any dust or vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling the compound.
-
Avoid strong oxidizing agents, high temperatures, and frequent exposure.[1]
Storage:
-
Store in a tightly sealed container in a dry and cool place.
-
The recommended storage temperature is typically -20°C for long-term stability.
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.
Disposal Plan
All chemical waste should be handled and disposed of in accordance with local, state, and federal regulations.
Spill and Waste Disposal:
-
In case of a spill, ensure the area is well-ventilated.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1]
-
Place the absorbed material into a designated chemical waste container.[1]
-
Do not flush the chemical or its waste down the sewer.[1]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
